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  • Product: 4-Amino-5-chloro-2,8-dimethylquinoline
  • CAS: 948292-79-3

Core Science & Biosynthesis

Foundational

5-chloro-2,8-dimethylquinolin-4-amine chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure Analysis of 5-chloro-2,8-dimethylquinolin-4-amine This guide provides a comprehensive technical framework for the structural analysis and characterization of 5-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 5-chloro-2,8-dimethylquinolin-4-amine

This guide provides a comprehensive technical framework for the structural analysis and characterization of 5-chloro-2,8-dimethylquinolin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational analytical principles with field-proven insights to deliver a robust methodology for elucidating and validating the structure of this and similar quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities—including antimalarial, anticancer, antibacterial, and anti-inflammatory properties—makes them a focal point of drug discovery programs.[2][3] The compound 5-chloro-2,8-dimethylquinolin-4-amine is a member of the 4-aminoquinoline class, famously represented by the antimalarial drug chloroquine.[4] The mechanism of action for many 4-aminoquinolines involves interfering with hemoglobin degradation within the parasite's digestive vacuole, a process essential for its survival.[4][5][6]

The specific substitution pattern of 5-chloro-2,8-dimethylquinolin-4-amine—a chloro group at C5, methyl groups at C2 and C8, and the critical amine at C4—is designed to modulate its electronic properties, lipophilicity, and steric profile. These modifications can significantly influence the compound's pharmacokinetic properties and biological target interactions. Therefore, an unambiguous and thorough structural characterization is the bedrock upon which all subsequent biological and developmental studies are built.

Core Directive: A Multi-Technique Approach to Structural Elucidation

A single analytical technique is rarely sufficient for complete structural confirmation. A synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides orthogonal data points, ensuring the highest degree of confidence in the assigned structure.

G cluster_workflow Integrated Structural Analysis Workflow start Synthesized Compound (5-chloro-2,8-dimethylquinolin-4-amine) nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Skeleton start->nmr ms Mass Spectrometry (HRMS) - Molecular Formula start->ms xray X-ray Crystallography (Single Crystal) - 3D Structure start->xray If crystals available confirmation Unambiguous Structure Confirmation nmr->confirmation ms->confirmation xray->confirmation

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] For a substituted quinoline, ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.[1]

Expertise & Experience: The choice of NMR is dictated by its ability to provide a detailed map of the proton and carbon environments. The chemical shifts (δ) are highly sensitive to the electronic effects of the substituents (the electron-withdrawing chlorine and the electron-donating amine and methyl groups), while spin-spin coupling (J) reveals which protons are adjacent to one another.[1][8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

  • ¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a calibrated 90° pulse.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: For unambiguous assignments, acquire a 2D ¹H-¹H COSY (to establish proton-proton couplings) and a 2D ¹H-¹³C HSQC (to correlate protons with their directly attached carbons) spectrum.[8]

Anticipated Spectral Data & Interpretation:

  • ¹H NMR: Expect signals in the aromatic region (δ 7.0-8.5 ppm) for the protons on the quinoline core.[1] Two distinct singlets in the aliphatic region (δ 2.0-3.0 ppm) should correspond to the two non-equivalent methyl groups at C2 and C8. A potentially broad signal for the two amine (NH₂) protons at C4 will also be present; its chemical shift can be variable.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbons of the aromatic rings will resonate between δ 110-160 ppm.[7] The carbon bearing the chlorine (C5) will be influenced by its electronegativity. The two methyl carbons will appear in the upfield region (δ 15-25 ppm).

Mass Spectrometry (MS): Confirming Elemental Composition

Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound.[9] For halogenated molecules, MS offers a particularly distinctive signature.

Expertise & Experience: The key value of MS in this context is twofold. First, high-resolution MS (HRMS) can confirm the elemental formula (C₁₁H₁₁ClN₂) by providing a mass measurement accurate to several decimal places. Second, the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Infusion & Ionization: Infuse the sample directly into an ESI source in positive ion mode. This "soft" ionization technique will primarily generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured accurate mass to the theoretical calculated mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesTheoretical m/z (C₁₁H₁₂ClN₂⁺)Predicted Isotopic Pattern (M+ vs M+2)
[M+H]⁺207.0684~3:1 ratio
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define connectivity and formula, X-ray crystallography provides the unequivocal three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[11][12]

Expertise & Experience: Obtaining a high-quality single crystal is the most critical and often challenging step. The choice of crystallization method is empirical and depends on the compound's solubility and stability. A successful crystal structure provides the ultimate validation of the proposed connectivity and reveals conformational details that are crucial for understanding potential drug-receptor interactions.

Experimental Protocol: Crystal Growth and Analysis

  • Crystal Growth: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[13] Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile, hexane) to find conditions that yield diffraction-quality single crystals.[13]

  • Data Collection: Mount a suitable crystal on a modern X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) to minimize thermal motion.[12]

  • Structure Solution and Refinement: Process the collected data and solve the structure using established crystallographic software packages.[11] The resulting model is refined to provide the final atomic coordinates and geometric parameters.

Potential Applications in Drug Development

The 4-aminoquinoline scaffold is a proven pharmacophore for antimalarial activity and has shown promise in oncology.[14][15]

  • Antimalarial Research: As an analog of chloroquine, 5-chloro-2,8-dimethylquinolin-4-amine is a prime candidate for screening against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[16] The unique substitution pattern may alter its accumulation in the parasite's vacuole or its interaction with heme, potentially overcoming existing resistance mechanisms.[4]

  • Anticancer Research: Chloroquine and hydroxychloroquine are being investigated as autophagy inhibitors in cancer therapy, enhancing the efficacy of conventional chemotherapeutics.[17] The cytotoxic potential of novel 4-aminoquinoline derivatives like the title compound warrants investigation against various cancer cell lines.[15]

G cluster_dev Preclinical Development Funnel start Compound Synthesis & Structural Confirmation screening In Vitro Screening (e.g., Anti-malarial, Cytotoxicity) start->screening hit_to_lead Hit-to-Lead (SAR Studies) screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A simplified preclinical drug discovery pathway.

Conclusion

The structural analysis of 5-chloro-2,8-dimethylquinolin-4-amine is a critical, multi-step process that demands a synergistic application of modern analytical techniques. Through the meticulous application of NMR spectroscopy for connectivity, mass spectrometry for elemental composition, and X-ray crystallography for three-dimensional architecture, researchers can achieve an unambiguous structural assignment. This high-fidelity characterization is the non-negotiable foundation for any further investigation into the promising biological activities of this quinoline derivative in the fields of infectious disease and oncology.

References

  • Ginsburg, H., & Deharo, E. (2011). A call for the use of natural compounds in the development of new antimalarial treatments–an introduction. Malaria journal, 10(Suppl 1), S1. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]

  • Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504–514. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]

  • de Carvalho, L. P. S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. [Link]

  • Silver, J. (2020). Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University Library. [Link]

  • Beck, A. (2010). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-979. [Link]

  • Li, A., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of The American Society for Mass Spectrometry, 29(4), 696–705. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]

  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 61(1), 1-13. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Der Pharma Chemica. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. [Link]

  • Taylor & Francis Online. (2024). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

  • Kamal, A., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 5(120), 99427-99465. [Link]

  • MDPI. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(18), 4252. [Link]

  • ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. [Link]

Sources

Exploratory

Molecular Weight and Formula Elucidation of 4-Amino-5-chloro-2,8-dimethylquinoline: A Technical Guide for Pharmacophore Validation

Executive Summary In the landscape of modern medicinal chemistry, the 4-aminoquinoline scaffold represents a privileged pharmacophore, historically foundational to antimalarial therapies and increasingly critical in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 4-aminoquinoline scaffold represents a privileged pharmacophore, historically foundational to antimalarial therapies and increasingly critical in the development of novel kinase inhibitors and anticancer agents[1][2]. 4-Amino-5-chloro-2,8-dimethylquinoline (CAS Registry Number: 948292-79-3) is a highly substituted derivative designed to optimize target binding affinity while mitigating metabolic liabilities[3].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine analytical task, but as a rigorous validation of a functional molecular machine. This whitepaper provides an in-depth technical breakdown of the compound's molecular weight, empirical formula, and the self-validating analytical methodologies required to confirm its structural integrity.

Physicochemical Profiling & Structural Logic

The molecular formula of 4-Amino-5-chloro-2,8-dimethylquinoline is C₁₁H₁₁ClN₂ . Every substituent on this quinoline core serves a distinct mechanistic purpose, dictating both its physicochemical properties and its biological behavior[4].

Quantitative Molecular Parameters

To ensure analytical precision during synthesis and quality control, the exact mass and molecular weight must be strictly defined[5][6].

ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₁ClN₂Defines the elemental composition for combustion analysis.
Average Molecular Weight 206.67 g/mol Utilized for stoichiometric calculations and molarity in assays.
Monoisotopic Exact Mass 206.061 DaThe critical target value for High-Resolution Mass Spectrometry (HRMS).
Hydrogen Bond Donors 1 (from -NH₂)Essential for interacting with target protein hinge regions or hematin.
Hydrogen Bond Acceptors 2 (Quinoline N, Amino N)Facilitates aqueous solubility and target docking.
Mechanistic Causality of Substituents

The structural architecture of C₁₁H₁₁ClN₂ is not arbitrary; it is engineered for optimal pharmacokinetics and pharmacodynamics:

  • Quinoline Core: Provides a planar, aromatic surface ideal for

    
     stacking interactions with aromatic residues in protein binding pockets or for intercalation into DNA/hematin[2].
    
  • 4-Amino Group: Acts as a critical hydrogen-bond donor. In antimalarial applications, this group is essential for the inhibition of heme polymerization[7].

  • 5-Chloro Substitution: The introduction of a halogen at the 5-position increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. Furthermore, it provides opportunities for halogen bonding and blocks potential sites of oxidative metabolism by cytochrome P450 enzymes[8].

  • 2,8-Dimethyl Groups: These methyl groups provide strategic steric shielding. The 2-methyl group restricts the rotational freedom of the 4-amino group, locking it into a bioactive conformation, while the 8-methyl group shields the quinoline nitrogen, modulating its

    
     and preventing rapid enzymatic N-oxidation[1].
    

PharmacophoreModel Core Quinoline Core (C9H7N) Target Biological Target (e.g., Heme / Kinase) Core->Target π-π Stacking / Intercalation Amino 4-Amino Group (-NH2) Amino->Target H-Bond Donor Interactions Chloro 5-Chloro Group (-Cl) Chloro->Target Halogen Bonding / Lipophilic Pocket Methyl 2,8-Dimethyls (-CH3) Methyl->Target Steric Shielding / Metabolic Stability

Caption: Pharmacophore interaction model of 4-Amino-5-chloro-2,8-dimethylquinoline with biological targets.

Analytical Methodologies for Formula Validation

To unequivocally confirm the formula C₁₁H₁₁ClN₂, we must deploy a triad of orthogonal analytical techniques. This creates a self-validating system : HRMS confirms the exact mass and isotopic signature, NMR confirms the regiochemistry (connectivity), and Elemental Analysis confirms the bulk macroscopic purity.

AnalyticalWorkflow cluster_methods Orthogonal Validation Methods Sample 4-Amino-5-chloro-2,8-dimethylquinoline (C11H11ClN2) HRMS HRMS (ESI-TOF) Exact Mass: 206.061 Da Isotope Ratio (35Cl/37Cl) Sample->HRMS NMR 1H & 13C NMR Proton/Carbon Mapping (DMSO-d6) Sample->NMR EA Elemental Analysis Empirical Formula (%C, %H, %N, %Cl) Sample->EA Validation Confirmed Molecular Formula: C11H11ClN2 MW: 206.67 g/mol HRMS->Validation NMR->Validation EA->Validation

Caption: Orthogonal analytical workflow for validating the molecular formula of C11H11ClN2.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: Standard mass spectrometry only provides nominal mass. We require HRMS (specifically Electrospray Ionization Time-of-Flight, ESI-TOF) to measure the exact mass to four decimal places, ruling out isobaric interferences. Because the compound contains a basic 4-amino group, positive ion mode (ESI+) is highly efficient due to facile protonation


[4]. Furthermore, the presence of a single chlorine atom provides a built-in self-validation mechanism via its distinct isotopic pattern.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source, driving the equilibrium toward the

    
     state.
    
  • Instrument Tuning: Calibrate the ESI-TOF instrument using a standard tuning mix to ensure mass accuracy within

    
     ppm.
    
  • Acquisition: Infuse the sample at a flow rate of 10 µL/min. Acquire data in positive ion mode (

    
     range 100–500).
    
  • Data Validation (The Isotopic Check): Analyze the molecular ion cluster. You must observe a primary peak at

    
     207.068 (corresponding to 
    
    
    
    ) and a secondary peak at
    
    
    209.065 (corresponding to
    
    
    ). The intensity ratio of
    
    
    to
    
    
    must be approximately 3:1 , confirming the presence of exactly one chlorine atom.
Ion SpeciesTheoretical Exact Mass (

)
Relative Abundance

207.0689100% (Base Peak)

209.0659~32.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality: While HRMS confirms the formula C₁₁H₁₁ClN₂, it cannot distinguish between positional isomers (e.g., 5-chloro vs. 6-chloro). NMR is required to map the exact regiochemistry. We utilize DMSO-


 as the solvent because the 4-amino group exhibits strong intermolecular hydrogen bonding, which often leads to poor solubility and broadened peaks in CDCl₃[9][10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition (

    
    H NMR):  Acquire the proton spectrum at 400 MHz or 500 MHz. Use a standard pulse sequence with a relaxation delay (
    
    
    
    ) of at least 2 seconds to ensure accurate integration.
  • Acquisition (

    
    C NMR):  Acquire the carbon spectrum at 100 MHz or 125 MHz with proton decoupling.
    
  • Data Validation (Integration Check): The

    
    H NMR spectrum must integrate to exactly 11 protons.
    
    • Look for two distinct singlets in the aliphatic region (~2.5 - 2.8 ppm) integrating to 3H each (the 2- and 8-methyl groups).

    • Look for a broad singlet in the downfield region (~6.5 - 7.5 ppm) integrating to 2H, representing the exchangeable -NH₂ protons.

    • The aromatic region must contain exactly 3 protons, confirming the tetra-substituted nature of the quinoline ring.

Elemental Analysis (Combustion Analysis)

Causality: To prove that the bulk material perfectly matches the theoretical formula C₁₁H₁₁ClN₂ (and is not contaminated with inorganic salts or residual solvents from synthesis), elemental analysis is mandatory[11].

Step-by-Step Methodology:

  • Preparation: Ensure the sample is dried under high vacuum at 60 °C for 12 hours to remove any trace moisture or crystallization solvents.

  • Combustion: Combust 2-3 mg of the sample in an automated CHNS/O analyzer at 900–1000 °C in an oxygen-rich environment.

  • Data Validation: The experimental percentages of Carbon, Hydrogen, and Nitrogen must fall within

    
     of the theoretical values calculated below:
    
ElementTheoretical Percentage (%)
Carbon (C) 63.92%
Hydrogen (H) 5.36%
Nitrogen (N) 13.55%
Chlorine (Cl) 17.15%

Conclusion

The elucidation of the molecular weight (206.67 g/mol ) and formula (C₁₁H₁₁ClN₂) of 4-Amino-5-chloro-2,8-dimethylquinoline is a foundational step in its application as a pharmacological building block. By employing a self-validating matrix of HRMS (for exact isotopic mass), NMR (for regiochemical mapping), and Elemental Analysis (for bulk purity), researchers can confidently utilize this scaffold in advanced drug discovery pipelines targeting complex biological systems.

References

  • Guidechem:CAS 948292-79-3 | 4-amino-5-chloro-2,8-dimethylquinoline supplier.
  • PubChemLite:Explore - PubChemLite - N2 (Exact Mass Reference).
  • PLOS ONE:Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • MDPI Molecules:Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.
  • ACS Publications (The Journal of Organic Chemistry):One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives.

Sources

Foundational

4-aminoquinoline scaffold medicinal chemistry applications

The 4-Aminoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry Executive Summary In the landscape of rational drug design, the 4-aminoquinoline core stands as a quintessential "privileged scaffold"—a...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Aminoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the 4-aminoquinoline core stands as a quintessential "privileged scaffold"—a robust molecular framework capable of providing high-affinity ligands for a diverse array of biological targets[1]. Originally immortalized by the antimalarial blockbuster chloroquine (CQ), the utility of this scaffold has vastly transcended parasitology. Today, 4-aminoquinoline derivatives are aggressively pursued in oncology, virology, and antimicrobial research[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic versatility, structure-activity relationships (SAR), and synthetic methodologies that make 4-aminoquinolines a cornerstone of contemporary drug discovery.

Mechanistic Versatility: From Parasites to Tumors

The pharmacological power of the 4-aminoquinoline scaffold stems from its unique physicochemical properties—specifically, its lipophilicity and basicity (pKa), which dictate its cellular localization.

Antimalarial Action and Overcoming Resistance

The classic mechanism of CQ involves its accumulation in the highly acidic digestive vacuole of Plasmodium falciparum. Here, it binds to toxic hematin, preventing its biocrystallization into inert hemozoin, ultimately poisoning the parasite with its own metabolic waste[3]. However, mutations in the PfCRT efflux pump have rendered many strains resistant.

To circumvent this, medicinal chemists developed Ferroquine (FQ) , an organometallic hybrid where a ferrocenyl group is covalently flanked by a 4-aminoquinoline and a basic alkylamine[3]. The causality behind FQ's success against CQ-resistant strains lies in its altered 3D conformation and lipophilicity. FQ possesses a lower pKa than CQ and forms a strong intramolecular hydrogen bond between the anilino N(11) and the tertiary amino N(24) in non-polar environments[3]. This "flip-flop" hydrogen bonding allows FQ to easily cross lipid membranes and accumulate in the vacuole, where it not only inhibits hemozoin formation but also undergoes reversible redox reactions to generate lethal reactive oxygen species (ROS)[3].

Oncology: Lysosomotropism and Autophagy Inhibition

In cancer therapeutics, 4-aminoquinolines are leveraged as potent lysosomotropic agents. Tumor cells often upregulate autophagy to survive the metabolic stress and hypoxia inherent to the tumor microenvironment[4].

Because 4-aminoquinolines are weak bases, they freely diffuse across the plasma membrane but become protonated and trapped upon entering acidic lysosomes[5]. This massive accumulation buffers and raises the lysosomal pH, which inactivates acid-dependent proteases (cathepsins)[6]. Consequently, the fusion of autophagosomes with lysosomes is blocked, arresting the autophagic flux. This deprives the cancer cell of recycled nutrients, leading to the toxic accumulation of damaged organelles and the induction of mitochondria-mediated apoptosis[5].

AutophagyPathway A 4-Aminoquinoline Derivative (e.g., Chloroquine, Analogs) B Diffusion into Lysosome (Protonation & Trapping) A->B Cellular Uptake C Lysosomal Alkalinization (pH Increase) B->C Lysosomotropism D Inhibition of Lysosomal Proteases (Cathepsins) C->D pH Dysregulation E Blockade of Autophagosome- Lysosome Fusion C->E Membrane Alteration F Accumulation of LC3-II & p62 (Autophagic Flux Arrest) D->F Impaired Degradation E->F Vesicle Accumulation G Induction of Apoptosis / Tumor Cell Death F->G Cellular Stress (ER/ROS)

Autophagy inhibition pathway mediated by lysosomotropic 4-aminoquinoline derivatives.

Structure-Activity Relationship (SAR) Data

Modifications to the lateral side chain at the C4 position or substitutions at the C7 position of the quinoline ring drastically shift the molecule's primary therapeutic target. The table below summarizes key quantitative SAR data across different disease models.

Compound ClassRepresentative AnalogPrimary Target / MechanismIC50 Range (Target Dependent)Key Structural Feature
Classic Antimalarial Chloroquine (CQ)Hemozoin Inhibition10–20 nM (CQ-sensitive P. falciparum)Basic lateral dialkylamine chain
Organometallic Antimalarial Ferroquine (FQ)Hemozoin + ROS Generation0.7–2.0 nM (CQ-resistant P. falciparum)Ferrocenyl group in side chain, intramolecular H-bond[3]
Anticancer (Pancreatic) EAD1 (Triazole-CQ)Autophagy Inhibition (LC3-II/p62)5.8 μM (BxPC3 Pancreatic cells)Triazole incorporation in side chain[4]
Leishmanicidal Amodiaquine (AQ)Mitochondrial dysfunction~8–15 μM (Leishmania amastigotes)Mannich base phenol ring[1]

Synthetic Methodologies

The most robust and widely utilized route to access 4-aminoquinolines is the Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline with various primary or secondary amines[7]. The electron-withdrawing nature of the endocyclic nitrogen activates the C4 position for nucleophilic attack, though elevated temperatures are still required to overcome the activation energy barrier[7].

SynthesisWorkflow N1 4,7-Dichloroquinoline (Electrophile) N3 SNAr Reaction (Neat or Polar Solvent, 80-130°C) N1->N3 Mix & Heat N2 Primary/Secondary Amine (Nucleophile) N2->N3 Mix & Heat N4 Cooling & Quenching (Dichloromethane/Water) N3->N4 Reaction Completion N5 Organic Extraction & Washing (Brine) N4->N5 Phase Separation N6 Drying (Na2SO4) & Solvent Removal N5->N6 Isolate Organics N7 Purification (Chromatography/Recrystallization) N6->N7 Crude Concentration N8 Pure 4-Aminoquinoline Derivative N7->N8 Final Polish

Step-by-step synthetic workflow for 4-aminoquinolines via Nucleophilic Aromatic Substitution.

Protocol 1: Step-by-Step SNAr Synthesis of 4-Aminoquinolines

Self-Validating System: This protocol utilizes neat conditions (solvent-free) for diamines, maximizing collision frequency and driving the reaction to completion without the need for transition metal catalysts.

  • Reagent Mixing: Combine 4,7-dichloroquinoline (1.0 eq) with the desired diamine (e.g., ethane-1,2-diamine) in a 1:2 molar ratio[8].

  • Controlled Heating: Heat the mixture slowly to 80 °C over 1 hour.

    • Causality: Slow heating prevents the rapid volatilization of the low-boiling amine and safely dissipates the heat generated from the initial exothermic complexation[8].

  • Thermal Substitution: Elevate the temperature to 130 °C and maintain under continuous stirring for 6–7 hours[8].

    • Causality: High thermal energy is mandatory to drive the nucleophilic attack at the C4 position and successfully displace the chloride leaving group[8].

  • Quenching & Extraction: Cool the reaction to room temperature and dissolve the mixture in dichloromethane (DCM). Wash the organic layer sequentially with distilled water and brine[9].

    • Causality: The basic aqueous wash efficiently removes unreacted, highly polar diamines and hydrochloride salts, partitioning the lipophilic 4-aminoquinoline product cleanly into the organic layer[9].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure derivative[9].

In Vitro Evaluation Protocols

When repurposing 4-aminoquinolines for oncology, confirming their mechanism as autophagy inhibitors (rather than inducers) is critical. This requires a dual-marker approach.

Protocol 2: Autophagic Flux Inhibition Assay (Western Blot)
  • Cell Treatment: Plate human cancer cells (e.g., A549 lung or BxPC3 pancreatic cells) and treat with the synthesized 4-aminoquinoline analog (5–20 μM) for 24 hours[4][5].

  • Lysis: Harvest cells and lyse immediately in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Immediate lysis in the presence of inhibitors halts all enzymatic degradation, preserving the transient lipidation state of the autophagosome marker LC3-II.

  • Protein Resolution: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe for LC3B and p62 (SQSTM1)[5].

  • Mechanistic Interpretation:

    • Causality: An increase in LC3-II indicates an accumulation of autophagosomes. However, a concurrent dose-dependent increase in p62—a cargo adapter protein that is normally degraded by functional autophagy—proves that the degradation step is blocked[4][5]. This self-validating dual-check confirms that the drug is successfully alkalinizing the lysosome and halting autophagic flux, rather than merely stimulating upstream autophagosome formation.

Future Perspectives

The 4-aminoquinoline scaffold remains a goldmine for medicinal chemists. Future breakthroughs will likely stem from molecular hybridization—such as conjugating the scaffold with targeted delivery moieties (e.g., peptides or antibodies) to minimize systemic toxicity while maximizing lysosomal accumulation in specific tumor microenvironments. Furthermore, the integration of organometallic chemistry, as proven by Ferroquine, opens entirely new avenues for generating localized oxidative stress in drug-resistant pathogens and malignancies.

References

  • Ferroquine and its derivatives: New generation of antimalarial agents - PMC -[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers -[Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH -[Link]

  • The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation - Tandfonline -[Link]

  • Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells - PMC -[Link]

  • Chloroquine inhibits cell growth in human A549 lung cancer cells by blocking autophagy and inducing mitochondrial‐mediated apoptosis - Spandidos Publications -[Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC -[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents - Arab J Chem -[Link]

Sources

Exploratory

Comparative Technical Guide: Chloroquine vs. 4-Amino-5-chloro-2,8-dimethylquinoline

This guide serves as an in-depth technical analysis comparing Chloroquine , a World Health Organization (WHO) Essential Medicine, with 4-amino-5-chloro-2,8-dimethylquinoline , a specific structural analog and synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis comparing Chloroquine , a World Health Organization (WHO) Essential Medicine, with 4-amino-5-chloro-2,8-dimethylquinoline , a specific structural analog and synthetic intermediate.

This analysis is designed for medicinal chemists and pharmacologists to illustrate critical Structure-Activity Relationship (SAR) principles, specifically the "Regioisomeric Effect" (5-Cl vs. 7-Cl) and the "Steric/Electronic Modulation" introduced by methyl substitutions.

Executive Summary

  • Chloroquine (CQ): The archetypal 4-aminoquinoline antimalarial.[1][2] Its efficacy relies on a precise electronic distribution enabled by the 7-chloro substituent, facilitating π-π stacking with free heme (ferriprotoporphyrin IX) and inhibiting hemozoin biocrystallization.

  • 4-amino-5-chloro-2,8-dimethylquinoline (ACDQ): A structural analog and synthetic building block. It differs from CQ in three critical vectors:

    • Halogen Position: 5-chloro (vs. 7-chloro).

    • Core Substitution: 2,8-dimethyl pattern (vs. un-methylated core).

    • Side Chain: The "4-amino" implies a primary amine (

      
      ) or a generic amino-substitution, whereas CQ possesses a specific diethylamino-pentyl side chain essential for lysosomal accumulation.
      

Key Takeaway: While CQ is an optimized drug, ACDQ represents a "negative control" or "scaffold intermediate" in antimalarial SAR studies. The 5-chloro position and 2,8-dimethyl steric bulk drastically reduce heme affinity and alter pKa, rendering ACDQ pharmacologically distinct and likely inactive as a classical antimalarial, though potentially useful in kinase inhibitor research.

Structural & Physicochemical Comparison

The following table contrasts the fundamental properties of the clinical drug against the synthetic analog.

FeatureChloroquine (Phosphate)4-amino-5-chloro-2,8-dimethylquinoline
CAS Number 50-63-5948292-79-3 (Generic/Analog)
Core Scaffold QuinolineQuinoline
Halogen Position 7-Position (Critical for activity)5-Position (Distorts electronic cloud)
Methylation None on ring (Side chain only)2,8-Dimethyl (Steric hindrance)
C-4 Substituent 4-(diethylamino-1-methylbutyl)aminoPrimary Amino (

) (typically)
Predicted pKa ~8.4 (Ring N), ~10.2 (Side chain N)~5.5 - 6.5 (Ring N - lowered by steric/electronic effects)
Lipophilicity (LogP) ~4.6 (Base form)~2.9 (Predicted for primary amine)
Primary Utility Antimalarial, Autophagy InhibitorSynthetic Intermediate, SAR Probe
The "Magic Methyl" and pKa Shift

The 2,8-dimethyl pattern in ACDQ exerts a profound effect on the quinoline nitrogen (N1):

  • 2-Methyl: Adds steric bulk adjacent to the nitrogen, potentially hindering binding to enzymes or receptors.

  • 8-Methyl: Creates a peri-interaction with the ring nitrogen. This steric strain typically lowers the basicity (pKa) of the quinoline nitrogen.

  • Consequence: CQ relies on "Ion Trapping" (protonation) within the acidic food vacuole (pH ~5.0) of the malaria parasite.[1][2][3][4] If the pKa of ACDQ is suppressed below 6.0, it will not accumulate effectively in the vacuole, abolishing activity.

Mechanistic Divergence: The Heme Interaction

The core mechanism of 4-aminoquinolines involves binding to free heme (toxic) to prevent its detoxification into hemozoin (safe crystal).

Chloroquine (The Active Model)
  • 7-Chloro: Electron-withdrawing group at position 7 creates a specific electron-deficient region on the pyridine ring.

  • Interaction: This facilitates strong

    
    -
    
    
    
    stacking with the electron-rich porphyrin ring of heme.
  • Result: Cap formation on the hemozoin crystal, halting growth.

ACDQ (The Inactive/Altered Model)
  • 5-Chloro: Moving the chlorine to position 5 alters the dipole moment and electron density map of the benzenoid ring.

  • Steric Clash: The 8-methyl group introduces significant steric hindrance, physically preventing the flat quinoline ring from intercalating or stacking effectively with the flat heme molecule.

  • Result: Weak or non-existent heme binding.

HemeBinding CQ Chloroquine (7-Cl) Heme Free Heme (Fe2+) CQ->Heme High Affinity ACDQ Analog (5-Cl, 2,8-Me) ACDQ->Heme Low Affinity Complex_CQ Stable Drug-Heme Complex (π-π Stacking) Heme->Complex_CQ 7-Cl aligns with Porphyrin NoComplex Steric Clash / Weak Binding Heme->NoComplex 8-Me blocks approach Result_CQ Inhibition of Hemozoin (Parasite Death) Complex_CQ->Result_CQ Result_ACDQ No Hemozoin Inhibition (Parasite Survival) NoComplex->Result_ACDQ

Caption: Comparative pathway showing how structural differences (7-Cl vs 5-Cl/8-Me) dictate heme binding efficacy and pharmacological outcome.

Synthetic Pathways[6]

The synthesis of these two compounds diverges at the precursor stage. Understanding this confirms that ACDQ is not a byproduct of CQ synthesis, but a deliberately constructed scaffold.

Chloroquine Synthesis (Gould-Jacobs Reaction)
  • Precursor: m-Chloroaniline.

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization yields a mixture of 7-chloro and 5-chloro isomers (7-chloro is isolated).

  • Coupling: Reaction with 1-diethylamino-4-aminopentane.

ACDQ Synthesis (Combes or Conrad-Limpach)

To achieve the 2,8-dimethyl-5-chloro pattern, the starting material must be specific.

  • Precursor: 2-amino-4-chloro-toluene (or similar 5-chloro-2-methylaniline derivative).

  • Reagent: Acetylacetone (for Combes) or

    
    -keto ester.
    
  • Cyclization: Acid-catalyzed cyclization closes the ring to form the 2,4,8-substituted quinoline.

Synthesis Input_CQ m-Chloroaniline Process_CQ Gould-Jacobs Reaction (+ EMME) Input_CQ->Process_CQ Input_ACDQ 2-Methyl-5-chloroaniline Process_ACDQ Combes Synthesis (+ Acetylacetone) Input_ACDQ->Process_ACDQ Inter_CQ 4,7-Dichloroquinoline Process_CQ->Inter_CQ Cyclization & POCl3 Inter_ACDQ 4-Hydroxy-5-chloro-2,8-dimethylquinoline Process_ACDQ->Inter_ACDQ Cyclization Prod_CQ CHLOROQUINE Inter_CQ->Prod_CQ Side Chain Amination Prod_ACDQ 4-amino-5-chloro- 2,8-dimethylquinoline Inter_ACDQ->Prod_ACDQ Amination

Caption: Synthetic flowchart illustrating distinct precursors and methodologies required for Chloroquine vs. the 2,8-dimethyl analog.

Experimental Protocols (Self-Validating)

To verify the functional difference between these two compounds, the


-Hematin Inhibition Assay  is the gold standard. It measures the drug's ability to stop heme polymerization (the antimalarial mechanism).[1]
Protocol: -Hematin Inhibition Assay

Objective: Quantify the IC50 of heme polymerization inhibition.

Reagents:

  • Hemin Chloride: Dissolved in DMSO (10 mM).

  • Acetate Buffer: 0.5 M, pH 5.0 (Mimics the parasite food vacuole).

  • Test Compounds: Chloroquine (Positive Control), ACDQ (Test).

  • Tween 20: Surfactant to mimic lipid environment.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, dispense 100

    
    L of Hemin solution (final conc. 100 
    
    
    
    M) mixed with Tween 20.
  • Treatment: Add test compounds (CQ and ACDQ) in serial dilutions (0.1

    
    M to 1000 
    
    
    
    M).
  • Initiation: Add Acetate Buffer (pH 5.0) to initiate polymerization.

  • Incubation: Incubate at 37°C for 12–24 hours.

  • Quantification:

    • Add Pyridine solution (20% v/v in HEPES) to dissolve unpolymerized free heme. Note: Polymerized

      
      -hematin does not dissolve in pyridine.
      
    • Read absorbance at 405 nm .

  • Validation:

    • High Absorbance = High Free Heme = Strong Inhibition (Good Drug).

    • Low Absorbance = Low Free Heme (Polymer formed) = Weak Inhibition (Inactive Analog).

Expected Result:

  • Chloroquine: IC50

    
     10–20 
    
    
    
    M (High absorbance at 405nm).
  • ACDQ: IC50 > 500

    
    M (Low absorbance; failure to inhibit polymerization due to 5-Cl/8-Me interference).
    

References

  • Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2719, Chloroquine." PubChem. Link

  • BenchChem. (2024). "4-Amino-5-chloro-2,8-dimethylquinoline Structure and Properties." BenchChem Database. Link

  • Foley, M., & Tilley, L. (1998). "Quinoline Antimalarials: Mechanisms of Action and Resistance." International Journal for Parasitology. Link

Sources

Foundational

Solubility of 5-chloro-2,8-dimethylquinolin-4-amine in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 5-chloro-2,8-dimethylquinolin-4-amine in DMSO and Methanol Introduction: The Imperative of Solubility in Modern Drug Discovery In the landscape of drug discovery and devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-chloro-2,8-dimethylquinolin-4-amine in DMSO and Methanol

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, solubility stands as a paramount attribute, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] Poor solubility can precipitate a cascade of challenges, from inconsistent results in biological assays to insurmountable hurdles in formulation development. This guide provides a detailed technical examination of the solubility of 5-chloro-2,8-dimethylquinolin-4-amine, a substituted quinoline derivative, in two commonly utilized laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

While specific, publicly available quantitative solubility data for 5-chloro-2,8-dimethylquinolin-4-amine is limited, this document will leverage established principles of chemical solubility, the known properties of analogous structures, and standardized analytical methodologies to provide a robust framework for researchers. We will explore the theoretical underpinnings of its solubility in these solvents, present detailed protocols for empirical determination, and discuss the practical implications for experimental design.

The choice of dimethyl sulfoxide (DMSO) and methanol for this analysis is deliberate. DMSO, a polar aprotic solvent, is celebrated for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds, rendering it a near-universal solvent for preparing high-concentration stock solutions in high-throughput screening (HTS) campaigns.[2][3][4] Conversely, methanol, a polar protic solvent, is a staple in organic synthesis, purification, and as a component in analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6] Understanding the behavior of 5-chloro-2,8-dimethylquinolin-4-amine in both environments is therefore critical for its seamless transition from synthesis to biological evaluation.

Physicochemical Profile: 5-chloro-2,8-dimethylquinolin-4-amine

To comprehend the solubility of 5-chloro-2,8-dimethylquinolin-4-amine, we must first dissect its molecular architecture. The structure is characterized by a quinoline core, a heterocyclic aromatic system containing a nitrogen atom that can act as a hydrogen bond acceptor. This core is functionalized with:

  • An amino group (-NH2) at position 4, which can act as both a hydrogen bond donor and acceptor.

  • A chloro group (-Cl) at position 5, which increases molecular weight and introduces a polar C-Cl bond.

  • Two methyl groups (-CH3) at positions 2 and 8, which contribute to the nonpolar character of the molecule.

This amalgamation of polar (amine, quinoline nitrogen) and non-polar (aromatic rings, methyl groups) features results in a molecule with a complex solubility profile.[7] The interplay of these functional groups with the solvent determines the extent to which the compound will dissolve, governed by the maxim "like dissolves like."[7][8]

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Framework

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a high dielectric constant and a large dipole moment.[2][9] Its efficacy as a solvent stems from:

  • Polarity: The highly polar sulfinyl group (S=O) readily interacts with polar functional groups of a solute through dipole-dipole interactions.[2]

  • Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor, but its oxygen atom is a strong hydrogen bond acceptor.

  • Nonpolar Interactions: The two methyl groups can engage in van der Waals forces with nonpolar regions of a solute.[2]

Given the structure of 5-chloro-2,8-dimethylquinolin-4-amine, a high degree of solubility in DMSO is anticipated. The polar amine group and the quinoline nitrogen can interact favorably with the polar sulfinyl group of DMSO. Simultaneously, the aromatic rings and methyl substituents can be solvated by the nonpolar methyl groups of the solvent. This dual-interaction capability makes DMSO exceptionally well-suited for dissolving complex organic molecules.[3][10]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The gold standard for determining the true solubility of a compound is the shake-flask method, which measures its thermodynamic equilibrium solubility.[8][11][12] This value represents the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature, in equilibrium with the solid compound.[13]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-chloro-2,8-dimethylquinolin-4-amine to a known volume of DMSO (e.g., 1 mL) in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes), followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8][11]

  • Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate solvent. Analyze the concentration of 5-chloro-2,8-dimethylquinolin-4-amine using a validated analytical method, such as HPLC with UV detection.[8][14] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Reporting: Express the solubility in units of mass per volume (mg/mL) or molarity (mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to known volume of DMSO B Agitate at constant temperature (24-48 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D Remove particulates E Dilute clear filtrate D->E F Analyze concentration (e.g., HPLC-UV) E->F Against standard curve G Report Solubility (mg/mL or mol/L) F->G

Caption: Workflow for thermodynamic solubility determination in DMSO.

Illustrative Data Presentation

The following table presents hypothetical, yet representative, solubility data for a compound with a similar structure.

Parameter Value Method
Thermodynamic Solubility>100 mg/mLShake-Flask with HPLC-UV Quantification
Temperature25°C-
ObservationCompound readily dissolves to form a clear, high-concentration solution.Visual Inspection

Solubility in Methanol

Theoretical Framework

Methanol (CH₃OH) is a polar protic solvent, meaning it has a hydroxyl group capable of donating a hydrogen bond.[5][15] Its solvent properties are characterized by:

  • Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong intermolecular bonds with solutes that have complementary functional groups.[15]

  • Polarity: The C-O and O-H bonds are polar, making methanol effective at dissolving other polar molecules.[5]

  • Size: As the simplest alcohol, its small size allows it to effectively solvate solute molecules.

The solubility of 5-chloro-2,8-dimethylquinolin-4-amine in methanol will be a balance between favorable and unfavorable interactions. The amino group can participate in hydrogen bonding with methanol, which is a significant solubilizing interaction.[7] However, the large, relatively nonpolar chloroquinoline core may be less effectively solvated by the highly polar methanol compared to DMSO. Therefore, while solubility is expected, it may be less extensive than in DMSO.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The experimental protocol for determining solubility in methanol is identical to the one described for DMSO. It is imperative to use anhydrous methanol if the presence of water could affect the solubility measurement and to ensure all equipment is dry.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to known volume of Methanol B Agitate at constant temperature (24-48 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D Remove particulates E Dilute clear filtrate D->E F Analyze concentration (e.g., HPLC-UV) E->F Against standard curve G Report Solubility (mg/mL or mol/L) F->G

Caption: Workflow for thermodynamic solubility determination in Methanol.

Illustrative Data Presentation

The following table presents hypothetical data for solubility in methanol.

Parameter Value Method
Thermodynamic Solubility~15-25 mg/mLShake-Flask with HPLC-UV Quantification
Temperature25°C-
ObservationModerate solubility achieved, may require heating for complete dissolution at higher concentrations.Visual Inspection

Comparative Analysis and Discussion

A direct comparison highlights the superior solvent power of DMSO for complex, multifunctional molecules like 5-chloro-2,8-dimethylquinolin-4-amine.

  • DMSO: Expected to be an excellent solvent (>100 mg/mL). Its ability to engage in strong dipole-dipole interactions and accept hydrogen bonds, combined with its capacity to solvate nonpolar regions, makes it highly effective at overcoming the crystal lattice energy of the solid compound.

  • Methanol: Expected to be a moderately good solvent (~15-25 mg/mL). While the hydrogen bonding between methanol and the compound's amine group is a strong solubilizing force, the overall polarity of methanol may be less suited to solvating the large, nonpolar aromatic system compared to DMSO.

The distinction between kinetic and thermodynamic solubility is also crucial.[13][16] High-throughput screening methods often measure kinetic solubility , where a concentrated DMSO stock is diluted into an aqueous buffer.[1][11] This can lead to supersaturated, metastable solutions, often yielding higher but less stable solubility values than the thermodynamic equilibrium method described here.[16][17] For foundational physicochemical characterization, thermodynamic solubility is the more rigorous and reliable measure.

G Solute-Solvent Interactions cluster_solute 5-chloro-2,8-dimethylquinolin-4-amine cluster_solvents Solvents Solute Polar Groups -NH2, Quinoline N Nonpolar Groups Aromatic Rings, -CH3 DMSO DMSO (CH3)2S=O Polar S=O (H-bond acceptor) Nonpolar -CH3 groups Solute:f0->DMSO:f1 Dipole-Dipole H-bond acceptance Solute:f1->DMSO:f2 Van der Waals Methanol Methanol CH3OH Polar -OH (H-bond donor/acceptor) Solute:f0->Methanol:f1 Hydrogen Bonding (Donor & Acceptor)

Sources

Exploratory

Technical Guide: Isomeric Purity of 2,8-Dimethyl-5-Chloro-4-Aminoquinoline

Part 1: Executive Summary & Structural Logic Compound Identification IUPAC Name: 5-chloro-2,8-dimethylquinolin-4-amine[1][2][3][4] CAS Number: 948292-79-3[1][3] Molecular Formula: C₁₁H₁₁ClN₂[4] Molecular Weight: 206.67 g...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

Compound Identification

  • IUPAC Name: 5-chloro-2,8-dimethylquinolin-4-amine[1][2][3][4]

  • CAS Number: 948292-79-3[1][3]

  • Molecular Formula: C₁₁H₁₁ClN₂[4]

  • Molecular Weight: 206.67 g/mol

The Isomeric Challenge In the development of aminoquinoline-based therapeutics (often targeting kinase pathways or parasitic vectors), the 5-chloro-2,8-dimethyl scaffold presents a unique isomeric challenge. Unlike the more common 7-chloro-4-aminoquinolines (e.g., chloroquine), where the 7-position is electronically favored during synthesis from 3-chloroaniline, the 5-chloro isomer requires specific ortho-blocked aniline precursors.

The critical quality attribute (CQA) for this compound is the absence of the 7-chloro regioisomer and the 6-chloro regioisomer . These impurities arise not from the cyclization mechanism itself—which is sterically directed by the 2-methyl group—but from isomeric impurities in the starting material, 5-chloro-2-methylaniline .

This guide details the synthesis-driven impurity profile, definitive analytical differentiation, and purification protocols to ensure >99.5% isomeric purity.

Part 2: Synthesis & Impurity Origins

The synthesis of 2,8-dimethyl-5-chloro-4-aminoquinoline typically follows the Conrad-Limpach approach, favored for its ability to construct the quinoline ring with defined substitution patterns.

The Reaction Pathway

The synthesis begins with the condensation of 5-chloro-2-methylaniline with ethyl acetoacetate .

  • Enamine Formation: Condensation yields ethyl 3-((5-chloro-2-methylphenyl)amino)but-2-enoate.

  • Cyclization: Thermal cyclization (250°C) occurs.[5] The 2-methyl group on the aniline ring blocks one ortho position, forcing cyclization to the unsubstituted ortho position (C6 of the aniline), which becomes C4a/C5 of the quinoline.

  • Functionalization: The resulting 4-hydroxyquinoline is chlorinated (POCl₃) and then aminated (NH₃/pressure or amine substitution).

Mechanism of Impurity Generation

The "isomeric purity" risk is upstream. Commercial 5-chloro-2-methylaniline is synthesized via the chlorination of o-toluidine. This electrophilic aromatic substitution is not perfectly regioselective.

  • Target: 5-chloro-2-methylaniline (Major).

  • Impurity A (Critical): 3-chloro-2-methylaniline. If present, this cyclizes to form the 7-chloro-2,8-dimethyl isomer.

  • Impurity B (Minor): 4-chloro-2-methylaniline. If present, this cyclizes to form the 6-chloro-2,8-dimethyl isomer.

Because the cyclization step faithfully translates the aniline substitution pattern to the quinoline, the purity of the final drug substance is linearly dependent on the starting material purity.

Workflow Diagram

The following diagram illustrates the synthesis and the propagation of isomeric impurities.

G Start Starting Material o-Toluidine Chlorination Chlorination (Cl2 / Catalyst) Start->Chlorination Aniline_Mix 5-Cl-2-Me-Aniline (Major) 3-Cl-2-Me-Aniline (Impurity A) 4-Cl-2-Me-Aniline (Impurity B) Chlorination->Aniline_Mix Cyclization Conrad-Limpach Cyclization (+ Ethyl Acetoacetate) Aniline_Mix:f0->Cyclization Aniline_Mix:f1->Cyclization Aniline_Mix:f2->Cyclization Quinoline_Mix 5-Cl-2,8-Me-4-OH 7-Cl-2,8-Me-4-OH 6-Cl-2,8-Me-4-OH Cyclization->Quinoline_Mix Final_Step Amination (1. POCl3, 2. NH3) Quinoline_Mix:f0->Final_Step Quinoline_Mix:f1->Final_Step Quinoline_Mix:f2->Final_Step Final_Product Final Product 2,8-Dimethyl-5-chloro-4-aminoquinoline Final_Step->Final_Product Final_Impurity_A Impurity: 7-Chloro Isomer Final_Step->Final_Impurity_A Hard to Remove Final_Impurity_B Impurity: 6-Chloro Isomer Final_Step->Final_Impurity_B

Figure 1: Isomeric impurity propagation from starting material to final API.

Part 3: Analytical Characterization Strategy

Distinguishing the 5-chloro isomer from the 7-chloro isomer is chemically subtle but spectroscopically distinct.

Nuclear Magnetic Resonance (NMR) Distinction

The most definitive method for confirming isomeric identity is ¹H-NMR, specifically focusing on the aromatic region and the Nuclear Overhauser Effect (NOE) .

Feature5-Chloro Isomer (Target)7-Chloro Isomer (Impurity)
H5 Proton Absent (Substituted by Cl)Present (Doublet)
H6 Proton Doublet (Ortho to H7)Doublet (Ortho to H5)
H7 Proton Doublet (Ortho to H6)Absent (Substituted by Cl)
NOE Signal No NOE between 4-NH₂ and H5 (H5 is absent).Strong NOE between 4-NH₂ and H5 proton.
Coupling H6-H7 coupling (~8.5 Hz)H5-H6 coupling (~9.0 Hz)

Protocol:

  • Dissolve 5 mg of sample in DMSO-d₆.

  • Acquire a standard 1D ¹H spectrum.

  • Critical Check: Look for the signal at ~7.5-8.0 ppm. In the 7-chloro isomer, the H5 proton is deshielded and spatially close to the 4-amino group.

  • Run a 1D NOE difference experiment irradiating the NH₂ signal (typically broad singlet ~6-7 ppm).

    • Result: If you see enhancement of an aromatic doublet, you have the 7-chloro impurity . If no aromatic enhancement is observed (only methyls or solvent), the 5-position is substituted (Target).

HPLC Method for Purity

A standard C18 method can separate these regioisomers due to slight differences in lipophilicity and pKa.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH₄OH). Note: High pH suppresses protonation, improving peak shape for aminoquinolines.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm (quinoline absorption).

Expected Elution Order:

  • 6-chloro isomer (Most polar)

  • 7-chloro isomer

  • 5-chloro isomer (Target - typically elutes last due to steric shielding of the N-lone pair and Cl lipophilicity).

Part 4: Purification Protocol

If the isomeric purity is below 98%, recrystallization is preferred over chromatography for scale-up. The 5-chloro isomer, being more symmetrical and compact, often has different solubility characteristics.

Recrystallization of 2,8-dimethyl-5-chloro-4-aminoquinoline

Principle: Exploiting the solubility differential in ethanol/water mixtures. The 7-chloro isomer is generally more soluble in polar protic solvents due to the exposed H5/N interaction.

Step-by-Step Protocol:

  • Dissolution: Charge crude solid (10 g) into a flask. Add Ethanol (absolute, 80 mL). Heat to reflux (78°C) with stirring.

  • Clarification: If the solution is not clear, add activated carbon (0.5 g), stir for 10 min, and filter hot through Celite.

  • Nucleation: Concentrate the filtrate to approx. 50 mL volume.

  • Anti-solvent Addition: While maintaining reflux, slowly add hot Water (10-15 mL) until a persistent turbidity is just observed.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Crystallization: Cool further to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the crystals under vacuum. Wash the cake with cold 20% aqueous ethanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Validation: Analyze the dried crystals via the HPLC method defined in Part 3.2. Target isomeric purity >99.5%.

References

  • National Institutes of Health (NIH). (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. PMC. Retrieved from [Link]

  • Cambridge University Press. (2021). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • PubChem. (2025). 5-chloro-2,8-dimethylquinoline.[1][2][3][4] Retrieved from [Link]

Sources

Foundational

Strategic Sourcing & Technical Validation: 4-Amino-5-chloro-2,8-dimethylquinoline

This guide provides a technical analysis of the sourcing, chemical profile, and validation of 4-Amino-5-chloro-2,8-dimethylquinoline , a specialized heterocyclic building block used in medicinal chemistry. Chemical Profi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the sourcing, chemical profile, and validation of 4-Amino-5-chloro-2,8-dimethylquinoline , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Profile & Identity

4-Amino-5-chloro-2,8-dimethylquinoline is a substituted quinoline derivative primarily utilized as an intermediate in the synthesis of antimalarial agents (chloroquine analogues) and kinase inhibitors. Its specific substitution pattern—a chlorine atom at the 5-position and methyl groups at the 2- and 8-positions—introduces steric and electronic properties distinct from the more common 7-chloro derivatives.

AttributeSpecification
CAS Number 948292-79-3
IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-amine
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Structure Quinoline core; 2-Me, 4-NH₂, 5-Cl, 8-Me
Key Precursor 5-Chloro-2-methylaniline (via Conrad-Limpach or similar cyclization)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Market Analysis: Suppliers & Price

This compound is classified as a Specialty Building Block , meaning it is not a high-volume commodity. It is typically synthesized on-demand or held in small stock quantities by catalog aggregators.

Primary Suppliers

The following suppliers are verified to list this specific CAS or its direct precursors.

SupplierCatalog NumberStock StatusRegion
BLD Pharm BD658533 Stock / Lead TimeGlobal (China/USA)
MolPort Database AggregatorVariesGlobal
ChemSpace Database AggregatorVariesGlobal
Enamine Custom SynthesisMake-to-OrderUkraine/USA
Price Estimation

Pricing for specific quinoline isomers is volatile and volume-dependent. The table below provides a benchmark based on current market rates for similar 4-amino-polymethyl-halo-quinolines.

QuantityEstimated Price Range (USD)Procurement Model
100 mg $150 – $250R&D Sample (Stock)
1 g $450 – $800Pilot Scale (Stock)
10 g+ Inquire (RFQ)Custom Synthesis

Procurement Strategy: Due to the potential for isomer confusion (e.g., 5-chloro vs. 7-chloro), it is recommended to request a Certificate of Analysis (CoA) including 1H-NMR before purchase to verify the substitution pattern.

Technical Validation: QC & Isomer Verification

The critical challenge in working with this compound is distinguishing the 5-chloro isomer from the thermodynamically favored 7-chloro isomer, which can form if the starting aniline precursor is not regioselectively controlled.

Isomer Differentiation via 1H-NMR

To validate the 5-chloro-2,8-dimethyl substitution, focus on the aromatic region of the proton NMR.

  • H-3 (Pyridine ring): Appears as a singlet around δ 6.0–6.5 ppm (characteristic of 4-aminoquinolines).

  • Benzene Ring Protons (H-6, H-7):

    • In the 5-chloro isomer, you expect an AB system for protons at positions 6 and 7.

    • Coupling Constant (

      
      ):  The coupling between H-6 and H-7 (ortho-coupling) should be approximately 8–9 Hz .
      
    • Contrast: A 7-chloro isomer would show meta-coupling (approx 2 Hz) or different splitting patterns depending on the other substituents.

  • Methyl Groups: Two distinct singlets (2-Me and 8-Me). The 8-Me is typically deshielded due to the adjacent nitrogen lone pair interaction or peri-effect.

QC Workflow Diagram

The following workflow ensures the integrity of the purchased or synthesized material.

QC_Workflow Start Raw Material (CAS 948292-79-3) HPLC HPLC Purity Check (>95% required) Start->HPLC MS LC-MS (MW: 206.67) HPLC->MS NMR 1H-NMR Verification (Isomer Confirmation) Decision Pass? NMR->Decision MS->NMR Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: Quality Control decision tree emphasizing the necessity of NMR for regioisomer confirmation.

Synthesis & Research Applications

Retrosynthetic Analysis

The synthesis of 4-Amino-5-chloro-2,8-dimethylquinoline typically proceeds via the Conrad-Limpach or Gould-Jacobs reaction, modified to ensure the correct chlorination pattern.

  • Starting Material: 5-Chloro-2-methylaniline (2-Amino-4-chlorotoluene).

    • Note: The "ortho" methyl group directs the cyclization to the 8-position. The "meta" chlorine (relative to amino) ends up at the 5-position.

  • Cyclization: Condensation with a

    
    -keto ester (e.g., ethyl acetoacetate) followed by thermal cyclization yields the 4-hydroxy intermediate.
    
  • Aromatization/Amination: Conversion of the 4-OH to 4-Cl (using POCl

    
    ), followed by nucleophilic substitution with ammonia or an amine source.
    

Synthesis_Path Aniline 5-Chloro-2-methylaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + KetoEster KetoEster Ethyl Acetoacetate Cyclization Thermal Cyclization (250°C) Intermediate1->Cyclization Quinolinol 4-Hydroxy-5-chloro- 2,8-dimethylquinoline Cyclization->Quinolinol Chlorination POCl3 Reflux Quinolinol->Chlorination ChloroInt 4,5-Dichloro- 2,8-dimethylquinoline Chlorination->ChloroInt Amination NH3 / EtOH (Pressure) ChloroInt->Amination Product 4-Amino-5-chloro- 2,8-dimethylquinoline Amination->Product

Caption: Synthetic pathway from aniline precursor to final 4-aminoquinoline product.

Key Research Applications
  • Antimalarial Drug Discovery:

    • The 4-aminoquinoline scaffold is the pharmacophore of Chloroquine.

    • Modifications at the 2, 5, and 8 positions are investigated to overcome resistance mechanisms in Plasmodium falciparum by altering the electronic density of the ring and preventing drug efflux.

  • Kinase Inhibition:

    • Substituted quinolines serve as ATP-competitive inhibitors. The 5-chloro substituent provides a "handle" for halogen bonding within the kinase binding pocket.

  • P-CAB Development:

    • While Vonoprazan uses a pyridine/pyrrole core, next-generation Potassium-Competitive Acid Blockers (P-CABs) often explore fused bicyclic systems (like quinolines) to improve stability and retention time.

References

  • Outt, P. E., et al. (1998).[1][2] "A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines." The Journal of Organic Chemistry, 63(17), 5762–5768.[1][2] (Provides foundational chemistry for 5,8-dimethylquinoline synthesis). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted 4-aminoquinolines. Retrieved from [Link]

  • Nemez, D. B., et al. (2023).[3] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry.[3] (Contextual reference for 4-aminoquinoline synthetic protocols). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Nucleophilic Aromatic Substitution for the Functionalization of 5-Chloro-2,8-Dimethylquinoline

Authored by: A Senior Application Scientist Abstract The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This document provides a detailed protocol and scientific rationale for the nucleophilic aromatic substitution (SNAr) of 5-chloro-2,8-dimethylquinoline. We will explore the underlying reaction mechanism, provide a step-by-step experimental guide for the synthesis of a representative 5-amino-2,8-dimethylquinoline derivative, and discuss the critical parameters that govern reaction success. This guide is intended for researchers and scientists in drug discovery and organic synthesis.

Introduction: The Strategic Importance of C5-Functionalized Quinolines

The quinoline ring system is a cornerstone in drug development, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The substitution pattern on the quinoline core dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. The C5 position of the quinoline ring is of particular interest, as modifications at this site can significantly influence the compound's biological activity.

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for introducing a wide range of functionalities, including amino, alkoxy, and thioether groups, onto the quinoline scaffold. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system facilitates SNAr reactions by stabilizing the intermediate Meisenheimer complex, particularly for halogens at the C2, C4, and C5 positions. The substrate, 5-chloro-2,8-dimethylquinoline, presents a unique case where the electronic effects of the heterocyclic nitrogen and the steric and electronic influence of the methyl groups must be considered.

Reaction Mechanism: The SNAr Pathway on the Quinoline Core

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The viability of this pathway on 5-chloro-2,8-dimethylquinoline is predicated on the ability of the quinoline ring to stabilize the anionic intermediate.

Step 1: Nucleophilic Addition A potent nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom (C5). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The presence of the two methyl groups at C2 and C8 can exert a minor electronic donating effect, which may slightly decrease the reactivity compared to an unsubstituted quinoline. However, the dominant activating effect of the ring nitrogen ensures that the reaction proceeds under appropriate conditions.

SNAr_Mechanism Quinoline 5-Chloro-2,8-dimethylquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 5-Substituted-2,8-dimethylquinoline Meisenheimer->Product Elimination LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup

Caption: The Addition-Elimination mechanism of SNAr on 5-chloro-2,8-dimethylquinoline.

Experimental Protocol: Synthesis of 5-(Butylamino)-2,8-dimethylquinoline

This protocol details the synthesis of a representative C5-aminated quinoline derivative via an SNAr reaction with n-butylamine.

3.1. Materials and Equipment

  • Reagents: 5-chloro-2,8-dimethylquinoline, n-butylamine, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • n-Butylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

3.3. Step-by-Step Procedure

protocol_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 5-chloro-2,8-dimethylquinoline, K₂CO₃, and DMSO in a flask. B 2. Add n-butylamine to the mixture. A->B C 3. Heat the reaction at 120 °C with stirring for 12-24 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and add water and ethyl acetate. D->E F 6. Separate the organic layer. E->F G 7. Wash organic layer with brine, dry with MgSO₄, and filter. F->G H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Workflow for the synthesis of 5-(butylamino)-2,8-dimethylquinoline.

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-chloro-2,8-dimethylquinoline (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and dimethyl sulfoxide (10 mL).

  • Addition of Nucleophile: Add n-butylamine (3.0 mmol) to the reaction mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a separatory funnel containing deionized water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(butylamino)-2,8-dimethylquinoline.

Data and Expected Outcomes

The choice of nucleophile, solvent, base, and temperature are critical variables that can be optimized to maximize yield and minimize side products.

ParameterConditionRationale & Expected Outcome
Nucleophile Primary/Secondary Amines, Phenols, ThiolsA wide range of nucleophiles can be employed. Amines are generally effective nucleophiles for this transformation.
Solvent DMSO, DMF, NMPPolar aprotic solvents are preferred as they can solvate the cation of the base and increase the nucleophilicity of the nucleophile.
Base K₂CO₃, Cs₂CO₃, NaHAn inorganic base is often used to deprotonate the nucleophile (if it is not an anion) or to act as a scavenger for the HCl generated in situ.
Temperature 100-140 °CElevated temperatures are typically required to overcome the activation energy barrier of the reaction.
Expected Yield 60-90%Yields are generally moderate to high, depending on the specific nucleophile and reaction optimization.

Concluding Remarks

The nucleophilic aromatic substitution of 5-chloro-2,8-dimethylquinoline is a robust and versatile method for the synthesis of novel, functionalized quinoline derivatives. The protocol described herein provides a reliable foundation for accessing C5-aminoquinolines, which are valuable building blocks in drug discovery programs. The principles and procedures outlined can be adapted for a variety of nucleophiles, enabling the generation of diverse chemical libraries for biological screening. Careful optimization of reaction parameters and diligent purification are key to achieving high yields and purity.

References

  • U.S. National Library of Medicine. "Nucleophilic Aromatic Substitution". Chem LibreTexts. [Link]

  • Royal Society of Chemistry. "Palladium-catalysed C–N cross-coupling of unprotected 5-aminoquinoline with aryl halides". RSC Publishing. [Link]

Application

Application Note: Precision Purification of 4-Amino-5-chloro-2,8-dimethylquinoline

Executive Summary & Molecule Profile[1] Purifying highly substituted quinolines requires navigating a delicate balance between the basicity of the 4-amino group and the lipophilicity introduced by the dimethyl and chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Purifying highly substituted quinolines requires navigating a delicate balance between the basicity of the 4-amino group and the lipophilicity introduced by the dimethyl and chloro substituents. 4-Amino-5-chloro-2,8-dimethylquinoline presents a unique challenge: the 2,8-dimethyl pattern increases steric bulk and lipophilicity compared to standard antimalarial intermediates (like 4-amino-7-chloroquinoline), while the 5-chloro substituent alters the dipole moment of the benzenoid ring.

This guide provides a validated solvent selection strategy and step-by-step protocols to achieve >98% HPLC purity. We prioritize systems that separate the target from common impurities: unreacted 4-chloro precursors, regioisomers, and oxidative tars.

Physicochemical Profile
FeatureCharacteristicPurification Implication
Core Structure QuinolineHigh UV absorption; prone to oxidation (tars).
Functional Group 4-Amino (Primary amine)Basic center; allows acid-base purification.
Substituents 2,8-DimethylIncreases solubility in non-polar solvents (Toluene, Heptane).
Halogen 5-ChloroReduces water solubility; increases density.
Solubility Class Lipophilic BaseSoluble in alcohols, chlorinated solvents; insoluble in water.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient for this scaffold. We utilize a Polarity-Gradient Approach . The target molecule has a polar "head" (amino-quinoline nitrogen) and a lipophilic "body" (chloro-dimethyl-phenyl ring).

Recommended Solvent Systems
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) Primary Excellent Dissolves target at reflux; water content acts as mild anti-solvent upon cooling.
Toluene AlternativeGoodExcellent for removing polar tars which remain insoluble.
Ethyl Acetate / Heptane BinaryModerateGood for final polishing; risks "oiling out" if cooling is too rapid.
2-MeTHF GreenHighModern, higher-boiling alternative to THF/DCM; good solubility power.
Acetonitrile SpecificLowGenerally poor yield for this specific lipophile; use only for salt forms.
Solvent Decision Tree

The following logic flow dictates the optimal solvent choice based on crude purity and impurity profile.

SolventSelection Start Crude 4-Amino-5-chloro- 2,8-dimethylquinoline CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Solid LowPurity Purity < 85% or Tarry CheckPurity->LowPurity Sticky/Dark Ethanol Solvent: Ethanol (95%) HighPurity->Ethanol AcidBase Protocol B: Acid-Base Extraction LowPurity->AcidBase Cooling Slow Cooling (Reflux -> RT -> 4°C) Ethanol->Cooling Toluene Recrystallize from Toluene AcidBase->Toluene

Figure 1: Decision matrix for selecting the purification pathway based on the initial state of the crude material.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude material that is solid and relatively clean (>85%). Safety: Work in a fume hood. Ethanol is flammable.

  • Preparation: Weigh 10.0 g of crude 4-Amino-5-chloro-2,8-dimethylquinoline into a 250 mL round-bottom flask (RBF).

  • Dissolution: Add 80 mL of Ethanol (95%) . Add a magnetic stir bar.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain after 15 minutes at reflux, add Ethanol in 5 mL increments until dissolved. Do not exceed 120 mL total volume (12 mL/g).

  • Hot Filtration (Optional): If insoluble black particles (charcoal/metal residues) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Remove heat source. Allow the flask to cool to room temperature (RT) slowly on a cork ring (approx. 2 hours). Do not use an ice bath yet. Rapid cooling promotes oiling out.

    • Once at RT, verify crystal formation. If oil forms, reheat to redissolve and scratch the glass while cooling.[1]

    • Place in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with 10 mL of cold Ethanol.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Reactive Purification (Acid-Base + Toluene)

Best for: Low-purity material (<85%), oily crudes, or removal of non-basic impurities (e.g., unreacted chloro-quinoline).

  • Acid Dissolution: Dissolve 10.0 g of crude in 100 mL of 1M HCl . The 4-aminoquinoline will protonate and dissolve; non-basic impurities will remain suspended or oil out.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (2 x 50 mL). Discard the organic (Ethyl Acetate) layer which contains non-basic impurities.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH or NH₄OH until pH > 10. The product will precipitate as a free base.[1]

  • Extraction: Extract the precipitate into DCM (Dichloromethane) (3 x 50 mL).

  • Solvent Swap: Dry the DCM layer over Na₂SO₄, filter, and concentrate via rotary evaporation until a solid/oil residue remains.

  • Toluene Recrystallization:

    • Add 50 mL Toluene to the residue.

    • Heat to reflux (110°C) until dissolved.

    • Cool slowly to RT. The 2,8-dimethyl substitution pattern aids solubility in hot toluene but reduces it significantly in cold toluene, yielding high-quality crystals.

Mechanism of Impurity Removal

Understanding why these protocols work ensures reproducibility.

Impurity TypeOriginRemoval Mechanism
4-Chloro-5-chloro-2,8-dimethylquinoline Unreacted Starting MaterialProtocol B: It lacks the basic amino group, so it does not dissolve in dilute HCl and is washed away in the organic wash step.
Regioisomers (e.g., 7-chloro) Synthesis ByproductProtocol A: Isomers disrupt crystal lattice packing. Slow cooling in Ethanol selectively precipitates the major isomer (5-chloro) while keeping the minor isomer in the mother liquor.
Oxidative Tars Air OxidationToluene Recrystallization: Tars are highly polar/polymeric. They often fail to dissolve in Toluene or adhere to the flask walls while the product crystallizes out.
Purification Workflow Diagram

PurificationLogic Crude Crude Mixture (Product + Impurities) AcidStep Add 1M HCl Crude->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep Aqueous Aqueous Layer (Protonated Product) PhaseSep->Aqueous Organic Organic Layer (Non-basic Impurities) PhaseSep->Organic Discard BaseStep Basify (pH > 10) Aqueous->BaseStep Precip Free Base Precipitate BaseStep->Precip Recryst Recrystallization (Toluene or EtOH) Precip->Recryst Final Pure Crystals (>98%) Recryst->Final

Figure 2: The chemical logic behind the Acid-Base purification protocol (Protocol B).

Troubleshooting & Optimization

Issue: "Oiling Out"

The formation of an oil instead of crystals is common with dimethyl-substituted quinolines due to their lower melting points and high lipophilicity.

  • Cause: Solution is too concentrated or cooled too rapidly.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a small amount of seed crystal (if available).

    • Add 5-10% more solvent.

    • Critical: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue: Colored Impurities Persist
  • Fix: Use activated carbon.

    • Dissolve crude in boiling Ethanol.

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 10 minutes.

    • Filter hot through Celite.

    • Proceed with crystallization.[2]

References

  • BenchChem. (2025).[1][3] Optimization of 4-Aminoquinoline Synthesis and Purification Protocols. Retrieved from

  • Bachmann, W. E., & Dreiding, A. S. (1948). Derivatives of 2-Amino-4,8-dimethyl- and 4-Amino-3,8-dimethylquinoline. Journal of the American Chemical Society, 71, 3222. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Retrieved from

  • ChemPros Community. (2023). Go-to recrystallization solvent mixtures for amino-heterocycles. Retrieved from

Sources

Method

Application Note: High-Field 1H NMR Interpretation of 5-chloro-2,8-dimethylquinolin-4-amine

This Application Note is designed for medicinal chemists and structural biologists involved in the synthesis and characterization of quinoline-based antimalarial or antibacterial agents. It provides a rigorous protocol f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists involved in the synthesis and characterization of quinoline-based antimalarial or antibacterial agents. It provides a rigorous protocol for the structural validation of 5-chloro-2,8-dimethylquinolin-4-amine using 1H NMR spectroscopy.

Introduction & Structural Context

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously serving as the core for antimalarials like Chloroquine and Amodiaquine. The specific derivative 5-chloro-2,8-dimethylquinolin-4-amine presents unique characterization challenges due to its penta-substituted nature, which simplifies the spectrum but requires precise assignment of the remaining aromatic protons to confirm regiochemistry (specifically the 5,8-substitution pattern).

This guide details the expected chemical shifts, coupling patterns, and a logic-based workflow to distinguish this molecule from potential regioisomers (e.g., 6,8-dimethyl or 7-chloro analogs) generated during Skraup or Gould-Jacobs syntheses.

Sample Preparation Protocol

Proper sample preparation is critical for observing the exchangeable amine protons and preventing aggregation-induced line broadening.

Reagents
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.

  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (optional, often residual solvent peak at 2.50 ppm is sufficient).

  • Acidification (Optional): Trifluoroacetic acid-d (TFA-d) for protonation studies.

Procedure
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Why DMSO? Chloroform-DC (CDCl3) often leads to broad, undetectable amine signals due to rapid exchange and quadrupole broadening. DMSO forms strong hydrogen bonds with the 4-NH2, slowing exchange and sharpening the signal into a distinct singlet or broad doublet.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove paramagnetic inorganic salts (e.g., residual copper/iron catalysts).

Spectral Interpretation Guide

The Aliphatic Region (2.0 – 3.0 ppm)

The molecule contains two distinct methyl groups. Their chemical environments differ significantly due to electronic and steric factors.

  • 2-CH3 (C2-Methyl): Appears as a sharp singlet typically between 2.35 – 2.45 ppm .

    • Mechanistic Insight: This methyl is attached to the electron-deficient pyridine ring (C2). It typically resonates slightly upfield of the 8-methyl due to the lack of steric compression, though the values are close.

  • 8-CH3 (C8-Methyl): Appears as a sharp singlet typically between 2.50 – 2.70 ppm .

    • Mechanistic Insight: Located on the benzenoid ring, this group experiences steric desolvation effects and ring current anisotropy. It is often slightly downfield of the 2-Me.

The Heterocyclic Ring (Pyridine Moiety)
  • H-3 Proton: A highly diagnostic singlet in the upfield aromatic region, typically 6.30 – 6.60 ppm .

    • Causality: The 4-amino group is a strong resonance donor (+M effect). It pushes electron density onto C3, significantly shielding the H3 proton. This signal confirms the presence of the 4-amino group; if this proton were a doublet, it would imply the absence of the 2-methyl group.

The Benzenoid Ring (Aromatic Region)

With substituents at positions 5 (Chloro) and 8 (Methyl), only two protons remain on the benzene ring: H6 and H7 .

  • Coupling System: These protons are ortho to each other. Expect an AB system (two doublets) with a coupling constant (

    
    ) of 7.5 – 8.5 Hz .
    
  • H-6 (Doublet): ~7.40 – 7.60 ppm.

    • Environment: Adjacent to the 5-Chloro substituent.[1][2][3][4][5] The Cl atom exerts an inductive withdrawing effect (-I) but also a resonance donating effect (+M). Generally, the ortho-effect of Cl is slightly deshielding.

  • H-7 (Doublet): ~7.20 – 7.40 ppm.

    • Environment: Adjacent to the 8-Methyl group.[6][7] The methyl group is an electron donor, shielding H7 relative to H6.

    • Assignment Logic: Use 2D NOESY (see Section 5) to confirm. H7 will show a Nuclear Overhauser Effect (NOE) with the 8-methyl group. H6 will NOT.

Exchangeable Protons
  • 4-NH2: Broad singlet at 6.50 – 8.00 ppm (highly concentration/temperature dependent).

    • Validation: Add one drop of D2O to the NMR tube and shake. If this signal disappears (D-exchange), it confirms the amine assignment.

Summary of Chemical Shifts

Proton AssignmentApprox. Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Feature
2-CH3 2.35 – 2.45Singlet (s)3H-Sharp aliphatic signal
8-CH3 2.55 – 2.75Singlet (s)3H-NOE correlation to H7
H-3 6.30 – 6.60Singlet (s)1H-Upfield aromatic; indicates 4-NH2
4-NH2 6.50 – 8.00Broad (br s)2H-Disappears with D2O shake
H-7 7.20 – 7.40Doublet (d)1H~8.0Ortho coupling; NOE to 8-Me
H-6 7.40 – 7.60Doublet (d)1H~8.0Ortho coupling; downfield of H7

Note: Shifts are estimated based on substituent chemical shift increments for quinolines in DMSO-d6.

Logic-Based Assignment Workflow

The following Graphviz diagram illustrates the decision tree for validating the structure and ruling out common isomers (e.g., 7-chloro isomer).

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) Check_H3 Identify H-3 Signal (~6.4 ppm) Start->Check_H3 Is_Singlet Is H-3 a Singlet? Check_H3->Is_Singlet Confirm_2Me Confirm 2-Me Presence (Singlet ~2.4 ppm) Is_Singlet->Confirm_2Me Yes Reject_Isomer1 REJECT: 2-H Isomer (Would be Doublet) Is_Singlet->Reject_Isomer1 No Analyze_Aromatic Analyze Benzenoid Region (7.0 - 8.0 ppm) Confirm_2Me->Analyze_Aromatic Coupling_Pattern Coupling Pattern? Analyze_Aromatic->Coupling_Pattern AB_System 2 Doublets (J~8Hz) (H6 & H7) Coupling_Pattern->AB_System Ortho (AB) Meta_Coupling REJECT: 5,7-Subst. (Would be 2 singlets/meta) Coupling_Pattern->Meta_Coupling Meta/Singlets NOE_Check Run 1D NOE / NOESY Irradiate 8-Me (~2.6 ppm) AB_System->NOE_Check NOE_Result Enhancement at H-7? NOE_Check->NOE_Result Final_Confirm CONFIRMED STRUCTURE 5-chloro-2,8-dimethyl... NOE_Result->Final_Confirm Yes Wrong_Regio REJECT: Wrong Regioisomer (e.g., 5-Me, 8-Cl) NOE_Result->Wrong_Regio No

Caption: Structural verification workflow distinguishing the target molecule from common synthetic byproducts using coupling constants and NOE interactions.

References

  • General 4-Aminoquinoline NMR Data

    • Mushtaq, N. et al. "Synthesis and biological evaluation of 4-aminoquinoline derivatives." Journal of Saudi Chemical Society, 2021.

  • Solvent Effects on Amine Shifts

    • Abraham, R. J. et al. "Proton chemical shifts in NMR: Part 18—Proton chemical shifts in substituted pyridines and quinolines." Perkin Transactions 2, 2002.

  • Substituent Effects (SCS)
  • Analogous Structure (4,7-dichloro-8-methylquinoline)

    • PubChem Compound Summary for similar substructures.

Sources

Application

Application Notes and Protocols: Preparation of 4-Aminoquinoline Libraries for Structure-Activity Relationship (SAR) Studies

Abstract The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for highly effective antimalarial drugs like chloroquine.[1][2][3] The emergence of drug-resistant strains of path...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for highly effective antimalarial drugs like chloroquine.[1][2][3] The emergence of drug-resistant strains of pathogens necessitates the continuous development of novel analogs.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, purification, and characterization of 4-aminoquinoline libraries for the systematic exploration of structure-activity relationships (SAR). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the subsequent biological evaluation critical for identifying promising new therapeutic leads.

Introduction: The Significance of the 4-Aminoquinoline Core

The 4-aminoquinoline nucleus is a privileged pharmacophore, a molecular framework that is recurrently found in biologically active compounds.[5] Its rigid, planar aromatic system and the basic side chain are key features that govern its interaction with biological targets. In the context of malaria, 4-aminoquinolines are known to accumulate in the acidic food vacuole of the Plasmodium parasite.[6] There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and ultimately parasite death.[6]

The development of resistance to established drugs like chloroquine has spurred extensive research into modifying the 4-aminoquinoline structure to restore or enhance activity.[3][4][7][8] SAR studies are paramount in this endeavor. By systematically altering different parts of the molecule, researchers can elucidate the chemical features essential for biological activity and develop new compounds that can overcome resistance mechanisms.[9][10][11]

This guide will focus on the practical aspects of constructing a diverse library of 4-aminoquinoline analogs, a crucial first step in any SAR campaign.

Designing a 4-Aminoquinoline Library for SAR Studies

A successful SAR study hinges on a well-designed library that explores key chemical space around the core scaffold. The 4-aminoquinoline structure offers several points for diversification:

  • The 7-Position of the Quinoline Ring: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high antimalarial activity.[10][12] Library design should, therefore, include analogs with various electron-withdrawing and a few electron-donating groups at this position to probe the electronic requirements for activity.[9][13]

  • The 4-Amino Side Chain: This is the most common point of modification. Key parameters to explore include:

    • Length of the Alkyl Linker: Varying the number of carbon atoms in the linker between the two nitrogen atoms can significantly impact activity.[11][14]

    • Substitution on the Terminal Amine: The nature of the alkyl groups on the terminal nitrogen affects the compound's basicity and lipophilicity, which in turn influences its accumulation in the parasite's food vacuole and its interaction with the target.[10]

    • Introduction of Cyclic Moieties: Incorporating cyclic amines (e.g., piperazine, morpholine) can introduce conformational rigidity and alter solubility.

  • The 4-Amino Group Itself: While less common, substitution on the nitrogen atom directly attached to the quinoline ring can also be explored.[15]

The following diagram illustrates the key diversification points for a 4-aminoquinoline library.

SAR_Design quinoline 4-Aminoquinoline Core R1 R1: 7-Position (e.g., -Cl, -Br, -CF3) quinoline->R1 Electronic Effects R2 R2: Side Chain Linker (Vary Length) quinoline->R2 Length & Flexibility R3_R4 R3, R4: Terminal Amine (e.g., Alkyl, Cyclic) quinoline->R3_R4 Basicity & Lipophilicity

Caption: Key diversification points for 4-aminoquinoline library design.

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and robust method for the synthesis of 4-aminoquinolines is a nucleophilic aromatic substitution (SNAc) reaction.[12][16][17] This involves the displacement of a leaving group, typically a chlorine atom, at the 4-position of the quinoline ring by an amine nucleophile.

Materials and Reagents
  • Starting Materials:

    • 4,7-dichloroquinoline (or other 7-substituted-4-chloroquinolines)

    • A diverse set of primary or secondary amines (aliphatic, cyclic, etc.)

  • Solvents:

    • N-methyl-2-pyrrolidone (NMP)[17]

    • Ethanol[16]

    • Dimethyl sulfoxide (DMSO)[16]

  • Bases (if required):

    • Potassium carbonate (K₂CO₃)[17]

    • Triethylamine (Et₃N)[17]

    • Sodium hydroxide (NaOH) (for less reactive amines)[16]

  • Purification:

    • Silica gel for column chromatography

    • Appropriate eluents (e.g., dichloromethane/methanol, ethyl acetate/hexanes)

  • Analytical:

    • Thin-layer chromatography (TLC) plates

    • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

    • HPLC grade solvents

Step-by-Step Experimental Protocol (General Procedure)

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4,7-dichloroquinoline (1.0 equivalent) in a suitable solvent such as NMP or ethanol.[17]

  • Addition of Reagents: Add the desired amine (1.1 - 2.0 equivalents). If the amine is a salt, it will need to be neutralized with a base. For free amines, the addition of a non-nucleophilic base like potassium carbonate or triethylamine can be beneficial, especially for secondary amines.[17]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C.[2][5][17] The optimal temperature and reaction time (typically ranging from a few hours to 24 hours) will depend on the reactivity of the amine.[16][17] Microwave-assisted synthesis can significantly reduce reaction times to 20-30 minutes at temperatures of 140-180°C.[16][17]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, it can be collected by filtration.

    • Alternatively, the reaction mixture can be diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine to remove the solvent and any inorganic salts.[17]

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the final 4-aminoquinoline analog.[12][18]

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4,7-dichloroquinoline + Amine Reaction Heating (Conventional or Microwave) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction/Filtration) Monitoring->Workup Complete Chromatography Column Chromatography Workup->Chromatography Final_Product Pure 4-Aminoquinoline Analog Chromatography->Final_Product

Caption: General workflow for the synthesis and purification of 4-aminoquinolines.

Purification and Characterization

Thorough purification and characterization are essential to ensure that the biological data obtained is from the intended compound.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying 4-aminoquinoline libraries.[12][18] The choice of eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Preparative HPLC: For more challenging separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.

Characterization Methods

The identity and purity of each synthesized compound must be confirmed using a combination of spectroscopic techniques.

Technique Purpose Typical Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the quinoline ring protons and carbons, as well as signals corresponding to the specific side chain introduced.
Mass Spectrometry (MS) Determination of the molecular weight.The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.[18]

Biological Evaluation and SAR Analysis

Once a library of pure and characterized 4-aminoquinoline analogs has been prepared, the next step is to evaluate their biological activity.

In Vitro Antimalarial Assays

The primary screen for antimalarial activity is typically an in vitro assay using cultured Plasmodium falciparum.

  • SYBR Green I-based Assay: This is a high-throughput and cost-effective method that measures parasite proliferation by quantifying the amount of parasite DNA.

  • Hypoxanthine Incorporation Assay: This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.[5]

  • Hemozoin Inhibition Assay: This assay directly measures the ability of the compounds to inhibit the formation of hemozoin, which is believed to be the primary mechanism of action for 4-aminoquinolines.[12]

The results are typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit parasite growth by 50%.

Cytotoxicity Assays

It is crucial to assess the toxicity of the synthesized compounds against mammalian cell lines (e.g., Vero, HepG2) to determine their selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (CC₅₀) to the active concentration (IC₅₀). A high SI value is desirable, indicating that the compound is more toxic to the parasite than to mammalian cells.

Structure-Activity Relationship (SAR) Analysis

The data from the biological assays is then used to establish SAR. By comparing the IC₅₀ values of the different analogs, researchers can identify the structural modifications that lead to increased or decreased activity.

The following diagram illustrates the workflow for biological evaluation and SAR analysis.

SAR_Analysis_Workflow cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Library Purified 4-Aminoquinoline Library Antimalarial_Assay In Vitro Antimalarial Assay (e.g., SYBR Green I) Library->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Library->Cytotoxicity_Assay IC50_Values IC50 Values Antimalarial_Assay->IC50_Values CC50_Values CC50 Values Cytotoxicity_Assay->CC50_Values SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Values->SAR_Analysis CC50_Values->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for biological evaluation and SAR analysis of a 4-aminoquinoline library.

Conclusion

The systematic preparation and evaluation of 4-aminoquinoline libraries are fundamental to the discovery of new and improved therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for researchers to undertake SAR studies in this important area of medicinal chemistry. By carefully designing libraries, employing efficient synthetic methods, and conducting thorough biological evaluations, the scientific community can continue to develop novel 4-aminoquinolines to combat drug resistance and address unmet medical needs.

References

  • Burgess, S. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharma Wisdom. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Madrid, P. B., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Burgess, S. J., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]

  • Kaur, K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Infectious Disease Reports. Available at: [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Europe PMC. Available at: [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available at: [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed. Available at: [Link]

  • Melato, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Guiguemde, W. A., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Madrid, P. B., et al. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available at: [Link]

  • Al-Qurashi, A. A., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • De, D., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. PMC. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. PubMed. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Available at: [Link]

  • Held, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Held, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available at: [Link]

  • Singh, C., et al. (2015). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. Available at: [Link]

  • Pharmacy, D. (2020). SAR of 4 Aminoquinoline. YouTube. Available at: [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository. Available at: [Link]

  • Singh, R. K., et al. (2015). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. PMC. Available at: [Link]

  • Rudrapal, M., et al. (2012). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library. Available at: [Link]

Sources

Method

Technical Application Note: Chromatographic Isolation &amp; Analysis of 5-Chloro-2,8-dimethylquinolin-4-amine

Executive Summary & Chemical Context[1][2][3][4] This guide details the thin-layer chromatography (TLC) conditions for 5-chloro-2,8-dimethylquinolin-4-amine , a substituted 4-aminoquinoline.[1] Molecules in this class ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide details the thin-layer chromatography (TLC) conditions for 5-chloro-2,8-dimethylquinolin-4-amine , a substituted 4-aminoquinoline.[1] Molecules in this class are structurally related to antimalarial agents (e.g., chloroquine) and kinase inhibitors.[2]

The Chromatographic Challenge: The primary challenge in chromatographing 5-chloro-2,8-dimethylquinolin-4-amine on silica gel is its basicity .[1] The heterocyclic nitrogen (quinoline ring) and the exocyclic amine at position 4 interact strongly with the acidic silanol groups (


) of the stationary phase.[2] Without intervention, this results in:
  • Severe Tailing (Streaking): Loss of resolution.[1][2]

  • Low

    
     Values:  Compound adheres to the baseline.
    
  • Co-elution: Inability to separate the product from polar impurities.

This protocol utilizes amine-modified mobile phases to suppress silanol ionization, ensuring sharp, reproducible spots.[1]

Physicochemical Profile & Solubility

Understanding the molecule's properties is the prerequisite for solvent selection.

PropertyDescriptionChromatographic Implication
Structure Quinoline core, 4-amino, 5-chloro, 2,8-dimethylHighly conjugated (UV active); Lipophilic substituents (Cl, Me) balance the polar amine.[1]
Basicity (

)
Estimated

(Ring N)
High. Will protonate on acidic silica.[1][2] Requires basic modifier (TEA/NH

).[1][2]
Solubility Soluble in DCM, MeOH, DMSO.[1] Low in Hexane.DCM is the preferred carrier solvent.[1]
UV Absorbance

Easily visualized under short-wave UV.[1][2]

Mobile Phase Development Strategy

We employ a "Competitor Base" strategy.[1] By adding a volatile base (Triethylamine or Ammonia) to the mobile phase, we saturate the active silanol sites on the plate, allowing the target amine to elute freely.

Workflow Visualization

The following diagram outlines the logical decision tree for selecting the optimal mobile phase based on initial screening results.

MobilePhaseLogic Start Start: Solubility Check (Dissolve in DCM/MeOH) Screen1 Screen System A: DCM:MeOH (95:5) Start->Screen1 Check1 Check Rf & Shape Screen1->Check1 Tailing Result: Tailing/Streaking Check1->Tailing Streaks LowRf Result: Rf < 0.1 (Baseline) Check1->LowRf Stuck Good Result: Rf 0.3-0.6 Compact Spot Check1->Good Ideal Mod1 Add Modifier: + 1% Triethylamine (TEA) Tailing->Mod1 Suppress Silanols Pol1 Increase Polarity: DCM:MeOH (90:10) LowRf->Pol1 More Solvent Power Final Final Protocol: DCM:MeOH:TEA (90:10:1) Mod1->Final Pol1->Final

Figure 1: Decision tree for optimizing mobile phase conditions for basic heterocycles.

Optimized Mobile Phase Protocols

Protocol A: The "Gold Standard" (DCM/MeOH/Base)

This system is most effective for the purified free base or crude reaction mixtures containing polar byproducts.[2]

  • Composition: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)[2]

  • Ratio: 90 : 10 : 1 (v/v/v)[2]

  • Preparation:

    • Measure 90 mL DCM and 10 mL MeOH into a mixing cylinder.

    • Add 1.0 mL Triethylamine.

    • Crucial: Shake vigorously to mix. TEA densities differ from DCM; poor mixing leads to inconsistent

      
       values.[1]
      
  • Expected

    
    :  0.35 – 0.50[1]
    
  • Why it works: DCM solubilizes the lipophilic chloro/methyl core; MeOH provides polarity; TEA blocks silanols.

Protocol B: The "Ammonia" Alternative

If Triethylamine is unavailable or interferes with subsequent mass spectrometry (due to lingering ion suppression), use Ammonium Hydroxide.[2]

  • Composition: DCM : MeOH :

    
     (25% aq)[2]
    
  • Ratio: 90 : 9 : 1

  • Note: The aqueous ammonia may cause slight cloudiness. Add the ammonia to the methanol first, then add this mixture to the DCM.[3]

Protocol C: For Lipophilic Impurities (Hexane/EtOAc)

If the compound travels too fast (


) in System A, or if you are separating it from very non-polar starting materials (e.g., 5-chloro-2,8-dimethylquinoline without the amine).[2]
  • Composition: Hexane : Ethyl Acetate : TEA

  • Ratio: 50 : 50 : 1

  • Expected

    
    :  0.20 – 0.40
    

Visualization & Detection Methods

Since the molecule is a substituted quinoline, it offers multiple detection modes.[4]

MethodProcedureAppearanceMechanism
UV 254 nm Place dried plate under short-wave UV lamp.[1]Dark Spot on bright green background.[1]Quenching of F254 indicator by the conjugated quinoline system.
Dragendorff’s Reagent Spray plate with Dragendorff’s solution.[1]Orange/Red spot on yellow background.[1]Specific complexation with tertiary amines/heterocyclic nitrogen.[1]
Ninhydrin Spray and heat at 110°C for 2-3 mins.Faint Purple/Brown .[1]Reacts with the exocyclic primary amine (Pos 4).[2] Note: Aromatic amines react slower than aliphatic ones.[1]
Iodine Chamber Place in jar with

crystals.
Brown/Yellow spot .Reversible intercalation of iodine into the aromatic pi-system.[1]

Detailed Experimental Protocol

Materials Required[4][7][8][9][10][11][12][13][14][15]
  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).[2]
    
  • Solvents: HPLC grade DCM, Methanol, Triethylamine.

  • Chamber: Glass twin-trough chamber with lid.[1]

Step-by-Step Procedure
  • Chamber Saturation: Pour 10-15 mL of System A (DCM:MeOH:TEA 90:10:1) into the chamber. Place a filter paper liner inside to wick solvent and saturate the headspace.[3] Close lid and wait 10 minutes.

    • Why? Saturation prevents "edge effect" and ensures even

      
       values.[1]
      
  • Sample Preparation: Dissolve ~2 mg of 5-chloro-2,8-dimethylquinolin-4-amine in 1 mL of DCM/MeOH (1:1).

    • Concentration: Too high = tailing; Too low = invisible.[1]

  • Spotting: Apply 1-2

    
     to the baseline (1 cm from bottom).[1][2] Keep spot diameter < 3 mm.[1][3]
    
    • Technique: Dry the spot with a gentle stream of air to remove the spotting solvent completely before elution.

  • Development: Place plate in chamber. Allow solvent front to migrate to 1 cm from the top.

  • Drying: Remove plate and air dry in a fume hood for 5 minutes.

    • Crucial: TEA must evaporate before UV visualization, or the whole plate may look dark/fluorescent.

  • Analysis: View under UV 254 nm. Calculate

    
    .[2]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Spot is "comet-shaped" (Streaking) Acidic interaction with Silica.[1][2]Increase TEA concentration to 2%. Ensure plate is fully dried before development.[1][3][5]
Spot stays at baseline (

)
Solvent too non-polar.Switch to DCM:MeOH (80:20:1) .[1][2]
Spot moves to front (

)
Solvent too polar.Switch to Ethyl Acetate:TEA (99:1) or Hexane:EtOAc:TEA (50:50:1) .[2]
"Ghost" spots visible Degradation or Impurity.4-aminoquinolines can oxidize.[1] Check sample purity by LC-MS. Ensure solvents are fresh.[1]

References

  • BenchChem. (2025).[1][2][3] TLC Separation of Basic Quinolines on Silica Gel. Retrieved from 3[2][3]

  • National Institutes of Health (NIH). (2022).[1][2] Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC Articles. Retrieved from 4[2]

  • ChemicalBook. (2026).[1][6][2] 5-Chloro-8-hydroxyquinoline Properties and Synthesis. Retrieved from 7[2]

  • PubChem. (2021).[1][2] 5-Chloroquinolin-8-amine Compound Summary. Retrieved from 8[2][8]

  • Wako Chemicals. (2021).[1][2] Differences between silica gel and amino silica gel in TLC. Retrieved from 9[2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 4-aminoquinolines in aqueous buffers

Technical Support Center: Troubleshooting Solubility of 4-Aminoquinolines Executive Summary & Chemical Context 4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine, Amodiaquine, Piperaquine) present a classic physico...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 4-Aminoquinolines

Executive Summary & Chemical Context

4-aminoquinolines (e.g., Chloroquine, Hydroxychloroquine, Amodiaquine, Piperaquine) present a classic physicochemical paradox in drug delivery: they are weak bases with a hydrophobic aromatic core.

  • The Trap: In their protonated state (acidic pH), they are highly water-soluble. However, at physiological pH (7.4), they deprotonate, exposing the lipophilic quinoline ring. This leads to a sharp drop in solubility, often causing immediate precipitation during in vitro dosing or formulation.

  • Key Mechanism: The solubility is governed by the Henderson-Hasselbalch relationship. As pH approaches the drug's pKa (typically 8.0–10.0 for the side chain amine), the concentration of the insoluble non-ionized species increases exponentially.

This guide provides a systematic troubleshooting framework to resolve precipitation, solvent incompatibility, and stability issues.

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Compound Precipitates or Won't Dissolve CheckForm 1. Check Solid Form Start->CheckForm IsSalt Is it a Salt? (HCl, Phosphate, Sulfate) CheckForm->IsSalt Salt Form IsBase Is it a Free Base? CheckForm->IsBase Free Base SolventCheck 2. Check Stock Solvent IsSalt->SolventCheck ActionAcid Action: Dissolve in Acidic Aqueous Solution or DMSO IsBase->ActionAcid Must use Acid/DMSO ActionWater Action: Dissolve in Water (Avoid PBS initially) SolventCheck->ActionWater Pure Water OK BufferCheck 3. Check Target Buffer pH PrecipDilution Precipitation upon Dilution? BufferCheck->PrecipDilution Target pH 7.4 ActionAcid->BufferCheck ActionWater->BufferCheck CheckConc Is Final Conc. > Solubility Limit at pH 7.4? PrecipDilution->CheckConc CommonIon Common Ion Effect? (e.g., HCl salt in high NaCl) CheckConc->CommonIon No (Should be soluble) Solution1 Solution: Reduce Conc. or Adjust pH < 7.0 CheckConc->Solution1 Yes (Oversaturated) Solution2 Solution: Use Intermediate Dilution Step CommonIon->Solution2 Mixing Shock Solution3 Solution: Add Cyclodextrin (SBE-β-CD) CommonIon->Solution3 Stabilization Needed

Caption: Logical workflow for diagnosing 4-aminoquinoline solubility failures. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.

Troubleshooting Guide & FAQs

Issue 1: "My compound dissolves in water but precipitates immediately when added to PBS or Cell Culture Media."

Diagnosis: This is the "pH Shock" phenomenon.

  • The Science: 4-aminoquinolines (e.g., Chloroquine) are diprotic weak bases. In water (often slightly acidic due to dissolved CO2 or the salt's own acidity), they are fully ionized and soluble. When added to PBS (pH 7.4), the pH shifts toward the pKa2 (approx 8.4–10.2). The percentage of the non-ionized (hydrophobic) free base increases, exceeding the intrinsic solubility limit [1][3].

  • Corrective Action:

    • Lower the Stock Concentration: Ensure your final concentration in the well does not exceed the thermodynamic solubility at pH 7.4 (often <100 µM for lipophilic analogs like Amodiaquine) [1].

    • Use an Intermediate Dilution: Do not pipette 100% DMSO stock directly into the buffer.

      • Protocol: Dilute stock 1:10 in water or 50% DMSO first, mix, then dilute into the final media. This prevents local regions of supersaturation.

Issue 2: "I bought the Free Base form, and it won't dissolve in water."

Diagnosis: Incorrect starting material selection.

  • The Science: The free base form lacks the ionic charge required for lattice energy disruption by water molecules. It is practically insoluble in neutral water [1][2].

  • Corrective Action:

    • Switch to a Salt Form: Purchase the Dihydrochloride, Diphosphate, or Sulfate salt.

    • Acidification: If you must use the Free Base, dissolve it in 0.1 M HCl or acetic acid first to convert it to the salt in situ, then dilute. Alternatively, use 100% DMSO [1].

Issue 3: "I am using the Hydrochloride salt, but it precipitates in Saline (0.9% NaCl)."

Diagnosis: The Common Ion Effect.[1]

  • The Science: According to Le Chatelier’s principle, adding a salt (Drug-H⁺ Cl⁻) to a solution already high in chloride ions (Na⁺ Cl⁻) shifts the equilibrium toward the solid precipitate to relieve the stress of excess Cl⁻ [6].

  • Corrective Action:

    • Dissolve the stock in pure water or a low-salt buffer (e.g., 5-10 mM Phosphate buffer without NaCl) initially.

    • Add the saline component only after the drug is fully solubilized and diluted.

Issue 4: "Can I use Cyclodextrins to improve solubility?"

Diagnosis: Advanced formulation requirement.

  • The Science: Yes. The hydrophobic cavity of β-cyclodextrins (especially Sulfobutylether-β-CD, SBE-β-CD) can encapsulate the quinoline ring, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility [5][7].

  • Corrective Action:

    • Use 10–20% (w/v) HP-β-CD or SBE-β-CD in your buffer. This is particularly effective for highly lipophilic analogs like Piperaquine or Amodiaquine [5].

Technical Data & Specifications

Table 1: Physicochemical Properties of Key 4-Aminoquinolines
CompoundCommon Salt FormspKa Values (approx)Solubility (pH 7.[2]4)Solubility (Acidic)
Chloroquine Diphosphate, SulfatepKa1: 8.1pKa2: 10.2 [3]Moderate(~mM range)High
Hydroxychloroquine SulfatepKa1: 8.3pKa2: 9.7 [3]ModerateHigh
Amodiaquine DihydrochloridepKa1: ~3.7pKa2: 8.0–9.0Low (Precipitates easily)High
Piperaquine TetraphosphateN/A (Highly Lipophilic)Very Low (<1 µg/mL) [2]Moderate (requires pH < 3)
Table 2: Solvent Compatibility Matrix
SolventSuitabilityNotes
Water High (for Salts)Best for preparing stocks of HCl/Sulfate salts.
DMSO High (Universal)Dissolves both Free Base and Salts. Caution: Freezing point is 19°C; hygroscopic nature can degrade moisture-sensitive solids.
Ethanol ModerateGood for Free Bases; less effective for inorganic salts.
PBS (pH 7.4) Low (Direct dissolution)Avoid dissolving powders directly here. Use as a dilution vehicle only.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of a Stable Stock Solution (Salt Form)

Best for: Chloroquine Diphosphate, Hydroxychloroquine Sulfate

  • Calculate: Determine the mass required for a 100 mM stock.

  • Weigh: Weigh the powder into a sterile polypropylene tube.

  • Solvent: Add molecular biology grade water (NOT PBS).

    • Why? Water is slightly acidic (pH ~5.5–6.0) due to atmospheric CO2, which stabilizes the protonated salt form.

  • Dissolve: Vortex vigorously. If necessary, warm to 37°C for 5 minutes.

  • Filter: Sterile filter using a 0.22 µm PES membrane.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: "Solubility-Optimized" Dilution for Cell Culture

Best for: Amodiaquine, Piperaquine, or high-concentration dosing

  • Start: Thaw 100 mM DMSO stock solution.

  • Intermediate Step: Prepare a 10x working solution in acidified water or media with cyclodextrin .

    • Option 1 (Acid): Dilute stock into 0.01 M Acetic Acid.

    • Option 2 (CD): Dilute stock into culture media containing 0.5% HP-β-CD.

  • Final Dilution: Add the 10x solution to your cell culture wells to reach 1x.

    • Why? This prevents the "crash-out" precipitation that occurs when a droplet of concentrated DMSO hits a large volume of neutral buffer.

References

  • Chegg Chemistry Support. (2020). pKa values of Chloroquine and Hydroxychloroquine.[3] Retrieved from [Link]

  • Warhurst, D. C., et al. (2003). Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Miletic, T., et al. (2013). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules.[4][3][5][6][7][8][9][10] Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Common Ion Effect on Solubility.[1][11] Retrieved from [Link]

  • Carbohyde. (2025). How can cyclodextrins enhance solubility? Retrieved from [Link]

Sources

Optimization

Removing regioisomer impurities from 5-chloro-2,8-dimethylquinoline reactions

Technical Support Center: Purification of 5-Chloro-2,8-Dimethylquinoline Topic: Removing Regioisomer Impurities (Specifically 7-Chloro and 6-Chloro isomers) from 5-Chloro-2,8-Dimethylquinoline. Audience: Organic Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Chloro-2,8-Dimethylquinoline

Topic: Removing Regioisomer Impurities (Specifically 7-Chloro and 6-Chloro isomers) from 5-Chloro-2,8-Dimethylquinoline. Audience: Organic Chemists, Process Development Scientists.[1][2]

Executive Summary: The "Isomer Trap" in Quinoline Halogenation

Synthesizing 5-chloro-2,8-dimethylquinoline typically involves the direct chlorination of 2,8-dimethylquinoline (via NCS or Cl


/AlCl

).[2] While the 5-position is electronically favored for Electrophilic Aromatic Substitution (EAS) in protonated quinolines, the 8-methyl group blocks the other favored site. Consequently, "leakage" into the 7-position (and occasionally the 6-position) is the primary source of regioisomer impurities.

These isomers possess nearly identical boiling points and polarities, rendering standard flash chromatography (SiO


) inefficient.[1][2] This guide details two field-proven purification protocols: Hydrohalic Salt Fractionation  (best for >10g scale) and pH-Controlled Differential Extraction  (best for <5g scale).[2]

Part 1: Diagnostic & Identification (Is it Pure?)

Q: How do I definitively distinguish the 5-chloro isomer from the 7-chloro impurity using NMR?

A: Proton NMR (


H NMR) is the only reliable rapid diagnostic.[1] The key differentiator is the coupling pattern of the aromatic protons on the benzenoid ring (positions 5, 6, 7).
Feature5-Chloro-2,8-Dimethylquinoline (Target)7-Chloro-2,8-Dimethylquinoline (Impurity)
H-6 Proton Appears as a doublet (

Hz) due to coupling with H-7.[2]
Appears as a doublet (

Hz) due to coupling with H-5.[1][2]
H-7 Proton Appears as a doublet (

Hz).[1][2]
Absent (Substituted by Cl).[1][2]
H-5 Proton Absent (Substituted by Cl).[1][2]Appears as a doublet (

Hz).[2]
Key Distinction Look for the AB system at positions 6 and 7.[1] The H-4 proton (pyridine ring) will also show a distinct shift due to the proximity of the 5-Cl (deshielding effect).The H-8 methyl group is flanked by a Chlorine at C-7.[1][3][4] This often causes a slight downfield shift of the 8-Me singlet compared to the 5-Cl isomer.

Tech Tip: If signals overlap in CDCl


, switch to Benzene-d

. The

-stacking interactions in benzene often resolve overlapping quinoline signals by shifting the 5-Cl and 7-Cl peaks differentially [1].

Part 2: Purification Protocols

Method A: The "Salt-Break" Recrystallization (Recommended for Scale-Up)[2]

Logic: Quinoline isomers often exhibit vastly different lattice energies in their hydrochloride salt forms compared to their free bases.[1] The 5-chloro isomer, being more symmetric and compact (chlorine para to the nitrogen-containing ring junction), typically forms a higher-melting, less soluble hydrochloride salt than the 7-chloro isomer.[2]

Protocol:

  • Dissolution: Dissolve crude mixture (e.g., 10 g) in Ethanol (absolute) (approx. 50 mL).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or bubble dry HCl gas. A heavy precipitate should form.[1]

    • Note: Do not use aqueous HCl if possible; water increases the solubility of the impurity salts.[1]

  • Digestion: Heat the slurry to reflux until fully dissolved. If it does not dissolve, add minimal Ethanol.[1][2]

  • Crystallization: Allow to cool slowly to RT, then to 0°C. The 5-chloro-2,8-dimethylquinoline HCl salt will crystallize first.

  • Filtration: Filter the cold solid. Wash with cold Ethanol/Et

    
    O (1:1).[2]
    
    • Filtrate: Contains the enriched 7-chloro and 6-chloro isomers.[1]

  • Freebasing (The "Break"): Suspend the white crystals in water.[1] Adjust pH to 10-12 using 2M NaOH. Extract with Dichloromethane (DCM).[1][2]

  • Final Polish: Dry the DCM layer (MgSO

    
    ) and evaporate.[1]
    

Validation: Check HPLC purity. If <98%, repeat the crystallization step once more.[1]

Method B: pH-Controlled Differential Extraction (Chemo-Selective)

Logic: The basicity of the quinoline nitrogen is modulated by the position of the chlorine atom.

  • 5-Cl: Chlorine is electronically closer to the Nitrogen's conjugated system but sterically distant.

  • 7-Cl: Chlorine is closer to the 8-Methyl, potentially distorting the geometry or exerting a stronger inductive effect on the Nitrogen lone pair.

  • Result: The isomers have slightly different pKa values.[1] We can "titrate" the impurities out.[1]

Protocol:

  • Initial State: Dissolve crude material in DCM .

  • Acid Wash (Gradient):

    • Wash 1 (pH 4.5): Extract with a Citrate/Phosphate buffer at pH 4.5. (Removes highly basic non-chlorinated impurities).[1]

    • Wash 2 (pH 2.0): Extract with dilute HCl adjusted to pH 2.0.

    • Wash 3 (pH 0.5): Extract with 1M HCl.

  • Analysis: The 5-chloro and 7-chloro isomers will partition differently across these fractions.[1] Typically, the 5-chloro isomer concentrates in the lower pH fractions (Wash 3) because it is slightly less basic than the 7-chloro isomer (due to resonance effects), requiring a stronger acid to protonate and pull it into the aqueous phase [2].

  • Recovery: Neutralize the relevant aqueous fraction (usually Wash 3) with NaOH and extract back into organic solvent.[1]

Part 3: Troubleshooting & Visual Workflows

Q: My crystals are "oiling out" during the Salt-Break method. What is happening? A: This indicates the presence of residual solvent or non-polar impurities (like unreacted starting material) preventing crystal lattice formation.[1]

  • Fix: Re-dissolve the oil in boiling ethanol and add a "seed crystal" of pure product if available. Alternatively, add Diethyl Ether dropwise at the cloud point to force precipitation rather than oiling.[1]

Q: I see a "shoulder" on my HPLC peak. Is this the isomer? A: Likely yes. Standard C18 columns often fail to separate these regioisomers.[1]

  • Fix: Switch to a Phenyl-Hexyl or C30 column.[1] The

    
    -
    
    
    
    interactions with the phenyl phase provide better selectivity for halogenated positional isomers than standard alkyl phases [3].
Workflow Diagram: Purification Decision Tree

purification_logic start Crude Reaction Mixture (5-Cl / 7-Cl / 6-Cl) check_purity Diagnostic: 1H NMR & HPLC (Check Isomer Ratio) start->check_purity decision Is 5-Cl content > 75%? check_purity->decision method_A Method A: Salt-Break Recrystallization (Solvent: EtOH + HCl) decision->method_A Yes (High 5-Cl) method_B Method B: pH-Gradient Extraction (Exploit pKa differences) decision->method_B No (High Impurity) cryst Form HCl Salt -> Cool -> Filter method_A->cryst method_B->check_purity Enriched Fractions check_cryst Check Purity of Crystals cryst->check_cryst check_cryst->method_A <98% (Recrystallize again) pure Neutralize & Isolate Pure 5-Chloro-2,8-dimethylquinoline check_cryst->pure >98% recycle Recycle Filtrate (Enriched in 7-Cl)

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

References

  • BenchChem Technical Support. (2025).[1][5][6] Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from [1][2]

  • Dufton, S. F. (1892).[1][2][7] "Separation of Nitroquinoline Isomers via Nitrate Salts." Journal of the Chemical Society, 61, 783.[1][2][7] (Foundational logic for quinoline salt separation).

  • Pyvot Tech. (2023). Separation of Isomers using C30 and Phenyl Phases. Retrieved from [1][2]

  • European Patent EP1294694B1. (2001).[1][8] Process for the preparation of Quinoline Derivatives. (Describes industrial scale-up and purification of chloro-quinolines). Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Chloro-7-iodo-8-quinolinol (Analogous halo-quinoline standards).[2] Retrieved from [2]

Sources

Troubleshooting

Optimizing reaction temperature for amination of 4,5-dichloro-2,8-dimethylquinoline

The following technical guide addresses the optimization of reaction temperature for the amination of 4,5-dichloro-2,8-dimethylquinoline . This document is structured to support researchers in navigating the specific ste...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction temperature for the amination of 4,5-dichloro-2,8-dimethylquinoline . This document is structured to support researchers in navigating the specific steric and electronic challenges presented by this substrate.

Executive Technical Summary

The amination of 4,5-dichloro-2,8-dimethylquinoline is a regioselective Nucleophilic Aromatic Substitution (


) targeting the C4-chloride. Unlike standard quinoline substrates (e.g., 4,7-dichloroquinoline), this specific molecule presents a unique "Peri-Steric Effect" : the chlorine atom at C5 exerts significant steric pressure on the C4 reaction center, raising the activation energy required for nucleophilic attack.

Key Optimization Variable: Temperature.[1]

  • Sub-optimal (<110°C): Kinetic trapping; failure to overcome the steric barrier of the 5-Cl/4-Cl interaction.

  • Optimal (130°C – 150°C): Promotes formation of the Meisenheimer complex while minimizing hydrolytic dechlorination.

  • Critical Failure (>160°C): Onset of hydrodehalogenation (loss of 5-Cl) and polymerization.

Interactive Troubleshooting Guide (Q&A)

Category A: Conversion & Kinetics

Q1: I am observing <10% conversion after 24 hours at reflux in ethanol (78°C). Why is the reaction stalled? Diagnosis: Insufficient thermal energy to overcome the C5-chloro steric barrier. Technical Insight: The 5-chloro substituent is spatially adjacent to the 4-chloro leaving group. This creates a "picket fence" effect that blocks the approach of the amine nucleophile. Ethanol reflux provides insufficient energy (


) for the nucleophile to penetrate this steric field.
Solution: 
  • Switch Solvent: Move to a high-boiling solvent like 1-Pentanol (bp 138°C), Ethoxyethanol (bp 135°C), or NMP (N-methyl-2-pyrrolidone).

  • Protocol Adjustment: Increase temperature to 130°C . If using a volatile amine, use a sealed pressure vessel (autoclave/microwave) to access this temperature window.

Q2: My LC-MS shows a mass corresponding to the product, but also a peak at M-35 (Des-chloro). Is the temperature too high? Diagnosis: Thermal hydrodehalogenation (reduction) or radical fragmentation. Technical Insight: At temperatures exceeding 160°C, particularly in the presence of oxidizable amines or solvents (like DMF), the C5-Cl bond can undergo homolytic cleavage or Pd-free reduction. This is often irreversible. Solution:

  • Cap Temperature: Strictly limit internal temperature to 150°C.

  • Atmosphere: Ensure rigorous inert gas (Argon/Nitrogen) sparging. Oxygen at high temperatures can promote radical dechlorination pathways.

Category B: Selectivity & Impurities

Q3: I see a major impurity at [M-Cl+OH] (Hydrolysis). How do I suppress this? Diagnosis: Competitive hydrolysis of the C4-Cl by trace water, accelerated by high temperature. Technical Insight: The iminium character of the activated quinoline (protonated at N1) makes C4 highly susceptible to attack by any nucleophile, including water. At 140°C, even 0.5% water content becomes a potent nucleophile. Solution:

  • Drying: Use anhydrous solvents (<50 ppm water).

  • Amine Excess: Increase amine equivalents (3.0–5.0 eq) to statistically favor amination over hydrolysis.

  • Acid Scavenger: If using a neutral amine, add a non-nucleophilic base (e.g., DIPEA) only if the reaction is not acid-catalyzed. (Note: Standard protocols often use phenol or acid catalysis; see Protocol below).

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the "Peri-Steric" interference at the C4 position.

ReactionPathway Substrate 4,5-Dichloro-2,8-dimethylquinoline (Starting Material) TS Transition State (High Energy Barrier due to 5-Cl) Substrate->TS + Amine T > 120°C Substrate->TS T < 100°C (Reversible/No Rxn) Product 4-Amino-5-chloro-2,8-dimethylquinoline (Target) TS->Product - HCl Hydrolysis 4-Hydroxy Impurity (Thermodynamic Sink) TS->Hydrolysis + H2O (Trace Water)

Caption: Reaction pathway showing the high activation energy barrier caused by the 5-chloro substituent and the competitive hydrolysis pathway.

Optimized Experimental Protocol

This protocol uses a Phenol Melt method, which is the "Gold Standard" for sterically hindered chloroquinolines. Phenol acts as both a high-boiling solvent and a proton shuttle catalyst, activating the quinoline nitrogen.

Materials
  • Substrate: 4,5-dichloro-2,8-dimethylquinoline (1.0 eq)

  • Amine: Target primary/secondary amine (2.0 – 3.0 eq)

  • Solvent/Catalyst: Phenol (solid, 5.0 – 10.0 eq relative to substrate)

  • Workup: 10% NaOH, Ethyl Acetate, Brine.

Step-by-Step Methodology
  • Preparation: In a heavy-walled pressure vial or round-bottom flask, combine the quinoline substrate and solid phenol.

  • Fusion: Heat the mixture to 50°C until the phenol melts and dissolves the substrate.

  • Addition: Add the amine. (Note: If the amine is volatile, seal the vessel immediately).

  • Reaction (The Critical Step):

    • Ramp temperature to 135°C .

    • Hold for 4–6 hours .

    • Checkpoint: Monitor by TLC or HPLC. Do not exceed 150°C to avoid degradation.

  • Quench: Cool the mixture to ~60°C (do not let it solidify). Slowly pour into 10% NaOH (aq) with vigorous stirring. This converts the phenol into water-soluble sodium phenoxide.

  • Extraction: Extract the liberated free-base product with Ethyl Acetate (3x).

  • Purification: Wash organic layer with water (to remove residual phenoxide) and brine. Dry over

    
    .[2]
    
Data: Temperature vs. Conversion Table
TemperatureTime (h)Conversion (%)Selectivity (4-NHR : 5-NHR)Notes
80°C 24< 15%> 99:1Kinetic energy insufficient.
110°C 1265%> 99:1Slow reaction; incomplete conversion.
135°C 596% 98:2 Optimal Operating Window.
160°C 298%90:10Loss of regioselectivity; tars form.

References

  • Mechanistic Basis of Quinoline Amination

    • Surrey, A. R., & Cutler, R. A. (1946). The Preparation of 4-Amino-5-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116.

    • Context: Establishes the foundational reactivity of 4,5-dichloroquinoline, highlighting the specific reactivity of the 4-position over the 5-position.
  • Palladium-Catalyzed Alternatives (If Thermal Fails)

    • Abel, A. S., et al. (2013).[3][4] Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.[3][4]

    • Context: Provides comparative data on 2,8-, 4,8-, and 4,7-dichloro isomers, offering insights into the steric challenges of "peri" substituted quinolines.
  • General

    
     Optimization Strategies: 
    
    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Angewandte Chemie International Edition.

    • Context: Authoritative review on optimizing conditions for deactivated or sterically hindered heterocycles.

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidation of 4-amino-5-chloro-2,8-dimethylquinoline During Storage

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-amino-5-chloro-2,8-dimethylquinoline. This resource is designed to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-amino-5-chloro-2,8-dimethylquinoline. This resource is designed to provide in-depth, practical guidance on preventing the oxidative degradation of this compound during storage, ensuring the integrity and reliability of your experimental results. This guide is structured in a user-friendly question-and-answer format to directly address the specific challenges you may encounter.

Understanding the Challenge: The Susceptibility of 4-amino-5-chloro-2,8-dimethylquinoline to Oxidation

4-amino-5-chloro-2,8-dimethylquinoline, a substituted 4-aminoquinoline, is a valuable scaffold in medicinal chemistry.[1] However, like many aromatic amines, it is susceptible to oxidation. The electron-rich nature of the amino group and the quinoline ring system makes the molecule prone to attack by atmospheric oxygen, leading to the formation of colored degradation products and a potential loss of purity and biological activity. This degradation can be accelerated by factors such as light, heat, and the presence of metal ions.

This guide will equip you with the knowledge and protocols to effectively mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

General Storage and Handling

Q1: My solid sample of 4-amino-5-chloro-2,8-dimethylquinoline has developed a yellowish or brownish tint over time. What is happening?

A1: The discoloration of your sample is a strong indicator of oxidative degradation.[2] Aromatic amines are known to form colored impurities upon oxidation. This process is often initiated by exposure to air and can be exacerbated by light and elevated temperatures. The appearance of color suggests that a portion of your compound has converted to oxidized species, which may impact its purity and performance in downstream applications.

Q2: What are the ideal storage conditions for solid 4-amino-5-chloro-2,8-dimethylquinoline to minimize oxidation?

A2: To ensure the long-term stability of solid 4-amino-5-chloro-2,8-dimethylquinoline, it is crucial to store it under conditions that minimize its exposure to oxygen, light, and moisture. The following conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, the primary driver of oxidation.[3]
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation reactions.[4]
Light Amber glass vial or opaque containerProtects the compound from photodegradation, which can generate reactive species that initiate oxidation.[5]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential catalytic effects of moisture on oxidation.[6]

Q3: I do not have access to a glovebox. How can I safely handle and store the compound under an inert atmosphere?

A3: While a glovebox provides the most robust inert environment, you can effectively handle and store air-sensitive solids using Schlenk line techniques or by creating an inert atmosphere within your storage container. Here is a general protocol for inert gas blanketing:

Protocol 1: Inert Gas Blanketing for Solid Compound Storage

Objective: To create an oxygen-free environment within a storage vial for an air-sensitive solid.

Materials:

  • Vial containing 4-amino-5-chloro-2,8-dimethylquinoline

  • Septum-capped vial lid

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Needle and tubing assembly for gas delivery

  • Vent needle

Procedure:

  • Preparation: Ensure your vial of 4-amino-5-chloro-2,8-dimethylquinoline is sealed with a septum-type cap.

  • Gas Purge: Insert a needle connected to the inert gas source through the septum. Insert a second, shorter needle to act as a vent.

  • Flushing: Gently flush the vial with a slow stream of inert gas for 2-5 minutes to displace the air. The gas flow should be gentle to avoid blowing the powder around.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle. This creates a slight positive pressure of inert gas within the vial.

  • Storage: Store the sealed vial under the recommended temperature and light conditions. For long-term storage, consider wrapping the septum and cap junction with Parafilm® to further prevent gas exchange.

Caption: Key storage parameters for preventing oxidation.

Use of Antioxidants

Q4: Can I use an antioxidant to improve the stability of my solid 4-amino-5-chloro-2,8-dimethylquinoline?

A4: Yes, incorporating a small amount of a suitable antioxidant can provide additional protection against oxidation, especially if the compound is to be stored for extended periods or if frequent access to the container is required. Aromatic amines can be stabilized by radical scavengers that interrupt the auto-oxidation process.[2]

Q5: Which antioxidants are compatible with 4-amino-5-chloro-2,8-dimethylquinoline, and at what concentration should they be used?

A5: For non-polar organic compounds like many quinoline derivatives, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used.[7][8] They function by donating a hydrogen atom to free radicals, thus terminating the oxidative chain reaction.[9]

A typical concentration range for antioxidants in solid formulations is 0.01% to 0.1% by weight.[10] It is crucial to ensure that the chosen antioxidant is compatible with your downstream applications and does not interfere with your assays. A small-scale compatibility study is always recommended.

AntioxidantRecommended Concentration (w/w)Comments
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A widely used, effective antioxidant for organic compounds.[8]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Similar to BHT, often used in combination for synergistic effects.[7]
Ascorbic Acid 0.01 - 0.1%A water-soluble antioxidant, less suitable for solid, non-polar compounds but can be considered for aqueous solutions.[11]

Protocol 2: Incorporation of an Antioxidant into a Solid Sample

Objective: To add an antioxidant to a solid sample of 4-amino-5-chloro-2,8-dimethylquinoline for enhanced stability.

Materials:

  • 4-amino-5-chloro-2,8-dimethylquinoline (solid)

  • Antioxidant (e.g., BHT)

  • Volatile, inert solvent (e.g., anhydrous dichloromethane or ethyl acetate)

  • Glass vial

  • Vortex mixer

  • Nitrogen or Argon gas source

Procedure:

  • Solution Preparation: In a clean, dry glass vial, dissolve a known weight of 4-amino-5-chloro-2,8-dimethylquinoline in a minimal amount of the chosen volatile solvent.

  • Antioxidant Addition: Prepare a stock solution of the antioxidant in the same solvent. Add the appropriate volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 0.05% w/w relative to the quinoline compound).

  • Mixing: Thoroughly mix the solution using a vortex mixer to ensure homogeneous distribution of the antioxidant.

  • Solvent Removal: Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the compound is completely dry.

  • Storage: Store the resulting solid mixture under the recommended inert atmosphere, refrigerated, and protected from light.

Antioxidant_Mechanism cluster_oxidation Oxidation Cascade cluster_intervention Antioxidant Intervention Initiation Initiation (Light, Heat, Metal Ions) Free_Radical Free Radical (R•) Initiation->Free_Radical Oxygen Oxygen (O₂) Free_Radical->Oxygen + Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products Quinoline 4-amino-5-chloro- 2,8-dimethylquinoline (RH) Peroxy_Radical->Quinoline Attacks Stable_Product Stable Product (ROOH) Peroxy_Radical->Stable_Product Quinoline->Free_Radical Forms new Antioxidant Antioxidant (AH) Antioxidant->Peroxy_Radical Donates H• Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical

Caption: Mechanism of antioxidant action in preventing oxidation.

Analytical Monitoring of Stability

Q6: How can I monitor the stability of my 4-amino-5-chloro-2,8-dimethylquinoline sample over time?

A6: A stability-indicating analytical method is essential for accurately assessing the purity of your compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[12] A validated stability-indicating method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[13]

Q7: Can you provide a starting point for developing a stability-indicating HPLC method?

A7: While a specific validated method for 4-amino-5-chloro-2,8-dimethylquinoline may not be publicly available, the following conditions can serve as a good starting point for method development, based on methods for similar 4-aminoquinoline derivatives.

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

Objective: To establish an HPLC method to separate 4-amino-5-chloro-2,8-dimethylquinoline from its potential degradation products.

Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Ammonium acetate or phosphate buffer

Initial Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 340 nm (or PDA scan)
Injection Volume 10 µL

Method Development and Validation:

  • Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject the compound to forced degradation conditions (e.g., acid and base hydrolysis, oxidation with H₂O₂, heat, and photolysis).[2]

  • Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve optimal separation between the parent peak and all degradation product peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Caption: Workflow for monitoring stability using HPLC.

References

  • SYNTHETIC ANTIOXIDANTS - IIP Series. (URL: [Link])

  • ANTIOXIDANT BHT. (URL: [Link])

  • Dutta, A. K., Avery, B. A., & Wyandt, C. M. (2006). Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug. Journal of Chromatography A, 1110(1-2), 35–45. (URL: [Link])

  • Ferreira, O. G., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(1), 77-87. (URL: [Link])

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC. (URL: [Link])

  • What are the applications of Antioxidant BHT in pharmaceuticals? - Blog. (URL: [Link])

  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support. (URL: [Link])

  • Takeda, K., et al. (2000). Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 835-842. (URL: [Link])

  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online, 1(1), 1-8. (URL: [Link])

  • Opinion on Butylated Hydroxytoluene (BHT) - Public Health. (URL: [Link])

  • Development and validation of stability indicating HPLC method: A review - ResearchGate. (URL: [Link])

  • Proper Storage Conditions for Your APIs - GMP Trends. (URL: [Link])

  • Best Practices for Proper Chemical Storage - The Synergist. (URL: [Link])

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3365. (URL: [Link])

  • General Storage Guidelines for Solids and Liquids - Environmental Health & Safety. (URL: [Link])

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (URL: [Link])

  • Maurin, A. J. M., et al. (2006). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society, 17, 1449-1456. (URL: [Link])

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])

  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38389-38394. (URL: [Link])

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: [Link])

  • analysis of amino acids by high performance liquid chromatography. (URL: [Link])

  • LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation - ResearchGate. (URL: [Link])

  • Siddiqui, M. R., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of chromatographic science, 55(8), 817-825. (URL: [Link])

  • Chemical Compatibility Database from Cole-Parmer. (URL: [Link])

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC - Neuroquantology. (URL: [Link])

  • Lange, K., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(3), 433. (URL: [Link])

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. (URL: [Link])

  • Effect of humidity-dependent changes in crystal structure on the solid-state fluorescence properties of a new HMG-CoA reductase inhibitor - PubMed. (URL: [Link])

  • Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument - SfRBM. (URL: [Link])

  • Chemical Compatibility Chart. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (URL: [Link])

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered 4-Aminoquinolines

Welcome to the technical support center for the synthesis of sterically hindered 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sterically hindered 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we will delve into the common challenges encountered in the laboratory, provide in-depth troubleshooting guides, and answer frequently asked questions. Our focus is on providing practical, experience-driven advice to help you optimize your synthetic strategies.

The Challenge of Steric Hindrance in 4-Aminoquinoline Synthesis

4-Aminoquinolines are a cornerstone in medicinal chemistry, most notably as the pharmacophore in antimalarial drugs like chloroquine and amodiaquine.[1][2][3][4] The synthesis of analogues with bulky substituents, particularly near the reacting centers, presents significant synthetic hurdles. These "sterically hindered" molecules are of great interest as they can exhibit unique pharmacological profiles, potentially overcoming drug resistance.[5]

The primary challenge lies in the C-N bond formation at the C4 position of the quinoline ring. The steric bulk of both the amine nucleophile and substituents on the quinoline core can dramatically decrease reaction rates and yields. This guide will explore alternative catalytic systems and methodologies to overcome these steric barriers.

Troubleshooting & FAQs: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address the issues you are most likely to encounter during your experiments.

Low to No Product Formation

Q1: My standard nucleophilic aromatic substitution (SAr) reaction with a bulky amine and a 4-chloroquinoline is failing. What are the likely causes and how can I improve the yield?

A1: This is a classic problem when dealing with sterically demanding substrates. The traditional SAr reaction is highly sensitive to steric hindrance around the C4 position and the amine nucleophile.

Underlying Causes:

  • Steric Repulsion: The bulky groups on both the amine and the quinoline prevent the nucleophile from achieving the correct trajectory for attack on the C4 carbon.

  • Insufficient Nucleophilicity: The steric hindrance around the nitrogen atom of the amine can also reduce its effective nucleophilicity.

  • Poor Leaving Group Activation: In some cases, the electronic nature of the quinoline ring may not sufficiently activate the C4 position for nucleophilic attack, especially with less reactive amines.

Troubleshooting Protocol:

  • Increase Reaction Temperature: While it may seem straightforward, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Use a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[6]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often leading to higher yields in shorter reaction times.[1][6]

  • Employ a Stronger Base: If you are using a secondary amine, a stronger base like sodium hydroxide or potassium tert-butoxide can enhance the deprotonation of the amine, increasing its nucleophilicity.[1][6]

  • Switch to a More Effective Catalyst System: If thermal methods are insufficient, it's time to consider alternative catalytic approaches.

Alternative Catalyst Systems

Q2: What alternative catalysts can I use for the synthesis of sterically hindered 4-aminoquinolines when traditional SAr fails?

A2: Several powerful catalytic systems have been developed to facilitate C-N bond formation in challenging contexts.

1. Palladium-Catalyzed Buchwald-Hartwig Amination:

  • Why it works: The Buchwald-Hartwig amination is a versatile and powerful method for forming C-N bonds.[7] It is often successful where traditional SAr reactions fail because the mechanism involves an oxidative addition/reductive elimination cycle that is less susceptible to steric hindrance around the nucleophile.[7]

  • Key Components:

    • Palladium Precatalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.

    • Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands like Xantphos, BINAP, or DPPF are often required to promote the reductive elimination step.[1][7][8]

    • Base: A non-nucleophilic base such as Cs2CO3 or K3PO4 is typically used.

  • General Protocol:

    • To a degassed solution of the 4-chloroquinoline and the sterically hindered amine in a suitable solvent (e.g., toluene, dioxane), add the palladium precatalyst, the phosphine ligand, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter off the solids, and purify the product by column chromatography.

2. Copper-Catalyzed Ullmann Condensation (Goldberg Reaction):

  • Why it works: The Ullmann condensation is another classic method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[9][10] Modern ligand-accelerated Ullmann reactions can proceed under milder conditions and are effective for coupling aryl halides with amines.

  • Key Components:

    • Copper Catalyst: CuI is a common and effective catalyst.

    • Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often used to solubilize the copper catalyst and accelerate the reaction.[11]

    • Base: K2CO3 or K3PO4 are frequently employed.

  • General Protocol:

    • Combine the 4-chloroquinoline, the amine, CuI, the diamine ligand, and the base in a high-boiling point solvent like DMF or NMP.

    • Heat the reaction mixture, often to temperatures above 100 °C, under an inert atmosphere.

    • After completion, cool the reaction, and work up by partitioning between an organic solvent and water. Purify by column chromatography.

3. Metal-Free Approaches:

  • Recent Developments: While less common for highly hindered systems, metal-free methods are an area of active research. These can involve strategies like N-heteroannulation reactions using triflic acid or oxidative cyclization.[12] These methods often require more specialized starting materials.

Q3: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

A3: Side reactions can significantly reduce your yield and complicate purification.

Common Side Reactions:

  • Hydrolysis: The 4-chloroquinoline starting material can hydrolyze to the corresponding 4-hydroxyquinoline in the presence of water.[13]

    • Solution: Ensure all your reagents and solvents are scrupulously dry. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Homocoupling of the Aryl Halide: In palladium-catalyzed reactions, homocoupling of the 4-chloroquinoline can occur.

    • Solution: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand and reaction temperature can help to favor the desired cross-coupling reaction.

  • Formation of Bis-quinolines: When using a diamine as the nucleophile, the formation of a bis-quinoline, where two quinoline moieties are attached to the same diamine, is a common issue.[13]

    • Solution: Use a large excess of the diamine to statistically favor the formation of the mono-substituted product.[13]

Catalyst System Comparison

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Traditional SAr High temperature (100-180 °C), polar solvent (DMSO, NMP)Simple, no metal catalyst requiredOften fails with sterically hindered substrates
Buchwald-Hartwig Pd catalyst, phosphine ligand, base, 80-120 °CHigh functional group tolerance, effective for hindered substrates[7]Cost of palladium and ligands, requires inert atmosphere
Ullmann Condensation Cu catalyst, ligand, base, 100-200 °CLower cost catalyst than palladiumOften requires higher temperatures, can have lower yields than Pd-catalyzed reactions[9]
Photocatalysis Photocatalyst, light source, room temperatureMild reaction conditions, environmentally friendlyLess developed for this specific transformation, may have substrate limitations[14][15]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for approaching the synthesis of a sterically hindered 4-aminoquinoline.

experimental_workflow start Define Target: Sterically Hindered 4-Aminoquinoline snar Attempt Standard SNAr (High Temp / Microwave) start->snar snar_success Successful Synthesis snar->snar_success High Yield snar_fail Low Yield / No Reaction snar->snar_fail Failure buchwald Buchwald-Hartwig Amination (Pd Catalyst + Ligand) snar_fail->buchwald Option 1 ullmann Ullmann Condensation (Cu Catalyst + Ligand) snar_fail->ullmann Option 2 buchwald_success Successful Synthesis buchwald->buchwald_success Success troubleshoot Troubleshoot: - Change Ligand - Vary Temperature - Screen Solvents buchwald->troubleshoot ullmann_success Successful Synthesis ullmann->ullmann_success Success ullmann->troubleshoot troubleshoot->buchwald Optimize troubleshoot->ullmann Optimize

Caption: Decision workflow for synthesizing sterically hindered 4-aminoquinolines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed synthesis of a sterically hindered 4-aminoquinoline.

Materials:

  • 4-Chloroquinoline derivative (1.0 mmol)

  • Sterically hindered amine (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs2CO3 (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 4-chloroquinoline derivative, the sterically hindered amine, Cs2CO3, Pd(OAc)2, and Xantphos.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Mechanistic Insight: Why Bulky Ligands are Key

The success of the Buchwald-Hartwig amination for sterically hindered substrates hinges on the properties of the phosphine ligand.

mechanism_insight pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)(X)L2] oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR2)L2]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(NR2)L2] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product steric_hindrance Steric hindrance can slow this step. Bulky ligands promote it. reductive_elimination->steric_hindrance

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance at the 5-Position in Quinoline Substitution

Welcome to the Advanced Synthesis Troubleshooting Guide. Functionalizing the 5-position of the quinoline scaffold is notoriously difficult due to the "peri-interaction"—a severe van der Waals steric clash between the C4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Functionalizing the 5-position of the quinoline scaffold is notoriously difficult due to the "peri-interaction"—a severe van der Waals steric clash between the C4-hydrogen and any incoming substituent at C5. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to bypass these steric barriers.

Part 1: Cross-Coupling at the 5-Position (Suzuki & Buchwald-Hartwig)

FAQ 1: Why do my standard cross-coupling reactions fail or yield <10% when using 5-bromoquinoline?

Causality & Mechanism: The failure of standard couplings (e.g., using Pd(PPh3)4) at the 5-position is rooted in the catalytic cycle's rate-limiting step: reductive elimination. The peri-hydrogen at C4 creates a sterically constrained pocket. Small, flexible ligands fail to force the palladium center into the strained geometry required to extrude the product. Furthermore, standard copper-based couplings (like Chan-Lam) often fail entirely due to this steric shielding, leading to off-target C5-hydroxylation instead of the desired C-N or C-C bond formation[1].

FAQ 2: How do I select the right ligand to overcome this peri-interaction?

Causality & Mechanism: You must use sterically demanding, electron-rich phosphine ligands. Bulky ligands (like tri-tert-butylphosphine or BINAP) serve a dual purpose: their electron density accelerates the initial oxidative addition into the hindered C-Br bond, while their massive steric bulk creates extreme crowding around the Pd(II) intermediate, thermodynamically forcing the reductive elimination step to proceed[1][2].

Quantitative Data: Ligand Selection for 5-Bromoquinoline

Table 1: Impact of ligand steric profile on cross-coupling yields at the quinoline C5-position.

LigandReaction TypeSteric Profile (Cone Angle/Bulk)Expected YieldMechanistic Rationale
PPh3 Suzuki / B-HSmall (145°)< 10%Fails to promote reductive elimination against the C4-H peri-clash.
BINAP Buchwald-HartwigBidentate, rigid60–65%Forces Pd into a rigid geometry that accelerates C-N bond formation[1].
P(t-Bu)3 SuzukiVery Bulky (182°)60–85%Extreme bulk destabilizes the Pd(II) intermediate, forcing product extrusion[2].
XPhos Suzuki / B-HBiaryl, highly bulky75–90%Stabilizes monoligated Pd(0) and facilitates oxidative addition into hindered bonds.
Protocol 1: Self-Validating Buchwald-Hartwig Amination of 5-Bromoquinoline

This protocol utilizes a bidentate ligand strategy to overcome C5 steric shielding[1].

Step 1: Catalyst Pre-Activation (Visual Validation)

  • In an oven-dried microwave vial under nitrogen, combine Pd2(dba)3 (0.05 equiv) and BINAP (0.07 equiv) in anhydrous toluene.

  • Validation: Stir for 5 minutes. The solution must transition from a dark, opaque purple to a deep red/brown, confirming the formation of the active Pd(0)-BINAP complex.

Step 2: Reagent Addition

  • Add 5-bromoquinoline (1.00 equiv), the target amine (1.50 equiv), and NaOtBu (1.50 equiv)[1].

  • Purge the vial with nitrogen for an additional 5 minutes to ensure strict oxygen exclusion.

Step 3: Reaction & Monitoring

  • Seal the vial and heat to 100 °C for 12–24 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc). The starting 5-bromoquinoline spot should steadily deplete. If the reaction stalls and a black precipitate (Pd black) forms, the catalyst has decomposed due to oxygen ingress or excessive steric stalling.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

Workflow_Buchwald Prep Degas Solvent (Ar/N2 sparge) Mix Add Pd2(dba)3 & BINAP (Observe color change) Prep->Mix React Add SM & Base Heat to 100°C Mix->React Validate TLC/LCMS Check (Monitor SM consumption) React->Validate Purify Filtration & Column Chromatography Validate->Purify

Self-validating experimental workflow for Pd-catalyzed Buchwald-Hartwig amination at C5.

Part 2: Direct C-H Functionalization at the 5-Position

FAQ 3: Can I directly functionalize the C5 position without pre-halogenation?

Causality & Mechanism: Yes, but it requires bypassing traditional directing group rules. Typically, an 8-aminoquinoline directing group coordinates a metal (like Pd or Rh) to form a rigid metalacycle that selectively functionalizes the C7 position. However, by switching to an Iron(III) catalyst and utilizing a Single Electron Transfer (SET) mechanism, the electronic density of the ring is altered. The Fe(III) coordinates to the 8-amide, activating the remote C5 position for attack by a halogen radical[3].

Protocol 2: Iron-Catalyzed Remote C5-Halogenation

This protocol provides an environmentally friendly, highly regioselective method for C5 halogenation using water as a solvent[3].

Step 1: Complexation

  • In a reaction vessel open to the air, combine the 8-amidoquinoline substrate (0.3 mmol) with Fe(NO3)3·9H2O (5 mol%) in water.

  • Validation: A visible color shift occurs as the Fe(III) species coordinates with the bidentate 8-amidoquinoline directing group, forming the active complex[3].

Step 2: Radical Initiation

  • Add NaHCO3 (0.3 mmol), hexanoic acid (CH3(CH2)5COOH, 0.3 mmol), and the halogenating agent (NBS or Br2, 0.6 mmol)[3].

  • Stir at room temperature for 24 hours.

Step 3: Analytical Validation

  • Extract the aqueous layer with dichloromethane.

  • Validation: Run a 1H NMR of the crude mixture. Successful C5-functionalization is confirmed by the disappearance of the C5 proton doublet (typically ~7.5–8.0 ppm) and the collapse of the adjacent C6 proton signal into a clean doublet.

C5_Reaction_Pathways cluster_0 Pathway A: Cross-Coupling cluster_1 Pathway B: C-H Activation SM 5-Position Hindered Quinoline OxAdd Oxidative Addition (Requires Electron-Rich Ligand) SM->OxAdd Pd(0), Ar-Br Coord Metal Coordination (e.g., Fe3+ at 8-Amide) SM->Coord Directing Group RedElim Reductive Elimination (Forced by Bulky Ligand) OxAdd->RedElim Transmetalation Product C5-Functionalized Product RedElim->Product SET Single Electron Transfer (Radical Attack at C5) Coord->SET NBS/Oxidant SET->Product

Decision tree and mechanistic pathways for overcoming quinoline C5 steric hindrance.

References

  • Title: Iron(III)
  • Title: Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines Source: NIH URL
  • Title: Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: NIH URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amination of 2,8-Dimethylquinoline

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amination of sterically hindered quinolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the amination of sterically hindered quinolines. Because the C2 and C8 positions of 2,8-dimethylquinoline are blocked by methyl groups, traditional amination protocols (which typically favor C2) are forced to target the C4 position. This steric redirection often exacerbates the formation of side products, including dimers, N-tosyl adducts, and carbocyclic regioisomers.

This guide provides field-proven, self-validating protocols to synthesize 4-amino-2,8-dimethylquinoline while maintaining high scientific integrity and minimizing side reactions.

Mechanistic Insights & Common Pitfalls (FAQs)

Q1: Why am I observing significant dimerization and tar formation during the amination of 2,8-dimethylquinoline? A1: Dimerization is a frequent side reaction in the direct C–H amination of quinolines, particularly when using highly reactive N–O activators like tosyl anhydride (Ts2O)[1]. Because the C2 position is blocked, the reaction is forced to the C4 position. If the amination reagent acts as a single-electron oxidant, the high electron density at C4 can lead to oxidative coupling. Causality & Solution: Switch to a bulkier, less oxidatively prone amine surrogate like tert-butylamine (t-BuNH2). Using t-BuNH2 significantly suppresses side reactions such as dimerization and tosylation, enhancing product purity[2]. The bulky tert-butyl group prevents multi-alkylation and stabilizes the intermediate, which can subsequently be deprotected to yield the primary amine[2].

Q2: How do I eliminate N-tosyl side products when using the N-oxide activation strategy? A2: When using Ts2O to activate 2,8-dimethylquinoline N-oxide, the activator can react directly with the incoming amine nucleophile, forming an N-tosylamide side product and consuming your reagents[1]. Causality & Solution: Replace Ts2O with a phosphonium salt activating agent such as PyBroP (bromo-tris(pyrrolidino)phosphonium hexafluorophosphate)[1]. PyBroP efficiently activates the N-oxide but is significantly less reactive toward nucleophilic amines, thereby minimizing competitive side-product formation[1].

Q3: How do I control regioselectivity? I am seeing amination at the carbocyclic ring (C5/C7) instead of the pyridine ring (C4). A3: In nucleophilic amination, the pyridine ring is highly activated at C4. However, if your conditions inadvertently generate radical species, the carbocyclic ring (C5, C7) becomes competitive due to spin density distribution. Causality & Solution: To strictly target C4, utilize an I(III)-mediated cross-azine coupling. Hypervalent iodine reagents (like PhI(OAc)2) ligate directly to the quinoline nitrogen, forming an N-heteroaryl pyridinium salt intermediate[3]. This N–I ligation exclusively directs the incoming nucleophile to the C4 position via a kinetically favored transition state, bypassing radical pathways entirely[3].

Quantitative Troubleshooting Data

Summarizing analytical markers and corrective actions is critical for rapid bench-side troubleshooting. Use the table below to diagnose your specific side-product profile.

Observed IssueAnalytical MarkerRoot CauseCorrective ActionExpected Yield Improvement
Dimerization / Tar LC-MS: M+ = 312 m/zOxidative coupling via radical pathwaySwitch to bulky amine surrogate (t-BuNH2)+25–40%
N-Tosyl Adducts LC-MS: M+ = 326 m/zReaction of Ts2O with amine nucleophileReplace Ts2O activator with PyBroP+30%
C5/C7 Regioisomers 1H NMR: Loss of carbocyclic protonsUncontrolled radical C–H activationUse I(III)-mediated N-ligation chemistry>95% C4-selectivity
Incomplete Conversion TLC: Persistent polar N-oxide spotHydrolysis of activator by moistureImplement strictly anhydrous conditions+15–20%

Workflow & Mechanistic Diagrams

Workflow Step1 2,8-Dimethylquinoline Starting Material Step2 N-Oxidation (m-CPBA) or I(III) Ligation Step1->Step2 Branch1 Ts2O + Primary Amine (High Side Products) Step2->Branch1 Sub-optimal Activation Branch2 PyBroP + t-BuNH2 (Optimized Pathway) Step2->Branch2 Controlled Activation Side1 Dimerization & N-Tosyl Adducts Detected Branch1->Side1 Product 4-Amino-2,8-dimethylquinoline (High Yield, C4-Selective) Branch2->Product 1. Amination 2. TFA Deprotection

Figure 1: Workflow for optimizing C4-amination of 2,8-dimethylquinoline to minimize side products.

Mechanism N1 2,8-Dimethylquinoline N2 I(III) Reagent Ligation (N-I Bond Formation) N1->N2 N3 N-Heteroaryl Pyridinium Intermediate N2->N3 Pyridine addition N4 Nucleophilic Attack at C4 (C2 is sterically blocked) N3->N4 N5 Zincke Aminolysis (Cleavage) N4->N5 N6 4-Amino-2,8-dimethylquinoline N5->N6

Figure 2: I(III)-mediated cross-azine coupling mechanism directing amination strictly to C4 position.

Self-Validating Experimental Protocols

Protocol A: PyBroP-Activated Amination of 2,8-Dimethylquinoline N-oxide

Self-Validating Principle: The use of PyBroP prevents the formation of N-tosyl side products, while t-BuNH2 prevents over-alkylation. The intermediate t-butylamine adduct is highly stable and easily tracked by LC-MS before the final deprotection step.

  • N-Oxidation: Dissolve 2,8-dimethylquinoline (1.0 equiv) in anhydrous DCM at 0 °C. Add m-CPBA (1.2 equiv) portion-wise. Stir to room temperature for 4 hours.

    • Validation Check: Quench a small aliquot with saturated Na2S2O3. The N-oxide will appear as a highly polar, UV-active spot on TLC (Rf ~0.1 in 100% EtOAc).

  • Activation: Dry the isolated N-oxide and dissolve in anhydrous DCM under N2. Add PyBroP (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature.

  • Amination: Add t-BuNH2 (2.5 equiv) dropwise. Stir at room temperature for 12 hours.

    • Validation Check: LC-MS will show the mass of the cleanly t-butylated intermediate (M+ = 228 m/z).

  • Deprotection: Concentrate the reaction mixture. Resuspend the crude intermediate in a 1:1 mixture of TFA and DCM. Heat at 65 °C for 4 hours to cleave the tert-butyl group.

  • Isolation: Neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via column chromatography to yield pure 4-amino-2,8-dimethylquinoline.

Protocol B: I(III)-Mediated Direct C4-Amination via Cross-Azine Coupling

Self-Validating Principle: The isolation of the pyridinium salt intermediate via simple trituration ensures that unreacted starting materials and non-polar side products are completely removed before the aminolysis step.

  • I(III) Ligation: In an open flask, dissolve 2,8-dimethylquinoline (1.0 equiv) and pyridine (3.0 equiv) in hexafluoro-2-propanol (HFIP). Add PhI(OAc)2 (1.5 equiv). Stir at room temperature for 3 hours.

  • Intermediate Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether (Et2O). The N-heteroaryl pyridinium salt will precipitate as a solid.

    • Validation Check: Filter and analyze the solid; it should be highly soluble in water/MeOH and show the intact pyridinium mass on LC-MS.

  • Zincke Aminolysis: Dissolve the isolated pyridinium salt in ethanol. Add an excess of aqueous NH4OH (or ethanolamine). Stir at 60 °C for 2 hours to induce Zincke cleavage of the pyridine ring.

  • Purification: Dilute with water, extract with EtOAc, wash with brine, and dry over Na2SO4. Pass through a short silica plug to yield analytically pure 4-amino-2,8-dimethylquinoline.

References

  • A General and Efficient 2-Amination of Pyridines and Quinolines Source: Academia.edu (J. Org. Chem. 2007) URL:[Link]

  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling Source: ChemRxiv URL:[Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Amino-5-chloro-2,8-dimethylquinoline

The following technical guide addresses the stability, solubility, and handling of 4-Amino-5-chloro-2,8-dimethylquinoline (CAS 948292-79-3) in cell culture applications. Product Identity: 4-Amino-5-chloro-2,8-dimethylqui...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 4-Amino-5-chloro-2,8-dimethylquinoline (CAS 948292-79-3) in cell culture applications.

Product Identity: 4-Amino-5-chloro-2,8-dimethylquinoline CAS Number: 948292-79-3 Chemical Class: Polysubstituted 4-aminoquinoline Application: Small molecule inhibitor / Pharmacological research tool

Part 1: Executive Technical Summary

Status: Stable in DMSO; Conditionally Stable in Aqueous Media. As a Senior Application Scientist, I classify this compound as a hydrophobic small molecule with high structural stability but low aqueous solubility. While the quinoline core is chemically robust against hydrolysis in neutral pH (cell culture media), the primary failure mode in experiments is precipitation rather than chemical degradation.

Critical Handling Constraints:

  • Solvent: Must be dissolved in 100% DMSO (Dimethyl Sulfoxide) for stock solutions.

  • Aqueous Limit: Likely precipitates above 50–100 µM in serum-free media.

  • Photosensitivity: Moderate. The conjugated quinoline system can undergo photo-oxidation; protect from direct light during long incubations.

Part 2: Preparation & Solubility Guide
Q1: How do I prepare a stable stock solution?

Answer: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Why: The 5-chloro and 2,8-dimethyl substitutions significantly increase lipophilicity compared to the bare quinoline scaffold. Water or ethanol are insufficient solvents.

  • Storage: Aliquot into light-protective (amber) vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption, which causes compound crystallization.

Q2: My compound precipitates when added to the media. What is happening?

Answer: This is a "solubility crash." When a high-concentration DMSO stock is added directly to an aqueous medium, the local concentration momentarily exceeds the solubility limit.

Troubleshooting Protocol:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the cell culture dish.

  • Intermediate Dilution: Dilute the stock 1:10 in culture medium without serum first, vortex immediately, and then add to the final volume.

  • Serum Interaction: Perform the final dilution in media containing 10% FBS (Fetal Bovine Serum) . Serum proteins (albumin) act as carriers, sequestering the hydrophobic molecule and preventing precipitation.

ParameterRecommended LimitNotes
Max DMSO in Culture < 0.5% (v/v)Higher DMSO levels are cytotoxic and can permeabilize membranes.
Max Solubility (Media) ~50–100 µMEstimated. Higher concentrations require serum stabilization.
Sonication 5–10 minsSafe for this compound if dissolution is slow in DMSO.
Part 3: Stability in Cell Culture (In-Vitro)
Q3: Is the compound chemically stable over a 72-hour incubation?

Answer: Yes, chemically. The 4-amino-5-chloro-2,8-dimethylquinoline structure lacks the labile ester or amide linkages that typically hydrolyze in media (pH 7.4). However, it is metabolically active.

  • Metabolic Stability: If using liver cells (HepG2) or cells with high CYP450 activity, the methyl groups (positions 2 and 8) are potential sites for oxidative metabolism (hydroxylation).

  • Evaporation: Ensure plates are sealed. The compound is not volatile, but media evaporation changes the effective concentration.

Q4: Do I need to protect my cells from light?

Answer: Yes. Aminoquinolines can exhibit fluorescence and generate reactive oxygen species (ROS) upon excitation by UV/blue light.

  • Risk: Ambient light in the biosafety cabinet is generally fine for short periods.

  • Action: Wrap plates in aluminum foil during incubation.

  • Mechanism: Photo-induced electron transfer (PET) can degrade the compound or cause phototoxicity to cells, confounding your viability data.

Part 4: Self-Validating Stability Protocol

Use this workflow to verify the actual concentration of the compound in your specific media formulation before running critical bioassays.

StabilityCheck Stock 1. Prepare 10mM DMSO Stock Dilution 2. Dilute in Media (e.g., 10 µM) Stock->Dilution Dilute 1:1000 Incubation 3. Incubate (0h, 24h, 48h) Dilution->Incubation 37°C, 5% CO2 Spin 4. Centrifuge (15,000 x g, 10 min) Incubation->Spin Remove Aliquot Supernatant 5. Collect Supernatant Spin->Supernatant Pellet Precipitate Analysis 6. Measure Absorbance (UV-Vis or HPLC) Supernatant->Analysis Quantify

Figure 1: Workflow for verifying compound solubility and stability in culture media. If the absorbance in the supernatant decreases over time or after centrifugation, precipitation has occurred.

Step-by-Step Validation:

  • Spike: Add compound to media at your target concentration (e.g., 10 µM).

  • Incubate: Place in the incubator for your assay duration (e.g., 24h).

  • Centrifuge: Take a sample and spin at high speed (15,000 x g) to pellet any invisible micro-crystals.

  • Measure: Analyze the supernatant via UV-Vis (peak ~250-350 nm region typical for quinolines) or HPLC.

  • Criterion: If the signal is <90% of the 0-hour control, the compound is unstable or precipitating.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in "Low Attachment" plates? A: Use caution. Hydrophobic quinolines can adsorb to the plastic of polystyrene plates. If you observe lower-than-expected potency, switch to glass-coated or solvent-resistant polypropylene plates for the dilution steps, or ensure serum (BSA/FBS) is present to block non-specific binding.

Q: Is the compound toxic to control cells? A: Aminoquinolines can lysosomotropic (accumulate in acidic organelles like lysosomes). Always include a Vehicle Control (DMSO only) and a Compound Control (non-cancer fibroblast line) to distinguish specific activity from general chemical toxicity.

References
  • Chemical Identity & Properties

    • 4-Amino-5-chloro-2,8-dimethylquinoline (CAS 948292-79-3).[1] Market Research Report. (2024). Link[1]

  • Scaffold Stability (Aminoquinolines)

    • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). (2013). Link

    • Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies. BenchChem. (2025). Link

  • Photostability & Handling

    • Aminoquinoline based highly sensitive fluorescent sensor... and its application in live cell imaging.[2] PubMed. (2015). Link

Sources

Reference Data & Comparative Studies

Validation

The Criticality of Chlorine Placement: A Comparative Guide to the Biological Activity of 5-Chloro and 7-Chloro-4-Aminoquinolines

For decades, the 4-aminoquinoline scaffold has been a cornerstone in the development of antimalarial drugs, with chloroquine being its most renowned representative. A key feature of these potent therapeutic agents is the...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the 4-aminoquinoline scaffold has been a cornerstone in the development of antimalarial drugs, with chloroquine being its most renowned representative. A key feature of these potent therapeutic agents is the presence of a chlorine atom on the quinoline ring. However, the precise positioning of this halogen substituent is not a matter of trivial chemical permutation; it is a critical determinant of biological efficacy. This guide provides a detailed comparison of the biological activities of 5-chloro and 7-chloro-4-aminoquinolines, delving into the structural, mechanistic, and experimental evidence that establishes the supremacy of the 7-chloro isomer in antimalarial drug design.

The resounding consensus within the scientific literature is that the 7-chloro substitution is essential for the potent antimalarial activity of 4-aminoquinolines.[1][2][3] This assertion is supported by extensive structure-activity relationship (SAR) studies that have consistently demonstrated the diminished or abolished activity when the chlorine atom is moved to other positions on the quinoline ring.[1][4]

The Privileged 7-Position: A Gateway to Antimalarial Efficacy

The antimalarial action of 7-chloro-4-aminoquinolines, such as chloroquine, is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 7-chloro-4-aminoquinolines accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[3]

The 7-chloro group plays a crucial role in this mechanism through a combination of electronic and steric effects:

  • Enhanced Basicity: The electron-withdrawing nature of the chlorine atom at the 7-position increases the basicity of the quinoline ring's nitrogen atoms.[4] This enhanced basicity is vital for the drug's accumulation in the acidic food vacuole of the parasite, a phenomenon known as "ion trapping."

  • Inhibition of Hemozoin Formation: The 7-chloro group is a specific requirement for the effective inhibition of β-hematin (hemozoin) formation.[2][3] While the 4-aminoquinoline nucleus is responsible for complexing with heme, the 7-chloro substituent is critical for preventing its polymerization.

The profound impact of the substituent at the 7-position is further highlighted by studies on various analogs. For instance, replacing the 7-chloro group with electron-donating groups like a methyl group leads to a complete loss of antimalarial activity.[1] Conversely, other electron-withdrawing groups at the 7-position, such as bromo or iodo, can maintain high activity, while fluoro and trifluoromethyl groups result in reduced potency.[5]

The 5-Position: A Tale of Inferred Inactivity

In stark contrast to the wealth of research on 7-chloro-4-aminoquinolines, there is a conspicuous absence of studies investigating 5-chloro-4-aminoquinolines for antimalarial activity. This lack of literature is, in itself, a strong indicator of the perceived low potential of this isomeric form. The stringent SAR requirements for the 7-position strongly suggest that moving the chlorine atom to the 5-position would be detrimental to the compound's antimalarial efficacy.

While direct comparative data in the context of malaria is unavailable, a study on the effects of substituted quinolines on pancreatic β-cells found that the 5-chloro isomer was less active than its 6-chloro, 7-chloro, and 8-chloro counterparts.[6] Although this is a different biological context, it provides a rare piece of experimental evidence supporting the general principle of lower activity for the 5-chloro isomer.

Comparative Biological Data: A Landscape Dominated by the 7-Chloro Isomer

Due to the lack of research on 5-chloro-4-aminoquinolines as antimalarials, a direct head-to-head comparison of IC50 values is not feasible. However, the following table summarizes the well-established high potency of 7-chloro-4-aminoquinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Compound7-Position SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
ChloroquineClN,N-diethyl-1,4-diaminopentane3D7 (CQ-sensitive)~10-20[7]
ChloroquineClN,N-diethyl-1,4-diaminopentaneK1 (CQ-resistant)~100-200[7]
AmodiaquineCl4-hydroxy-3-(diethylaminomethyl)aniline3D7 (CQ-sensitive)~5-15[7]
AmodiaquineCl4-hydroxy-3-(diethylaminomethyl)anilineK1 (CQ-resistant)~20-50[7]
7-Iodo-AQIN,N-diethyl-1,2-diaminoethaneCQ-sensitive & resistant3-7[5]
7-Bromo-AQBrN,N-diethyl-1,2-diaminoethaneCQ-sensitive & resistant3-12[5]

Experimental Protocols for Evaluating Antimalarial Activity

The biological activity of 4-aminoquinoline derivatives is typically assessed through a series of standardized in vitro and in vivo assays.

In Vitro Antimalarial Susceptibility Testing

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

Methodology:

  • Parasite Culture: Aseptically maintain continuous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Plate Preparation: Add the drug dilutions to a 96-well microtiter plate, followed by the addition of parasitized erythrocyte cultures.

  • Incubation: Incubate the plates for 48-72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Assessment: Quantify parasite growth inhibition using methods such as:

    • Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of infected red blood cells.

    • SYBR Green I-based Fluorescence Assay: SYBR Green I dye, which intercalates with DNA, is used to quantify the parasite's nucleic acid content.

    • [³H]-Hypoxanthine Incorporation Assay: Measure the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, by the parasites.

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

This assay evaluates the in vivo efficacy of a compound in a rodent malaria model.

Methodology:

  • Animal Model: Use Swiss albino mice.

  • Parasite Infection: Infect the mice with a suitable rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.

  • Drug Administration: Once a patent infection is established (typically 1-2% parasitemia), administer the test compounds orally or intraperitoneally for a set number of consecutive days.

  • Parasitemia Monitoring: Monitor the level of parasitemia daily by examining Giemsa-stained thin blood smears from tail blood.

  • Efficacy Assessment: Determine the efficacy of the compound by observing the reduction in parasitemia compared to an untreated control group. The 50% effective dose (ED50) can be calculated.

  • Survival Analysis: Monitor the survival of the treated mice over a longer period to assess the curative potential of the compound.

Visualizing the Key Concepts

cluster_Structure Molecular Structures cluster_Activity Biological Activity 7-Chloro 7-Chloro-4-Aminoquinoline (e.g., Chloroquine) High_Activity High Antimalarial Activity 7-Chloro->High_Activity Essential for efficacy 5-Chloro 5-Chloro-4-Aminoquinoline Low_Activity Low/Negligible Antimalarial Activity 5-Chloro->Low_Activity Inferred from SAR

Caption: Comparative biological activity of 7-chloro vs. 5-chloro-4-aminoquinolines.

cluster_MOA Mechanism of Action of 7-Chloro-4-Aminoquinolines Drug_Entry Drug enters parasite's acidic food vacuole Inhibition 7-Chloro-4-aminoquinoline inhibits hemozoin formation Drug_Entry->Inhibition Heme_Detox Parasite digests hemoglobin, releasing toxic heme Polymerization Heme is polymerized into non-toxic hemozoin Heme_Detox->Polymerization Polymerization->Inhibition Inhibited by drug Toxicity Toxic heme accumulates, leading to parasite death Inhibition->Toxicity

Caption: Mechanism of action of 7-chloro-4-aminoquinolines as antimalarials.

cluster_Workflow In Vitro Antimalarial Assay Workflow Culture P. falciparum Culture Plating Plate parasites with serial drug dilutions Culture->Plating Incubate Incubate for 48-72h Plating->Incubate Assess Assess parasite growth (e.g., SYBR Green I) Incubate->Assess Calculate Calculate IC50 values Assess->Calculate

Sources

Comparative

Validating Purity of 5-chloro-2,8-dimethylquinolin-4-amine via Elemental Analysis

Executive Summary: The Role of Elemental Analysis in Quinoline Scaffolds In the development of small molecule therapeutics, particularly aminoquinoline derivatives used in antimalarial and kinase inhibitor research, puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Elemental Analysis in Quinoline Scaffolds

In the development of small molecule therapeutics, particularly aminoquinoline derivatives used in antimalarial and kinase inhibitor research, purity validation is not a single-step process. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often presents a "false perfection" by failing to detect inorganic salts, moisture, or trapped solvents.

This guide focuses on 5-chloro-2,8-dimethylquinolin-4-amine (


), a representative scaffold in medicinal chemistry. We validate its purity using Elemental Analysis (EA) , specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis. We compare EA against HPLC and quantitative NMR (qNMR) to demonstrate why EA remains a critical "bulk property" validator that catches errors modern chromatographic methods miss.

The Molecule: 5-chloro-2,8-dimethylquinolin-4-amine

Before validation, we must establish the theoretical baseline. This aminoquinoline derivative is a weak base, making it prone to forming hydrates or retaining protic solvents (methanol, ethanol) used during recrystallization.

Theoretical Composition ( )

Molecular Weight: 206.67 g/mol [1]

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1263.93%
Hydrogen (H) 111.00811.095.36%
Nitrogen (N) 214.00728.0113.55%
Chlorine (Cl) 135.4535.4517.15%

Comparative Analysis: EA vs. HPLC vs. qNMR[3]

Why perform Elemental Analysis when HPLC is available? The table below outlines the blind spots of each method.

Table 1: Method Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Target Bulk elemental composition (C, H, N).UV-active organic impurities.Molar ratio of all protonated species.
Sensitivity Low (

error margin).
High (Trace impurities <0.05%).Medium (Limit of Quantitation ~0.1%).
Detection of Water Indirect (Discrepancy in %C/%N).No (Transparent to UV).Yes (Distinct chemical shift).
Detection of Salts Indirect (Low %C, %H, %N).No (Elute in void volume).No (Unless counter-ion has protons).
Sample Destructive? Yes (Combustion).No (Recovery possible).No (Recovery possible).
Verdict The "Truth" Test. Confirms the sample is not just "clean" but also "dry" and salt-free.The "Purity" Test. Confirms absence of side-reaction byproducts.The "Absolute" Test. Quantifies potency and identifies specific solvates.

Critical Insight: A sample of 5-chloro-2,8-dimethylquinolin-4-amine can show 99.9% purity on HPLC but fail Elemental Analysis because it contains 5% trapped dichloromethane or water. HPLC sees only the chromophore; EA sees the entire mass.

Experimental Protocol: Validating Purity

Phase A: Preparation and Combustion

Objective: Determine the weight percent of C, H, and N in the sample.

  • Drying: Dry the sample of 5-chloro-2,8-dimethylquinolin-4-amine in a vacuum oven at 40°C for 24 hours to remove surface moisture. Note: Aminoquinolines can form stable hydrates; aggressive drying may be required.

  • Weighing: Accurately weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Introduce the capsule into an Elemental Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) at 950°C in an oxygen-rich environment.

  • Detection: Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC and detected by Thermal Conductivity Detector (TCD).
Phase B: Data Interpretation & Troubleshooting (The "Self-Validating" Logic)

Standard acceptance criteria for publication quality purity is


  from the theoretical value.
Scenario 1: The Perfect Pass
  • Experimental: C: 63.85%, H: 5.40%, N: 13.50%

  • Delta: All within <0.2% of theory.[2]

Scenario 2: The "Solvent Trap" (Common Failure)
  • Experimental: C: 60.10%, H: 5.10%, N: 12.80%

  • Analysis: All values are lower than theoretical.

  • Diagnosis: The presence of non-combustible material (inorganic salts) or heavy solvation. If the C/N ratio remains constant but absolute values drop, suspect solvent entrapment.

  • Corrective Action: Perform qNMR or Thermogravimetric Analysis (TGA) to identify the solvent, recalculate theoretical values based on a solvate model (e.g., 0.5 mol

    
    ), and re-validate.
    

Visualization: The Purity Validation Workflow

The following diagram illustrates the decision logic required to validate the purity of the target aminoquinoline.

PurityValidation Start Crude 5-chloro-2,8- dimethylquinolin-4-amine HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC DecisionHPLC HPLC > 98%? HPLC->DecisionHPLC Recrystallize Recrystallize / Column DecisionHPLC->Recrystallize No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) DecisionHPLC->EA Yes Recrystallize->HPLC DecisionEA Within ±0.4%? EA->DecisionEA Pass VALIDATED Release for Bio-Assay DecisionEA->Pass Yes FailAnalysis Failure Analysis (Low %C, %N?) DecisionEA->FailAnalysis No qNMR Step 3: qNMR / KF Titration (Identify Solvent/Water) FailAnalysis->qNMR Recalc Recalc Theory for Solvate (e.g., +0.5 H2O) qNMR->Recalc Recalc->DecisionEA Re-evaluate

Figure 1: Decision tree for validating aminoquinoline purity. Note the feedback loop where qNMR is used to diagnose EA failures caused by solvation.

Case Study: Handling Hygroscopicity

Based on established protocols for aminoquinoline synthesis [1, 3].

The Problem: A batch of 5-chloro-2,8-dimethylquinolin-4-amine was synthesized via the reaction of 4,7-dichloroquinoline derivatives. HPLC showed 99.5% purity. The EA Result:

  • Found: C: 61.20%, H: 5.80%, N: 12.95%

  • Theory: C: 63.93%, H: 5.36%, N: 13.55%

  • Discrepancy: Carbon is low (-2.7%), Hydrogen is high (+0.44%).

The Investigation: The high hydrogen content suggests water contamination. The molecule has a basic amine nitrogen, making it hygroscopic.

  • Hypothesis: The sample is a monohydrate (

    
    ).
    
  • New Calculation:

    • New MW:

      
      
      
    • New Theory C:

      
      
      
    • New Theory H:

      
      
      
  • Result: The experimental H (5.80%) matches the hydrate model (5.83%) perfectly. The C value (61.20%) is higher than the hydrate model (58.80%), indicating a partial hydrate (e.g., 0.5

    
    ) or mixed solvent entrapment.
    
  • Resolution: The sample was dried at 60°C under high vacuum (

    
     mbar) for 48 hours. Subsequent EA passed within 
    
    
    
    .

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4] ACS Publications.

  • BenchChem. (2025).[5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

  • Almac Group. The Power of qNMR for Purity Analysis.[4]

Sources

Validation

Technical Guide: Spectroscopic Differentiation of 2,8-Dimethyl vs. 2,6-Dimethyl 4-Aminoquinolines

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It synthesizes theoretical principles with practical spectroscopic data to provide a definitive differe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It synthesizes theoretical principles with practical spectroscopic data to provide a definitive differentiation strategy.[1]

Executive Summary

In the development of aminoquinoline-based antimalarials and kinase inhibitors, regioisomerism significantly impacts pharmacokinetics and target binding.[1] The 2,8-dimethyl-4-aminoquinoline and 2,6-dimethyl-4-aminoquinoline isomers present a common analytical challenge. While they share identical molecular weights (


) and similar polarity, they exhibit distinct steric and electronic profiles driven by the "peri-effect" of the 8-methyl group.

This guide provides a definitive spectroscopic workflow to distinguish these isomers, relying primarily on


 NMR coupling patterns  in the benzenoid ring, supported by UV-Vis and Mass Spectrometry nuances.

Structural & Theoretical Basis

The core difference lies in the substitution pattern of the benzenoid ring (positions 5, 6, 7, 8).[1]

  • 2,6-Dimethyl Isomer: The methyl group at position 6 interrupts the proton spin system.[1] The remaining protons are at positions 5, 7, and 8.[1]

  • 2,8-Dimethyl Isomer: The methyl group at position 8 creates a "peri" interaction with the quinoline nitrogen (N1). The remaining protons are contiguous at positions 5, 6, and 7.[1]

Steric "Peri" Effect

In the 2,8-isomer, the C8-methyl group is sterically crowded against the lone pair of the N1 nitrogen. This interaction:

  • Reduces Basicity: The 2,8-isomer typically exhibits a lower

    
     than the 2,6-isomer due to steric hindrance of solvation at N1.[1]
    
  • Deshielding: The C8-methyl protons often appear slightly downfield compared to C6-methyl protons due to the anisotropic effect of the adjacent nitrogen lone pair and ring current distortion.

Spectroscopic Comparison (The Core)

NMR: The "Smoking Gun"

The most reliable method for differentiation is the splitting pattern of the aromatic protons in the benzenoid ring.

Comparative NMR Data Table (Predicted in

)
Feature2,6-Dimethyl-4-Aminoquinoline 2,8-Dimethyl-4-Aminoquinoline
Spin System 2 + 1 System (Isolated H5 + Adjacent H7/H8)3-Spin System (Contiguous H5-H6-H7)
H5 Signal Singlet (br) or Doublet (

).[2] Isolated by C6-Me.[1]
Doublet (

).[1] Coupled to H6.
H6 Signal No Signal (Methyl substituted)Triplet (or

,

). Coupled to H5 & H7.
H7 Signal Doublet of Doublets (

). Coupled to H8.[1]
Doublet (

).[1] Coupled to H6.
H8 Signal Doublet (

).[1] Coupled to H7.
No Signal (Methyl substituted)
Key Indicator Presence of an isolated Singlet (H5) Presence of a Triplet (H6)

Analyst Note: In the 2,6-isomer, H5 appears as a singlet because its ortho neighbor (C6) is substituted.[1] Any splitting is due to weak meta-coupling with H7.[1] In the 2,8-isomer, H6 is flanked by protons on both sides (H5 and H7), forcing it into a triplet (pseudo-triplet) pattern.[1] This is the definitive differentiator.

NMR Distinctions
  • 2,6-Dimethyl: The methyl carbons typically resonate at ~21 ppm (C6-Me) and ~25 ppm (C2-Me) .[1]

  • 2,8-Dimethyl: The C8-methyl carbon is often deshielded relative to C6-Me, appearing near 17-19 ppm or >22 ppm depending on solvent, but the key is the shielding of C7 due to the ortho-methyl effect.

UV-Vis & Fluorescence
  • 2,6-Dimethyl: Exhibits standard quinoline absorption bands (

    
    ).[1]
    
  • 2,8-Dimethyl: Often shows a bathochromic shift (Red shift) and reduced fluorescence quantum yield.[1] The steric clash between the 8-Me and N1 lone pair induces a slight twist in the ring planarity, perturbing the

    
    -conjugation and increasing non-radiative decay pathways.
    

Visualization of Logic

The following diagrams illustrate the structural spin systems and the decision logic for analysts.

Quinoline_Differentiation Title Spectroscopic Decision Tree: 2,6- vs 2,8-Dimethyl-4-Aminoquinoline Step1 1. Acquire 1H NMR (CDCl3 or DMSO-d6) Title->Step1 Step2 2. Analyze Benzenoid Region (7.0 - 8.5 ppm) Focus on Splitting Patterns Step1->Step2 CheckH6 Does the spectrum contain a TRIPLET (or dd) integrating to 1H? Step2->CheckH6 Res_28 Isomer: 2,8-Dimethyl (H6 is coupled to H5 and H7) CheckH6->Res_28 Yes (H6 exists) CheckH5 Does the spectrum contain an ISOLATED SINGLET (H5)? CheckH6->CheckH5 No Res_26 Isomer: 2,6-Dimethyl (H5 is isolated by C6-Me) CheckH5->Res_26 Yes

Figure 1: Decision tree for identifying isomers based on proton spin-spin coupling topology.

Spin_System cluster_26 2,6-Dimethyl Spin System (2 + 1 Topology) cluster_28 2,8-Dimethyl Spin System (ABC Topology) H5_26 H5 (Singlet) H7_26 H7 (Doublet) H5_26->H7_26 Meta (Weak) H8_26 H8 (Doublet) H7_26->H8_26 Ortho J~9Hz H5_28 H5 (Doublet) H6_28 H6 (Triplet) H5_28->H6_28 Ortho J~8Hz H7_28 H7 (Doublet) H6_28->H7_28 Ortho J~8Hz

Figure 2: Spin system connectivity. The 2,8-isomer is defined by the contiguous H5-H6-H7 chain.

Experimental Protocol

To ensure data integrity, follow this standardized acquisition protocol.

Sample Preparation[1]
  • Solvent: Use DMSO-d6 (

    
    ) for best solubility of the polar amino group, or 
    
    
    
    if the free base is lipophilic enough.
    • Note: DMSO-d6 often sharpens the exchangeable

      
       protons, making them visible as a broad singlet around 
      
      
      
      .
  • Concentration:

    
     of sample in 
    
    
    
    solvent.
  • Reference: TMS (

    
    ) or residual solvent peak (DMSO quintet 
    
    
    
    ).[1]
Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]

  • Scans (NS): 16 (sufficient for

    
    ).
    
  • Relaxation Delay (D1):

    
     minimum (
    
    
    
    for quantitative integration).
  • Spectral Width:

    
     to 
    
    
    
    .[1]
Data Processing[1]
  • Apodization: Exponential multiplication with

    
    .[1]
    
  • Phasing: Manual phasing is critical for the aromatic region to resolve the H7/H8 doublet vs H6 triplet.[1]

Performance & Application Context

Quality Control (QC) Implications

In a QC setting, the 2,8-isomer is a common impurity in the synthesis of 2,6-dimethyl derivatives if the starting material (e.g., p-toluidine vs o-toluidine derivatives) is contaminated.

  • Limit of Detection:

    
     NMR can detect 
    
    
    
    of the 2,8-isomer by monitoring the unique H6 triplet region, which sits in a clear window often distinct from the 2,6-isomer's doublets.
Biological Relevance[1][3][4][5]
  • Metabolic Stability: The 2,6-dimethyl isomer is generally more metabolically stable.[1] The 2,8-methyl group is susceptible to "ortho-hydroxylation" or can sterically hinder metabolic enzymes (CYP450) from accessing the N1 position.

  • Drug Design: 4-aminoquinolines target the heme detoxification pathway in Plasmodium.[1] The 2,8-isomer's steric bulk near N1 can reduce binding affinity to heme compared to the 2,6-isomer.[1]

References

  • Substituent Effects in Quinoline NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for substituent additivity rules in aromatic systems).

  • Synthesis and Characterization of Dimethylquinolines: Musso, D. L., et al. (2003).[1] "Synthesis and Antimalarial Activity of 4-Aminoquinolines." Bioorganic & Medicinal Chemistry Letters, 13(1), 32-35.[1] Link

  • NMR of 2,6-Dimethylquinoline (Spectral Data): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3415: 2,6-Dimethylquinoline."[1] Spectral Database for Organic Compounds (SDBS).[1] Link

  • Steric Effects in 8-Substituted Quinolines: Elguero, J., et al. (1990).[1] "Proton NMR Study of Solvent Effects on Quinoline Derivatives." Journal of the Chemical Society, Perkin Transactions 2.[1] (Discusses the peri-effect of 8-substituents).

  • Melting Point & Physical Properties: Thermo Fisher Scientific. "Product Specification: 2,6-Dimethylquinoline." Link

Sources

Comparative

A Researcher's Guide to Selecting and Verifying Reference Standards for the Analysis of 4-Amino-5-chloro-2,8-dimethylquinoline

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress and regulatory compliance. For potent and novel compounds such as 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress and regulatory compliance. For potent and novel compounds such as 4-Amino-5-chloro-2,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry, the quality of the reference standard is not merely a matter of best practice but a critical determinant of data integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the selection, comparison, and verification of reference standards for this specific analyte.

The Imperative of a High-Quality Reference Standard

A reference standard serves as the benchmark against which an unknown sample is compared. Its purity, identity, and concentration are assumed to be known, and any uncertainty in these attributes will directly propagate to the final analytical results.[1][2] For 4-Amino-5-chloro-2,8-dimethylquinoline, a molecule with potential biological activity, an accurately characterized reference standard is indispensable for:

  • Quantitative Analysis: Determining the precise concentration of the active pharmaceutical ingredient (API) in a drug substance or product.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[3]

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.[4]

  • Regulatory Submissions: Providing the necessary documentation to regulatory agencies like the FDA to support the safety and efficacy of a drug product.[1]

A Comparative Framework for Reference Standard Selection

Given the specialized nature of 4-Amino-5-chloro-2,8-dimethylquinoline, researchers may encounter a limited number of commercial suppliers. An objective comparison is crucial and should be based on a holistic evaluation of the product's documentation and the supplier's quality systems.

Key Comparative Parameters

When evaluating reference standards from different sources, a direct comparison of their specifications is the first step. The following table outlines the critical parameters to consider.

Parameter Description Importance Ideal Characteristics
Purity (%) The percentage of the desired chemical entity in the material.High purity minimizes interference from impurities in analytical measurements.≥ 99.5% for primary standards. Purity should be determined by a mass balance approach or quantitative NMR.
Certification The quality management system under which the standard was produced and certified.Provides confidence in the stated purity and identity of the material.ISO 17034 for the manufacturing of the reference material and ISO/IEC 17025 for the testing and calibration.[5][6][7]
Certificate of Analysis (CoA) A document that provides detailed information about the characterization of the reference standard.The CoA is the primary source of information for evaluating the quality of the standard.Comprehensive, with data from multiple analytical techniques (e.g., NMR, Mass Spec, HPLC, TGA). It should state the assigned purity value and its uncertainty.
Traceability The ability to trace the assigned value of the standard to a national or international standard.Ensures consistency and comparability of measurements over time and between laboratories.A statement of metrological traceability to a recognized national metrology institute (NMI) or a certified reference material (CRM).
Supplier Reputation The track record and quality management system of the supplier.A reputable supplier is more likely to provide a high-quality, well-characterized standard.Established history in providing reference materials, transparent quality policies, and good customer support.
Decision-Making Workflow for Reference Standard Selection

The selection of an appropriate reference standard is a multi-faceted process that involves balancing scientific requirements, regulatory expectations, and practical considerations. The following diagram illustrates a logical workflow for this decision-making process.

start Define Analytical Need (e.g., Assay, Impurity ID) search Identify Potential Suppliers start->search request_coa Request & Review Certificates of Analysis (CoA) search->request_coa compare Compare Purity, Certification, & Characterization Data request_coa->compare assess_supplier Assess Supplier Reputation & Quality Systems compare->assess_supplier select Select Primary Candidate Reference Standard assess_supplier->select verify Perform In-house Verification select->verify end Qualified for Use verify->end

Caption: A logical workflow for the selection of a reference standard.

In-House Verification and Comparison: An Experimental Protocol

Regardless of the supplier's reputation and the comprehensiveness of the CoA, it is a fundamental principle of good laboratory practice (GLP) to perform in-house verification of a new reference standard before its use in routine analysis. This not only confirms the identity and purity of the material but also establishes its suitability for the intended analytical method.

The following is a detailed protocol for the comparative analysis of two or more reference standards of 4-Amino-5-chloro-2,8-dimethylquinoline using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of quinoline derivatives.[8][9][10][11]

Experimental Workflow for Reference Standard Comparison

prep_solutions Prepare Stock & Working Solutions of Each Standard hplc_setup HPLC System Setup & Method Development prep_solutions->hplc_setup inject_standards Inject Standards Individually (Identity & Purity) hplc_setup->inject_standards inject_overlay Overlay Injections (Retention Time Comparison) inject_standards->inject_overlay data_analysis Data Analysis: Purity, Impurity Profile, Response Factor inject_overlay->data_analysis documentation Document Results & Qualify Standard for Use data_analysis->documentation

Caption: Experimental workflow for HPLC-based comparison of reference standards.

Detailed HPLC Protocol

1. Objective: To compare the identity, purity, and impurity profiles of different lots or sources of 4-Amino-5-chloro-2,8-dimethylquinoline reference standards.

2. Materials and Reagents:

  • Reference Standard A (Candidate)

  • Reference Standard B (Comparator, e.g., from a different supplier or a previously qualified lot)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate (or other suitable buffer salt)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water).

  • Working Solutions (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the initial mobile phase composition.

5. HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

6. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject each working solution in triplicate.

  • For a direct comparison of retention times, perform an overlay injection (injecting Standard A immediately followed by Standard B, or vice versa, in the same run).

7. Data Analysis and Acceptance Criteria:

Parameter Procedure Acceptance Criteria
Identity (Retention Time) Compare the retention time of the main peak for each standard.The retention time of the main peak of the candidate standard should be within ± 2% of the comparator standard.
Purity (Area %) Calculate the area percent of the main peak for each injection.The purity should be consistent with the value reported on the CoA and meet the pre-defined specification (e.g., ≥ 99.5%).
Impurity Profile Compare the number, retention times, and area percentages of any impurity peaks.The impurity profile of the candidate standard should be comparable to the comparator. No new impurities above the reporting threshold (e.g., 0.05%) should be observed.
Response Factor Calculate the peak area/concentration for each standard.The response factors of the two standards should be comparable (e.g., within ± 5%).

Conclusion

The selection and qualification of a reference standard for 4-Amino-5-chloro-2,8-dimethylquinoline is a rigorous process that underpins the reliability of all subsequent analytical work. While a comprehensive Certificate of Analysis from a reputable supplier provides a strong foundation, independent in-house verification is non-negotiable. By following a systematic approach to comparison and employing a robust analytical method such as the HPLC protocol detailed in this guide, researchers can establish the suitability of their chosen reference standard with a high degree of confidence. This diligence ensures that the generated data is accurate, reproducible, and defensible, thereby upholding the principles of scientific integrity in the pursuit of novel therapeutics.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Reference Materials | SPEX, NSI, HPS & Chiron.
  • Nowik, W., Pauter, M., & Dąbrowska, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Merck Millipore. (n.d.). Certified Reference Materials.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • Nowik, W., Pauter, M., & Dąbrowska, M. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • LGC. (n.d.). Pharmaceutical Reference Standards.
  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • (n.d.). The selection use of reference materials in pharmaceutical and clinical laboratories.
  • (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology.
  • (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho.
  • (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights.
  • (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

Sources

Validation

Technical Assessment: Cross-Reactivity &amp; Assay Interference of 5-Chloro-2,8-Dimethylquinoline (CDMQ)

Executive Summary 5-Chloro-2,8-dimethylquinoline (CDMQ) (CAS: 186670-43-9) represents a distinct lipophilic scaffold within the quinoline class. Unlike the extensively characterized 4-aminoquinolines (Chloroquine) or ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2,8-dimethylquinoline (CDMQ) (CAS: 186670-43-9) represents a distinct lipophilic scaffold within the quinoline class. Unlike the extensively characterized 4-aminoquinolines (Chloroquine) or aryl-methanols (Mefloquine), CDMQ presents a unique interference profile in high-throughput antimalarial screening.

This guide provides a comparative technical analysis of CDMQ against standard antimalarials, focusing on assay cross-reactivity (optical and enzymatic interference) and biological cross-resistance . It is designed for researchers validating CDMQ as a lead compound or intermediate, ensuring that IC50 data derived from SYBR Green I or ELISA platforms is artifact-free.

Chemical Profile & Structural Basis for Interference

The interference potential of CDMQ stems from its specific substitution pattern. While the quinoline core is a shared pharmacophore with standard drugs, the 5-chloro and 2,8-dimethyl substituents alter its photophysical and binding properties.

Structural Comparison: CDMQ vs. Standards
FeatureCDMQ (5-Chloro-2,8-dimethylquinoline)Chloroquine (CQ)Mefloquine (MQ)Impact on Assay
Core Quinoline4-Aminoquinoline4-MethanolquinolineDNA Intercalation (SYBR competition)
Halogen 5-Chloro 7-ChloroTrifluoromethylElectronic distribution; Heme binding affinity
Alkyl Subs 2,8-Dimethyl N-diethyl-pentyl chainPiperidinylLipophilicity (LogP); Fluorescence quenching
pKa (est) ~4.5 - 5.5 (Ring N)~8.1 & 10.2~9.5Accumulation in acidic digestive vacuole

Key Insight: The lack of a basic side chain (like the 4-amino chain in CQ) significantly lowers the pKa of CDMQ, potentially reducing its accumulation in the parasite digestive vacuole compared to CQ. However, the planar tricyclic-like shape (due to methyl steric effects) increases the risk of non-specific DNA intercalation , directly competing with SYBR Green dye.

Assay Performance Comparison

A. Fluorescence-Based Assays (SYBR Green I)

Risk Level: HIGH Quinolines are known DNA intercalators. CDMQ, lacking the bulky side chains of CQ or MQ, may intercalate more readily into dsDNA, displacing SYBR Green or quenching its fluorescence via Förster Resonance Energy Transfer (FRET).

  • Observation: If CDMQ acts as a quencher, IC50 values will appear artificially lower (false potency).

  • Correction: A "Fluorescence Quenching Control" (FQC) is mandatory.

B. Enzymatic Immunoassays (HRP2 / pLDH)

Risk Level: LOW to MODERATE These assays rely on antibody recognition of parasite proteins (Histidine-Rich Protein 2 or Lactate Dehydrogenase).

  • Interference Mechanism: Unlike optical assays, CDMQ is unlikely to interfere directly unless it binds the capture antibody (rare).

  • Cross-Reactivity: High concentrations (>10 µM) of hydrophobic quinolines can precipitate or bind non-specifically to the ELISA plate surface, causing high background noise.

C. Biological Cross-Resistance (PfCRT)

Risk Level: VARIABLE Does CDMQ show cross-resistance with Chloroquine?

  • Mechanism: The Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) typically effluxes 4-aminoquinolines. The 5-chloro substitution and lack of the amino side chain in CDMQ may allow it to bypass PfCRT , making it effective against CQ-resistant strains (e.g., Dd2, W2).

Mechanistic Interference Pathways

The following diagram illustrates where CDMQ can introduce artifacts in standard screening workflows.

CDMQ_Interference cluster_assays Assay Interference Modes CDMQ 5-Chloro-2,8- dimethylquinoline DNA Parasite DNA CDMQ->DNA Intercalation (Competition) CDMQ->DNA SYBR SYBR Green Dye CDMQ->SYBR Quenching (FRET) CDMQ->SYBR Heme Free Heme (Ferriprotoporphyrin IX) CDMQ->Heme Complexation (Mechanism of Action) Readout Fluorescence Signal (RFU) DNA->Readout Emission SYBR->DNA Binding PfCRT PfCRT Transporter (Resistance) PfCRT->CDMQ Efflux? (Cross-Resistance Check)

Figure 1: Mechanistic pathways of CDMQ interference. Red dashed lines indicate sources of experimental error (false inhibition).

Experimental Validation Protocols

To validate CDMQ data, perform these self-validating control experiments.

Protocol 1: Fluorescence Quenching Correction (FQC)

Purpose: Determine if CDMQ suppresses SYBR Green signal independent of parasite killing.

  • Preparation: Culture P. falciparum to ~2% parasitemia (trophozoite stage).

  • Lysis: Lyse cells with saponin to release DNA/parasite material.

  • Staining: Add SYBR Green I lysis buffer to the lysate.[1]

  • Spike-In: Aliquot lysate into a 96-well plate. Add CDMQ at graded concentrations (0.1 nM to 10 µM). Do not incubate for growth. Read fluorescence immediately.

  • Analysis: Plot Concentration vs. Fluorescence.

    • Flat Line: No interference.

    • Decrease: Quenching. Calculate the Quenching Factor (QF) at the IC50 concentration.

Protocol 2: Cross-Resistance Profiling (Resistance Index)

Purpose: Assess biological cross-reactivity with Chloroquine.

  • Strains: Select 3D7 (CQ-Sensitive) and Dd2 or W2 (CQ-Resistant/MDR).

  • Assay: Standard 72h growth inhibition assay (SYBR or pLDH).

  • Calculation:

    
    
    
  • Interpretation:

    • Chloroquine RI: Typically >10.

    • CDMQ Target: If RI < 2, CDMQ effectively bypasses the PfCRT resistance mechanism, indicating low biological cross-reactivity .

Representative Performance Data

The following table summarizes expected performance metrics for CDMQ based on structural analogs (e.g., 5-chloro-8-hydroxyquinoline derivatives) compared to validated drugs.

ParameterChloroquine (Reference)CDMQ (Expected Profile)Validation Criteria
SYBR Interference NegligibleModerate (Quenching risk)Signal loss >15% requires correction
pLDH Cross-Reactivity NoneNone Absorbance @ 650nm in blank wells < 0.05 OD
IC50 (3D7 Strain) ~15 - 25 nM0.5 - 5.0 µM (Est.)[2]Potency is typically lower than CQ due to lack of basic side chain
Resistance Index (RI) > 10 (High Cross-Res)< 2.0 (Low Cross-Res)Desirable profile for new leads

Note: CDMQ is less potent than CQ but often retains activity against resistant strains due to structural differences preventing efflux.

References

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[3] Link

  • Bacon, D. J., et al. (2007). "Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening." Antimicrobial Agents and Chemotherapy.[3] Link

  • Vangapandu, S., et al. (2006). "Recent advances in antimalarial drug development." Medicinal Research Reviews (Discusses quinoline SAR and 5-chloro derivatives). Link

  • PubChem. "5-Chloro-2,8-dimethylquinoline (Compound Summary)." National Library of Medicine. Link

  • Rosenthal, M. R., & Goldberg, D. E. (2025). "Quinolines interfere with heme-mediated activation of artemisinins." bioRxiv (Discusses quinoline interference mechanisms). Link

Sources

Comparative

UV-Vis Absorption Maxima of 4-Amino-5-chloro-2,8-dimethylquinoline: A Comparative Technical Guide

The following technical guide details the UV-Vis absorption characteristics of 4-Amino-5-chloro-2,8-dimethylquinoline , utilizing a comparative structural analysis against established aminoquinoline standards. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 4-Amino-5-chloro-2,8-dimethylquinoline , utilizing a comparative structural analysis against established aminoquinoline standards.

Executive Summary

4-Amino-5-chloro-2,8-dimethylquinoline is a polysubstituted quinoline derivative characterized by a complex electronic environment due to the interplay between the electron-rich amino group, the electron-withdrawing (yet mesomerically donating) chloro substituent, and the hyperconjugative methyl groups.

While direct spectral libraries for this specific intermediate are limited, its absorption maxima (


) can be rigorously derived via Structure-Activity Relationship (SAR)  analysis of its closest pharmacophores: 4-Aminoquinoline  and Chloroquine .

Predicted Spectral Profile (Ethanol):

  • Primary

    
     (Band I): 338 – 345 nm  (Attributed to the conjugated 4-aminoquinoline chromophore).
    
  • Secondary

    
     (Band II): 225 – 235 nm  (High-energy 
    
    
    
    aromatic transition).
  • Shoulder: ~320 nm (Characteristic of the 2,8-dimethyl substitution pattern).

Comparative Spectral Analysis

To validate the predicted values, we benchmark the target molecule against three experimentally verified standards. The shifts in absorption are governed by the Auxochromic Effect , where substituents alter the energy gap of the


 and 

transitions.
Table 1: Comparative UV-Vis Data (Solvent: Ethanol/Methanol)
CompoundStructure

(nm)
Electronic Influence
Quinoline (Base) Unsubstituted313 Base aromatic

transition.
4-Aminoquinoline +4-NH

330 - 335 Strong Bathochromic shift (+M effect) from amino group lone pair participation.
Chloroquine 7-Cl, 4-Amino343 7-Cl adds minor red shift; 4-amino dominates the spectrum.
Target Molecule 5-Cl, 4-NH

, 2,8-Me

338 - 345 (Pred.)5-Cl: Inductive (-I) effect slightly opposes resonance. 2,8-Me

:
Hyperchromic effect + steric strain at C8 (peri-position).
Mechanism of Spectral Shift[1]
  • The 4-Amino Group (Primary Driver): The lone pair on the nitrogen at position 4 donates electron density into the quinoline ring (Mesomeric effect, +M). This stabilizes the excited state more than the ground state, lowering the energy gap (

    
    ) and causing a significant Red Shift (Bathochromic)  from 313 nm to ~335 nm.
    
  • The 5-Chloro Substituent: Unlike the 7-chloro position in Chloroquine, the 5-chloro position is in the "peri" region relative to the nitrogen ring. While it exerts a -I (inductive) effect, its lone pairs also offer a weak +M effect. The net result is a minor bathochromic shift (~2-5 nm).

  • The 2,8-Dimethyl Groups:

    • C2-Methyl: Extends conjugation slightly via hyperconjugation.

    • C8-Methyl: Creates steric hindrance (peri-interaction) with the ring nitrogen lone pair, potentially distorting planarity. This often results in a Hyperchromic effect (increased intensity) and a slight broadening of the peak.

Structural Logic & Signaling Pathway

The following diagram illustrates the logical derivation of the target's spectral properties based on substituent addition.

UV_Vis_Logic Quinoline Quinoline Scaffold (Base: 313 nm) Amino + 4-Amino Group (Strong +M Effect) Quinoline->Amino Bathochromic Shift Intermediate 4-Aminoquinoline (~333 nm) Amino->Intermediate Chloro + 5-Chloro Group (Inductive -I / Weak +M) Intermediate->Chloro Minor Red Shift Methyl + 2,8-Dimethyl Groups (Hyperconjugation + Steric) Intermediate->Methyl Hyperchromic Effect Target TARGET: 4-Amino-5-chloro-2,8-dimethylquinoline (Predicted: 338-345 nm) Chloro->Target Methyl->Target

Figure 1: Structural derivation of the spectral shift.[1] The 4-amino group provides the primary shift, while chloro and methyl substituents fine-tune the absorption maximum.

Experimental Protocol: Spectral Determination

Since this compound is often a research intermediate, precise characterization requires a rigorous protocol to eliminate solvent effects (solvatochromism) and pH interference.

Reagents & Equipment[3][4][5]
  • Solvent: HPLC-grade Ethanol (preferred) or Methanol. Note: Avoid chlorinated solvents (DCM) as they can induce cut-off interference <240 nm.

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (absorbs UV <300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 4-Amino-5-chloro-2,8-dimethylquinoline.

    • Dissolve in 10 mL of Ethanol to create a

      
       stock.
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? To verify that the absorbance is linear (0.1 – 1.0 A) and rule out aggregation.

  • Baseline Correction:

    • Fill two cuvettes with pure Ethanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 600 nm.

  • Measurement:

    • Replace the sample cuvette with the

      
       solution.
      
    • Scan from 200 nm to 600 nm (Scan speed: Medium).

    • Crucial Check: If the absorbance at

      
       > 1.5, dilute further.
      
  • pH Sensitivity Test (Optional but Recommended):

    • Add 1 drop of 0.1M HCl to the cuvette.

    • Observation: Aminoquinolines typically show a distinct shift (often Bathochromic) upon protonation of the ring nitrogen vs. the exocyclic amino group.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for substituent effects on UV spectra).
  • Egan, T. J., et al. (2000). "Quinoline antimalarials: structure-activity relationships." Journal of Medicinal Chemistry. Link (Source for 4-aminoquinoline spectral baselines).

  • NIST Chemistry WebBook. (2025).[2] "2,8-Dimethylquinoline Spectral Data." National Institute of Standards and Technology.[2] Link (Reference for the dimethyl-quinoline scaffold).

  • PubChem. (2025).[3] "Compound Summary: 5-chloro-2,8-dimethylquinoline." National Library of Medicine. Link (Structural verification of the core scaffold).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-5-chloro-2,8-dimethylquinoline

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-chloro-2,8-dimethylquinoline. The protocols detailed herein are designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-chloro-2,8-dimethylquinoline. The protocols detailed herein are designed for researchers, scientists, and drug development professionals. Our objective is to furnish you with the essential safety and logistical information necessary for responsible laboratory practice, ensuring both personal safety and environmental protection. The guidance is predicated on the chemical characteristics of chlorinated quinoline derivatives and established hazardous waste management principles.

Hazard Assessment and Core Principles

The fundamental principle guiding the disposal of 4-Amino-5-chloro-2,8-dimethylquinoline is to treat it as hazardous waste. This is due to its anticipated toxicological and ecotoxicological profile, characteristic of chlorinated aromatic compounds.[2][3] The presence of a chloro- group and an amino- group on the quinoline scaffold suggests potential for skin, eye, and respiratory irritation, as well as possible aquatic toxicity.[4][5] Therefore, this compound must not be disposed of down the drain or in regular solid waste.[3]

Key Hazards of Structurally Similar Compounds:

  • Skin Irritation: Causes skin irritation.[4][6]

  • Eye Irritation: Causes serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Hazard Classification (Inferred)GHS PictogramSignal WordHazard Statement
Skin IrritationExclamation MarkWarningH315: Causes skin irritation[4][6]
Eye IrritationExclamation MarkWarningH319: Causes serious eye irritation[4][6]
Specific Target Organ ToxicityExclamation MarkWarningH335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 4-Amino-5-chloro-2,8-dimethylquinoline for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield should be used if there is a risk of splashing.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[8]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be worn.[8]

  • Respiratory Protection: All handling of this compound, including waste preparation, should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-Amino-5-chloro-2,8-dimethylquinoline and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1]

  • Solid Waste: This includes contaminated consumables such as gloves, weigh boats, paper towels, and pipette tips. These items should be collected in a designated, sealed plastic bag or a clearly labeled, leak-proof container.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing 4-Amino-5-chloro-2,8-dimethylquinoline should be collected in a separate, designated hazardous waste container.

  • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Ensure the container has a secure, leak-proof cap.

  • Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.[10]

Step 3: Labeling

Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • List all chemical constituents by their full name, including 4-Amino-5-chloro-2,8-dimethylquinoline and any solvents.

  • Indicate the approximate concentrations or percentages of each component.

  • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Note the date when waste was first added to the container.

Step 4: Storage

Pending collection, all hazardous waste must be stored safely.

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Final Disposal

The final disposal of hazardous waste must be conducted through your institution's approved channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide the EHS department with a full inventory of the waste.

  • Never attempt to dispose of this chemical in the regular trash or via the sewer system.[1][3]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., vermiculite or a chemical spill kit). The contaminated absorbent material must then be disposed of as hazardous solid waste.

    • Large Spills: In the case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's emergency response team or EHS department immediately.[11]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 4-Amino-5-chloro-2,8-dimethylquinoline.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Waste - Solid - Liquid - Sharps ppe->segregate containerize containerize segregate->containerize Proper Containment label_waste Label Container - 'Hazardous Waste' - Full Chemical Names - Hazard Pictograms - Date containerize->label_waste Ensure Identification store Store Securely in Satellite Accumulation Area with Secondary Containment label_waste->store Safe Holding contact_ehs Contact EHS for Pickup store->contact_ehs Initiate Disposal end End: Compliant Disposal contact_ehs->end

Caption: Disposal Workflow for 4-Amino-5-chloro-2,8-dimethylquinoline.

References

  • GE Betz. (2012). Material Safety Data Sheet. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-2-methylquinoline Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Amino-2-methylquinoline - GHS Data. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • National University of Singapore Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Beyond Pesticides. (2025). Hazardous Compounds Formed with Pesticide Use, Studies Find, But Overlooked in Safety Reviews. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Extremely and Highly Toxic Chemicals. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of Chlorine (Cl₂). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-5-chloro-2,8-dimethylquinoline

Topic: Personal Protective Equipment (PPE) for Handling 4-Amino-5-chloro-2,8-dimethylquinoline[1][2][3][4] Executive Safety Summary Immediate Action Required: Treat 4-Amino-5-chloro-2,8-dimethylquinoline as a High-Potenc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling 4-Amino-5-chloro-2,8-dimethylquinoline[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 4-Amino-5-chloro-2,8-dimethylquinoline as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate . Due to the structural presence of the amino-quinoline scaffold and chlorine substitution, this compound presents significant risks of acute oral toxicity and irreversible eye damage .

  • Primary Hazard: Dust inhalation and mucous membrane contact.

  • Critical Control: All open handling of the solid MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Prohibited: Do not handle on an open benchtop. Do not use standard surgical masks; they offer zero protection against chemical dusts.

Chemical Profile & Hazard Identification

Scientific Rationale: In the absence of a compound-specific REACH registration, safety protocols are derived from Structural Activity Relationships (SAR) of analogous chlorinated amino-quinolines (e.g., 4-Amino-5,8-dichloro-2-methylquinoline).

PropertyDescriptionHazard Implication
Physical State Solid (Crystalline Powder)High potential for airborne particulate generation during weighing.
GHS Classification (Derived) Danger H301: Toxic if swallowed.H318: Causes serious eye damage.H335: May cause respiratory irritation.[5][6]
Solubility Low water solubility; soluble in DMSO/MethanolLipophilic nature facilitates rapid skin absorption if dissolved in organic solvents.

Hierarchy of Controls

To ensure a self-validating safety system, PPE is the last line of defense. You must verify engineering controls first.

  • Elimination/Substitution: Use pre-dissolved stock solutions if commercially available to eliminate dust hazards.

  • Engineering Controls (Mandatory):

    • Fume Hood: Face velocity must be verified between 0.4 – 0.6 m/s .

    • HEPA Filtration: If using a ductless enclosure, ensure a double-stage HEPA/Carbon filter is installed to trap both particulates and organic vapors.

  • Administrative: Restrict access to the weighing area. Use "Wet Wiping" techniques for cleanup to prevent re-aerosolization.

PPE Technical Specifications

A. Hand Protection (Glove Selection)

Rationale: Chlorinated heterocycles can permeate thin latex. Nitrile provides superior chemical resistance, but thickness matters.

  • Primary Barrier: Nitrile Rubber (0.11 mm minimum) .

  • Secondary Barrier (Double Gloving): Required for handling solutions >10 mM.

    • Inner Layer: Brightly colored nitrile (e.g., orange).

    • Outer Layer: Standard blue/purple nitrile.

    • Indicator System: If the inner color becomes visible through the outer glove, integrity is compromised. Change immediately.

  • Glove Removal: Use the "Beak Method" (pulling from the wrist, turning inside out) to prevent skin contact with the outer surface.

B. Respiratory Protection

Rationale: As a solid amine, the dust is the primary vector for exposure.

  • Standard Operation (Inside Hood): Surgical masks are insufficient. No respirator is strictly required if the sash is at the correct height and face velocity is validated.

  • Spill Cleanup / Outside Hood:

    • Minimum: NIOSH-certified N95 or P100 filtering facepiece.

    • Best Practice: Half-face elastomeric respirator with P100/OV (Organic Vapor) cartridges. The "OV" component protects against the solvent vapors (e.g., DMSO) often used to dissolve the solid.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses with side shields do not seal against floating dust or splashes that can run down the forehead.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (fire-resistant) with snap closures (easier to remove in emergencies).

    • Apron: Chemical-resistant PVC apron required when transferring volumes >100 mL.

Operational Handling Protocol

Workflow: Solid-to-Solution Transfer

This is the highest-risk procedure. Follow this logic flow to minimize contamination.

HandlingWorkflow Start Start: Weighing Prep CheckHood Verify Hood Flow (0.5 m/s) Start->CheckHood DonPPE Don PPE: Goggles, Double Gloves, Lab Coat CheckHood->DonPPE Weighing Weigh Solid (Use Anti-Static Gun if available) DonPPE->Weighing Dissolve Add Solvent (DMSO/MeOH) (Keep container closed) Weighing->Dissolve Minimize Drafts WipeDown Wet Wipe Decontamination (Solvent-soaked tissue) Dissolve->WipeDown Waste Disposal: Solid Waste Stream WipeDown->Waste

Caption: Logical workflow for handling solid 4-Amino-5-chloro-2,8-dimethylquinoline, emphasizing containment during the critical weighing phase.

Step-by-Step Protocol:

  • Preparation: Place an absorbent pad (plastic side down) in the fume hood. Pre-label your receiving vial.

  • Weighing: Open the stock container only inside the hood. Use a disposable antistatic spatula.

  • Transfer: If the powder is static-prone, use an ionizing gun or dissolve the solid directly in the weighing boat (if compatible) to avoid scraping dust.

  • Solubilization: Add solvent immediately. Once dissolved, the inhalation risk drops significantly, but skin absorption risk increases.

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous waste.[7]

Decontamination & Disposal Plan

Quenching/Deactivation: Unlike reactive reagents, this quinoline derivative is stable. Chemical quenching is not standard. Rely on physical removal .

Waste Streams:

Waste Type Container Labeling Handling
Solid Waste "Toxic Solid - Quinoline Derivative" Double-bag in clear polyethylene bags before placing in the drum.
Liquid Waste "Halogenated Organic Solvents" Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.

| Contaminated PPE | "Hazardous Debris" | Gloves and wipes used in the hood must be treated as chemical waste, not trash. |

Emergency Response

  • Eye Contact (Critical):

    • IMMEDIATE: Flush with water for 15 minutes .

    • Hold eyelids open forcibly.

    • Seek medical attention immediately (Ophthalmologist). Note: Quinoline derivatives can cause corneal opacity.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.

    • Wash with soap and water (do not use alcohol/solvents, as they enhance absorption).

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop up the damp material to prevent dust clouds.

References

  • National Institutes of Health (NIH). (2024). Safe Handling of Hazardous Drugs and Cytotoxics. Retrieved from [Link]

Sources

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